molecular formula C7H5N3O2S B1230712 2-Mercapto-5-nitrobenzimidazole CAS No. 6325-91-3

2-Mercapto-5-nitrobenzimidazole

Cat. No.: B1230712
CAS No.: 6325-91-3
M. Wt: 195.2 g/mol
InChI Key: YPXQSGWOGQPLQO-UHFFFAOYSA-N
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Description

2-Mercapto-5-nitrobenzimidazole (MNB) is a charge transfer molecule and its influence on SiO2 and Au electrode on pentacene organic thin film transistors has been investigated. The treatment of the Au electrodes of an organic bottom-contact thin film transistor with MNB, improves the current-voltage characteristics.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1,3-dihydrobenzimidazole-2-thione
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InChI

InChI=1S/C7H5N3O2S/c11-10(12)4-1-2-5-6(3-4)9-7(13)8-5/h1-3H,(H2,8,9,13)
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InChI Key

YPXQSGWOGQPLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5N3O2S
Source PubChem
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DSSTOX Substance ID

DTXSID7064235
Record name 5-Nitro-2-mercaptobenzimidazole
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Molecular Weight

195.20 g/mol
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CAS No.

6325-91-3
Record name 2-Mercapto-5-nitrobenzimidazole
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Record name 5-Nitro-2-mercaptobenzimidazole
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Record name 2-Mercapto-5-nitrobenzimidazole
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Record name 2H-Benzimidazole-2-thione, 1,3-dihydro-5-nitro-
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Foundational & Exploratory

In-Depth Technical Guide: 2-Mercapto-5-nitrobenzimidazole (CAS 6325-91-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

2-Mercapto-5-nitrobenzimidazole, with the CAS number 6325-91-3, is a heterocyclic organic compound featuring a benzimidazole core substituted with a thiol (-SH) and a nitro (-NO2) group.[1] This molecule is of significant interest in medicinal chemistry and drug development, primarily for its demonstrated antiprotozoal activity, particularly against Giardia lamblia, the causative agent of giardiasis.[2][3] Its versatile chemical structure also lends itself to applications in agrochemicals and as a corrosion inhibitor. The presence of the thiol and nitro functional groups makes it a reactive intermediate for the synthesis of various pharmaceutical agents.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReferences
Molecular Formula C₇H₅N₃O₂S[2][5]
Molecular Weight 195.20 g/mol [6][7]
Appearance Light yellow to light orange/brown crystalline powder[2][8]
Melting Point 274 °C (with decomposition)[7]
Solubility Soluble in 1 M NaOH (50 mg/mL, opaque, dark red solution)[7]
IUPAC Name 5-nitro-1,3-dihydrobenzimidazole-2-thione[6]
InChI InChI=1S/C7H5N3O2S/c11-10(12)4-1-2-5-6(3-4)9-7(13)8-5/h1-3H,(H2,8,9,13)[2][6]
InChIKey YPXQSGWOGQPLQO-UHFFFAOYSA-N[6]
SMILES O=--INVALID-LINK--c1ccc2nc(S)[nH]c2c1[2]
Synonyms 5-Nitro-2-benzimidazolethiol, 6-nitro-1H-benzimidazole-2-thiol[2][3]

Synthesis and Purification

Synthesis Protocol: Reaction of 4-Nitro-o-phenylenediamine with Carbon Disulfide

The primary synthetic route to this compound involves the cyclization of 4-nitro-o-phenylenediamine with carbon disulfide in an alkaline medium. The following is a generalized experimental protocol adapted from established methods for similar benzimidazole derivatives.[8][9]

Materials:

  • 4-Nitro-o-phenylenediamine

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (95%) or Methanol

  • Water

  • Acetic Acid (glacial)

  • Activated Charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mole) in a mixture of 95% ethanol (100 mL) and water (15 mL).

  • To this alkaline solution, add 4-nitro-o-phenylenediamine (0.1 mole).

  • Slowly add carbon disulfide (0.1 mole) to the mixture with stirring.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10-15 minutes to decolorize the mixture.

  • Perform a hot gravity filtration to remove the activated charcoal.

  • Heat the filtrate to 60-70 °C and add an equal volume of warm water.

  • Acidify the solution by the dropwise addition of glacial acetic acid with vigorous stirring until the pH is approximately neutral.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath or refrigerate for several hours to ensure complete crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum at 40-50 °C.

G reagents 4-Nitro-o-phenylenediamine + CS₂ + KOH/Ethanol reflux Reflux (3-4h) reagents->reflux workup Charcoal Treatment & Hot Filtration reflux->workup precipitation Acidification with Acetic Acid workup->precipitation product This compound precipitation->product

Synthetic Workflow for this compound.
Purification by Recrystallization

The crude product can be further purified by recrystallization to obtain a high-purity solid suitable for biological and analytical studies.

Procedure:

  • Select an appropriate solvent or solvent system. Ethanol (95%) is often a suitable choice.[8]

  • Dissolve the crude solid in a minimal amount of the hot solvent near its boiling point.

  • If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, followed by hot gravity filtration.[10]

  • Allow the clear filtrate to cool slowly to room temperature.

  • Further cooling in an ice bath will promote maximum crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity assessment and quantification. While a specific method for this compound is not detailed in the literature, a general protocol for related benzimidazoles can be adapted.[11][12]

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a small amount of formic or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound exhibits strong absorbance (typically in the range of 254-320 nm).

  • Column Temperature: 30-40 °C.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole ring system and the N-H and S-H protons. The exact chemical shifts will be influenced by the solvent used. For the parent 5-nitrobenzimidazole, characteristic signals appear in the aromatic region (around δ 7.7-8.5 ppm).[13]

  • ¹³C NMR: The carbon NMR will display distinct signals for the carbon atoms of the benzimidazole core. For 5-nitrobenzimidazole, signals are observed around δ 117-146 ppm.[13]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 195. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (M-46) and NO (M-30). The benzimidazole ring itself is relatively stable, but fragmentation can occur.[6][14]

Biological Activity and Mechanism of Action

Antigiardial Activity

This compound is recognized for its activity against the protozoan parasite Giardia lamblia. This activity is characteristic of the broader class of 5-nitroimidazole drugs.[2][3]

Proposed Mechanism of Action

The mechanism of action of 5-nitroimidazoles against microaerophilic parasites like Giardia lamblia is believed to involve the reductive activation of the nitro group within the parasite. This process generates reactive nitro radicals that are cytotoxic. A key pathway implicated in this activation and subsequent cytotoxicity involves the parasite's redox system.

The proposed mechanism includes:

  • Reductive Activation: The nitro group of the compound is reduced by low-redox-potential electron-transfer proteins in the parasite, such as ferredoxin or flavodoxin. This activation is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).

  • Interaction with Thioredoxin Reductase: The activated drug can interact with and inhibit key enzymes in the parasite's antioxidant defense system, such as thioredoxin reductase (TrxR).[7][15]

  • Thiol Depletion: Inhibition of TrxR and direct reaction of the activated drug with intracellular thiols leads to a depletion of the parasite's thiol pools.[16][17]

  • Oxidative Stress and Cellular Damage: The disruption of the redox balance and the generation of reactive radical species induce oxidative stress, leading to damage of cellular macromolecules (DNA, proteins, lipids) and ultimately cell death.

G cluster_parasite Giardia lamblia Cell MNB This compound (Prodrug) PFOR PFOR / Ferredoxin MNB->PFOR Enters Cell ActivatedMNB Activated Drug (Nitro Radical) PFOR->ActivatedMNB Reductive Activation TrxR Thioredoxin Reductase ActivatedMNB->TrxR Inhibition Thiols Intracellular Thiols ActivatedMNB->Thiols Reaction TrxR->Thiols Maintains Reduced State ThiolDepletion Thiol Depletion Thiols->ThiolDepletion OxidativeStress Oxidative Stress ThiolDepletion->OxidativeStress CellDeath Cell Death OxidativeStress->CellDeath

Proposed Mechanism of Action against Giardia lamblia.

Experimental Protocols

In Vitro Antigiardial Susceptibility Assay

This protocol outlines a method to determine the in vitro susceptibility of Giardia lamblia trophozoites to this compound.[2][18][19]

Materials:

  • Axenic culture of Giardia lamblia trophozoites (e.g., WB strain, ATCC 30957).

  • TYI-S-33 medium, supplemented with serum and antibiotics.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Microtiter plates (96-well).

  • Incubator (37 °C, anaerobic or microaerophilic conditions).

  • Inverted microscope.

  • Cell viability assay reagents (e.g., resazurin-based assays or direct counting).

Procedure:

  • Parasite Culture: Maintain G. lamblia trophozoites in TYI-S-33 medium at 37 °C. Harvest trophozoites during the logarithmic growth phase by chilling the culture tubes and centrifugation.

  • Drug Dilution Series: Prepare a serial dilution of the this compound stock solution in the culture medium to achieve the desired final concentrations for testing.

  • Assay Setup: In a 96-well microtiter plate, add a defined number of trophozoites (e.g., 1 x 10⁴ cells/well) to each well containing the drug dilutions. Include positive (no drug) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37 °C for 24-48 hours under appropriate anaerobic or microaerophilic conditions.

  • Determination of Viability: Assess the viability of the trophozoites. This can be done by:

    • Microscopic Examination: Observing trophozoite motility and morphology.

    • Cell Counting: Using a hemocytometer to count the number of viable trophozoites.

    • Metabolic Assays: Using viability indicators like resazurin, which changes color in the presence of metabolically active cells.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits parasite growth by 50% compared to the untreated control.

G start Start: G. lamblia Culture harvest Harvest Trophozoites start->harvest plate Plate Trophozoites and Drug harvest->plate prepare_drug Prepare Drug Dilutions prepare_drug->plate incubate Incubate (37°C, 24-48h) plate->incubate assess Assess Viability incubate->assess analyze Calculate IC₅₀ assess->analyze

Workflow for In Vitro Antigiardial Susceptibility Testing.
Thioredoxin Reductase Inhibition Assay

This assay can be used to investigate the inhibitory effect of this compound on Giardia lamblia thioredoxin reductase (TrxR).[20][21]

Materials:

  • Recombinant G. lamblia TrxR.

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent).

  • NADPH.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • This compound.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, NADPH, and recombinant TrxR.

  • Pre-incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period to allow for interaction with the enzyme.

  • Initiate Reaction: Start the reaction by adding DTNB. The TrxR will reduce DTNB, leading to the formation of 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

  • Measure Absorbance: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the concentration of this compound that causes 50% inhibition of TrxR activity (IC₅₀).

Applications in Drug Development

This compound serves as a valuable scaffold in drug discovery.[4] Its established antigiardial activity makes it a lead compound for the development of new and more potent antiprotozoal agents.[2][3] The benzimidazole core is a privileged structure in medicinal chemistry, known to be a component of various drugs with a wide range of biological activities.[22] Further derivatization of the thiol or the benzimidazole nitrogen atoms can be explored to improve efficacy, selectivity, and pharmacokinetic properties. The nitro group, while crucial for the mechanism of action against anaerobic parasites, may also be a source of toxicity, presenting a challenge and an opportunity for medicinal chemists to design safer analogues.

References

Molecular weight and formula of 2-Mercapto-5-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercapto-5-nitrobenzimidazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. The document details its chemical and physical properties, experimental protocols for its synthesis and characterization, and insights into its biological activities and mechanisms of action.

Core Molecular and Physical Properties

This compound, with the chemical formula C₇H₅N₃O₂S , is a benzimidazole derivative characterized by a thiol group at the 2-position and a nitro group at the 5-position of the fused ring system.[1][2][3][4] This substitution pattern imparts specific chemical reactivity and biological properties to the molecule. The compound exists in tautomeric forms, primarily the thione form within the solid state.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅N₃O₂S[1][2][3][4]
Molecular Weight 195.20 g/mol [1][3][5]
CAS Number 6325-91-3[1][2][5]
Appearance Light yellow to brown crystalline powder[6]
Melting Point 274 °C (with decomposition)[5]
Solubility Soluble in 1 M NaOH (50 mg/mL)[5]
IUPAC Name 5-nitro-1,3-dihydrobenzimidazole-2-thione[1][4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the cyclization of a substituted o-phenylenediamine with a carbon disulfide source. A general and effective laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis

This protocol is based on the established reaction between 4-nitro-o-phenylenediamine and carbon disulfide in an alkaline medium.[7]

Materials:

  • 4-nitro-o-phenylenediamine

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol (95% or absolute)

  • Water

  • Acetic acid (glacial or dilute solution)

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.2 equivalents) in a solution of 95% ethanol and water.

  • To this alkaline solution, add 4-nitro-o-phenylenediamine (1.0 equivalent).

  • Slowly add carbon disulfide (1.2 equivalents) to the mixture with stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 3-12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • After the reaction is complete, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10-15 minutes to decolorize the mixture.

  • Perform a hot filtration to remove the activated charcoal, collecting the warm filtrate.

  • Reheat the filtrate to 60-70 °C and neutralize it by slowly adding acetic acid with vigorous stirring. The product will begin to precipitate.

  • Cool the mixture in an ice bath or refrigerate for several hours to ensure complete crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield crude this compound.

Experimental Protocol: Purification

The primary method for purification is recrystallization.

Procedure:

  • Dissolve the crude product in a minimum amount of hot 95% ethanol.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

G Experimental Workflow: Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification A 1. Dissolve KOH in Ethanol/Water B 2. Add 4-nitro-o-phenylenediamine A->B C 3. Add Carbon Disulfide B->C D 4. Reflux for 3-12 hours C->D E 5. Decolorize with Charcoal D->E F 6. Hot Filtration E->F G 7. Neutralize with Acetic Acid F->G H 8. Cool to Crystallize G->H I 9. Filter and Wash H->I J 10. Dry Crude Product I->J K 1. Dissolve in Hot Ethanol J->K Recrystallization L 2. Slow Cooling & Crystallization K->L M 3. Filter and Dry L->M N Pure this compound M->N

References

Unraveling the Multifaceted Mechanism of Action of 2-Mercapto-5-nitrobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-5-nitrobenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of its core mechanisms of action, drawing from available scientific literature. The primary activities discussed include its role as an antioxidant, an antiprotozoal agent against Giardia lamblia, a potential anticancer agent, and an enzyme inhibitor. This document synthesizes quantitative data, details experimental protocols for key assays, and presents visual diagrams of proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals. While much of the specific mechanistic data is derived from studies on its derivatives, this guide extrapolates the likely actions of the parent compound, highlighting areas for future investigation.

Antioxidant Activity: Radical Scavenging

The antioxidant properties of 2-mercaptobenzimidazole derivatives are well-documented, primarily attributed to their ability to scavenge free radicals. The core mechanism is believed to involve the donation of a hydrogen atom from the thiol group (-SH) to neutralize reactive oxygen species (ROS).

Quantitative Data for Antioxidant Activity
CompoundDPPH Radical Scavenging IC50 (µg/mL)Reference Compound (BHT) IC50 (µg/mL)
2-(4-chlorophenyl)-5-nitrobenzimidazole3.1718.42
2-(4-bromophenyl)-5-nitrobenzimidazole3.5418.42
2-(4-fluorophenyl)-5-nitrobenzimidazole7.5918.42

Table 1: DPPH radical scavenging activity of 2-substituted-5-nitrobenzimidazole derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of a test compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Test compound (this compound or its derivatives)

  • Positive control (e.g., Ascorbic acid or Butylated Hydroxytoluene - BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test solutions: Prepare a stock solution of the test compound in methanol and perform serial dilutions to obtain a range of concentrations.

  • Assay: a. To a 96-well microplate, add 100 µL of the various concentrations of the test compound solutions. b. Add 100 µL of the DPPH solution to each well. c. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. d. A blank well should contain 100 µL of methanol and 100 µL of the test compound solution at the highest concentration.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Compound/Control with DPPH Solution DPPH->Mix Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Mix Control Prepare Control (Methanol + DPPH) Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

DPPH Radical Scavenging Assay Workflow.

Antiprotozoal Activity against Giardia lamblia

Benzimidazole-based compounds are known for their antiprotozoal activity. For this compound, two primary mechanisms are proposed based on its structural features.

Inhibition of Microtubule Polymerization

A well-established mechanism for benzimidazoles is their ability to bind to the β-tubulin subunit of microtubules.[1][2] This interaction disrupts microtubule polymerization, which is crucial for the structural integrity and function of key organelles in Giardia lamblia, such as the ventral adhesive disc and flagella.[3] Disruption of these structures impairs the parasite's ability to attach to the host's intestinal epithelium and its motility, leading to its clearance.

Reductive Activation of the Nitro Group

As a nitroimidazole-containing compound, this compound may also exert its anti-giardial effect through a mechanism common to this class of drugs.[4][5] In the anaerobic environment of the gut, the nitro group can be reduced by the parasite's pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system. This reduction generates cytotoxic nitroso and hydroxylamine radicals that can damage the parasite's DNA and other macromolecules, leading to cell death.

Antigiardial_Mechanism cluster_tubulin Microtubule Disruption Pathway cluster_nitro Nitro-Radical Pathway MNB This compound beta_tubulin Binds to β-tubulin MNB->beta_tubulin pfor Reduced by PFOR MNB->pfor inhibit_poly Inhibits Microtubule Polymerization beta_tubulin->inhibit_poly disrupt_disc Disruption of Ventral Disc inhibit_poly->disrupt_disc disrupt_flagella Disruption of Flagella inhibit_poly->disrupt_flagella impaired_attachment Impaired Attachment and Motility disrupt_disc->impaired_attachment disrupt_flagella->impaired_attachment nitro_radicals Generation of Cytotoxic Nitro Radicals pfor->nitro_radicals dna_damage Damage to DNA and other Macromolecules nitro_radicals->dna_damage

Proposed Antiprotozoal Mechanisms of Action.

Quantitative Data for Anti-giardial Activity

Specific IC50 values for this compound against Giardia lamblia are not available in the reviewed literature. However, related benzimidazole compounds have shown potent activity.

CompoundIC50 against Giardia lamblia (µg/mL)
Albendazole0.01
Mebendazole0.06
Metronidazole0.12

Table 2: In vitro activity of related benzimidazoles against Giardia lamblia.[6]

Experimental Protocol: In Vitro Anti-giardial Susceptibility Testing

This protocol describes the determination of the in vitro susceptibility of Giardia lamblia trophozoites to a test compound.

Materials:

  • Giardia lamblia trophozoites (e.g., WB strain)

  • TYI-S-33 medium supplemented with bovine bile and serum

  • Test compound

  • Control drug (e.g., Metronidazole)

  • 96-well microplates

  • Inverted microscope

  • Hemocytometer or automated cell counter

Procedure:

  • Culturing of Trophozoites: Culture Giardia lamblia trophozoites in TYI-S-33 medium at 37°C.

  • Preparation of Drug Solutions: Prepare a stock solution of the test compound and a control drug in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.

  • Assay: a. Seed a 96-well microplate with a known density of trophozoites (e.g., 1 x 10^4 cells/well). b. Add the serially diluted test compound and control drug to the wells. Include a vehicle control (medium with the solvent).

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • Assessment of Viability: a. Detach the trophozoites by chilling the plate on ice. b. Count the number of viable (motile) trophozoites in each well using a hemocytometer or an automated cell counter.

  • IC50 Determination: The IC50 value is the concentration of the compound that inhibits the growth of the parasites by 50% compared to the vehicle control. This is determined by plotting the percentage of growth inhibition against the drug concentration.

Anticancer Activity

The anticancer potential of 2-mercaptobenzimidazole derivatives has been explored, with evidence suggesting the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Derivatives of 2-mercaptobenzimidazole have been investigated as inhibitors of EGFR tyrosine kinase.[7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis. By inhibiting the tyrosine kinase activity of EGFR, these compounds can block these signaling pathways and thereby inhibit cancer cell growth. While direct evidence for this compound is lacking, its core structure is a key pharmacophore in derivatives with demonstrated EGFR inhibitory activity.

EGFR_Inhibition_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates MNB This compound (or its derivatives) MNB->EGFR Inhibits (Proposed) Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Proposed EGFR Inhibition Pathway.

Quantitative Data for Anticancer Activity

No direct cytotoxicity data (IC50 values) for this compound against cancer cell lines was found in the reviewed literature. However, its derivatives have shown cytotoxic effects.

Derivative CompoundCancer Cell LineIC50 (µM)
Compound 20HCT-1168
Compound 23HCT-1167
se-182A54915.80
se-182HepG215.58
se-182MCF-732.73

Table 3: Cytotoxicity of 2-mercaptobenzimidazole derivatives against various cancer cell lines.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium

  • Test compound

  • Control drug (e.g., Cisplatin or Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a control drug for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition: Lactoperoxidase

This compound has been identified as a mechanism-based inhibitor of lactoperoxidase, an enzyme involved in the innate immune system and also implicated in thyroid hormone synthesis.

Mechanism: The inhibition is proposed to occur via S-oxygenation of the thiol group by lactoperoxidase, forming a reactive intermediate. This intermediate then covalently binds to the heme prosthetic group of the enzyme, leading to its irreversible inactivation.

Conclusion

This compound is a versatile molecule with a range of biological activities. Its mechanism of action appears to be multifaceted, involving direct antioxidant effects through radical scavenging, antiprotozoal activity via disruption of the parasite's cytoskeleton and potential generation of cytotoxic radicals, and potential anticancer effects through the inhibition of key signaling pathways like EGFR, as suggested by the activity of its derivatives. Furthermore, its ability to act as a mechanism-based inhibitor of lactoperoxidase highlights its potential for specific enzyme targeting.

Further research is warranted to elucidate the precise molecular targets and signaling pathways directly modulated by this compound to fully understand its therapeutic potential. Specifically, obtaining quantitative data such as IC50 values for the parent compound in various biological assays is crucial for advancing its development as a potential therapeutic agent. This guide provides a foundational understanding for researchers to design and execute further investigations into this promising compound.

References

The Rising Therapeutic Potential of 2-Mercapto-5-nitrobenzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Among its many derivatives, those containing a 2-mercapto and a 5-nitro group are emerging as a class of compounds with significant and varied biological activities. This technical guide provides an in-depth overview of the current research on 2-mercapto-5-nitrobenzimidazole derivatives, focusing on their potential as anticancer and antimicrobial agents. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to support further research and development in this promising area.

Core Biological Activities

Research into this compound derivatives has primarily focused on two key areas: oncology and infectious diseases. The addition of the electron-withdrawing nitro group at the 5-position of the benzimidazole ring often enhances the biological potency of these compounds.

Anticancer Activity

Derivatives of 2-mercaptobenzimidazole have demonstrated notable cytotoxic effects against a range of cancer cell lines.[1][2] The anticancer activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. One of the primary mechanisms of action appears to be the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][3] By targeting the ATP-binding site of the EGFR kinase domain, these compounds can disrupt the downstream signaling cascades, such as the RAS-RAF-MAPK pathway, which are crucial for cell proliferation, tumor invasion, and metastasis.[4][5]

Antimicrobial Activity

The 2-mercaptobenzimidazole core is also associated with broad-spectrum antimicrobial properties.[2][6][7] Derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7] The precise mechanism of antimicrobial action is still under investigation but is thought to involve the disruption of microbial cellular processes.

Quantitative Biological Data

The following tables summarize the reported in vitro anticancer and antimicrobial activities of selected this compound derivatives from various studies.

Anticancer Activity Data
Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Quinazolinone-benzimidazole hybridGlioblastomaKinase Assay9.35 - 28.7[1]
Benzimidazole derivative 4MCF-7 (Breast)MTT Assay8.86 (µg/mL)[8]
Benzimidazole derivative 2HCT-116 (Colon)MTT Assay16.2 (µg/mL)[8]
Benzimidazole derivative 1HCT-116 (Colon)MTT Assay28.5 (µg/mL)[8]
5-Methoxy-2-mercaptobenzimidazole derivative 14cMDA-MB-231 (Breast)MTT Assay24.78[9]
Benzimidazole derivative 2CA549 (Lung)MTT Assay72.28[10]
Benzimidazole derivative 6CMCF-7 (Breast)MTT Assay62.20[10]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Antimicrobial Activity Data
Compound/DerivativeMicrobial StrainAssay TypeMIC (µg/mL)Reference
Indazole-Benzimidazole Hybrid M6S. aureusBroth Dilution3.90[11]
Indazole-Benzimidazole Hybrid M6B. cereusBroth Dilution3.90[11]
Indazole-Benzimidazole Hybrid M6S. enteritidisBroth Dilution3.90[11]
Indazole-Benzimidazole Hybrid M6S. cerevisiaeBroth Dilution1.95[11]
Indazole-Benzimidazole Hybrid M6C. tropicalisBroth Dilution1.95[11]
2-Mercaptobenzimidazole derivative ZR-8C. albicansAgar Diffusion-[6][12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Key Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)[8][11][13]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for another 24 to 48 hours.[11]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using suitable software.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[6][12]

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic and antifungal discs (positive controls)

  • Sterile cork borer (6-8 mm diameter)

Procedure:

  • Preparation of Agar Plates: Prepare the agar medium according to the manufacturer's instructions, sterilize it, and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Uniformly spread the inoculum over the entire surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically punch wells of 6 to 8 mm in diameter into the inoculated agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 20-100 µL) of the test compound solution at a desired concentration into each well.[14]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).[15]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Visualizing Mechanisms and Workflows

Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies start Starting Materials (this compound) reaction Chemical Reaction (e.g., Alkylation, Acylation) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification cytotoxicity Anticancer Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (Agar Diffusion/Broth Dilution) purification->antimicrobial data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis pathway_study Mechanism of Action Studies (e.g., Kinase Assays) data_analysis->pathway_study lead_optimization Lead Optimization pathway_study->lead_optimization

Caption: General workflow for synthesis and biological evaluation.

EGFR Signaling Pathway Inhibition

This diagram depicts a simplified representation of the EGFR signaling pathway and the putative point of inhibition by this compound derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Shc Grb2/Shc EGFR->Grb2_Shc Autophosphorylation PI3K PI3K EGFR->PI3K Ras Ras Grb2_Shc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Invasion Akt->Proliferation Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Derivative 2-Mercapto-5-nitro- benzimidazole Derivative Derivative->EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a versatile and potent scaffold for the development of new therapeutic agents. Their dual action as both anticancer and antimicrobial agents makes them particularly attractive for further investigation. Future research should focus on synthesizing a broader range of derivatives to establish clear structure-activity relationships (SAR), elucidating the precise molecular mechanisms underlying their biological effects, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical class holds significant promise for addressing unmet needs in oncology and infectious disease treatment.

References

Tautomeric Forms of 2-Mercapto-5-nitrobenzimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms of 2-Mercapto-5-nitrobenzimidazole, a molecule of significant interest in medicinal chemistry and materials science. This document delves into the structural, spectroscopic, and computational aspects of its thiol-thione equilibrium, offering detailed experimental protocols and data presented for comparative analysis.

Introduction: The Thiol-Thione Tautomerism

This compound, like other 2-mercaptobenzimidazole derivatives, exists as a dynamic equilibrium between two tautomeric forms: the thiol and the thione. This phenomenon is crucial as the dominant tautomer can dictate the molecule's chemical reactivity, biological activity, and physical properties. The equilibrium is influenced by factors such as the physical state (solid or solution), solvent polarity, pH, and temperature. Computational studies on the parent 2-mercaptobenzimidazole and its analogues consistently indicate that the thione tautomer is generally the more stable form in both the gas phase and in solution.[1] The IUPAC name for this compound is 5-nitro-1,3-dihydrobenzimidazole-2-thione, which further suggests the prevalence of the thione form.

The tautomeric equilibrium is a critical consideration in drug design and development, as different tautomers can exhibit distinct binding affinities to biological targets and varying metabolic profiles.

Synthesis and Characterization

A general and adaptable method for the synthesis of this compound involves the cyclization of 4-nitro-o-phenylenediamine with carbon disulfide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Nitro-o-phenylenediamine

  • Carbon disulfide

  • Sodium hydroxide

  • Methanol

  • Water

  • Acetic acid

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (0.022 mol) in methanol (20 mL).

  • To this solution, add 4-Nitro-o-phenylenediamine (0.019 mol) and carbon disulfide (0.022 mol).

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After the reflux period, cautiously add a small amount of activated carbon to the hot solution and continue to reflux for an additional 10 minutes.

  • Perform a hot filtration to remove the activated carbon.

  • Heat the filtrate to 60-70 °C and add preheated water (20 mL at 70 °C).

  • Slowly add a 50% acetic acid solution (9 mL) with vigorous stirring to precipitate the product.

  • Cool the mixture in an ice bath or refrigerator for 3 hours to ensure complete crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product is typically a yellow-brown crystalline powder.

Logical Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization reactants 4-Nitro-o-phenylenediamine + Carbon Disulfide + NaOH/Methanol reflux Reflux (3h) reactants->reflux decolorize Decolorize with Activated Carbon reflux->decolorize precipitate Precipitate with Acetic Acid decolorize->precipitate isolate Isolate and Dry Product precipitate->isolate ftir FTIR Spectroscopy isolate->ftir nmr NMR Spectroscopy (1H, 13C) isolate->nmr uv_vis UV-Vis Spectroscopy isolate->uv_vis mass_spec Mass Spectrometry isolate->mass_spec

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for elucidating the dominant tautomeric form of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides key insights into the functional groups present and can help distinguish between the thiol and thione forms. The thione form is characterized by a prominent C=S stretching vibration and N-H stretching bands, while the thiol form would exhibit an S-H stretching band.

Experimental Protocol: FTIR Spectroscopy

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands.

Interpretation of IR Spectra: For the parent 2-mercaptobenzimidazole, the appearance of a stretching band around 2569 cm⁻¹ is attributed to the S-H group of the thiol form. However, the thione form is generally considered to be the major tautomer in the solid state. The presence of strong bands in the 1600-1500 cm⁻¹ region can be assigned to C=N and C=C stretching vibrations within the benzimidazole ring. The N-H stretching vibrations typically appear as broad bands in the 3100-2800 cm⁻¹ region. For this compound, characteristic bands for the nitro group (asymmetric and symmetric stretching) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information on the tautomeric equilibrium. The chemical shifts of the protons and carbons in the benzimidazole ring are sensitive to the position of the mobile proton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard.

  • Analyze the chemical shifts, coupling constants, and signal integrations.

Interpretation of ¹H NMR Spectrum: The ¹H NMR spectrum of this compound would show signals for the aromatic protons on the benzene ring. The presence of the nitro group at the 5-position will influence the chemical shifts of these protons. A broad singlet in the downfield region (typically >10 ppm) is characteristic of the N-H protons of the imidazole ring in the thione form. The absence of a distinct S-H proton signal further supports the predominance of the thione tautomer in solution.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the thiol-thione equilibrium, as the two tautomers are expected to have different absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy

  • Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., ethanol, acetonitrile, cyclohexane).

  • Record the absorption spectra over a range of approximately 200-800 nm.

  • Identify the absorption maxima (λmax) for each solution.

Expected Spectral Features: Generally, thione tautomers exhibit an absorption peak between 300 and 400 nm corresponding to the n-π* transition of the C=S group. In contrast, thiol tautomers typically show an absorption peak below 300 nm due to the π-π* transition of the C=N group. By analyzing the spectra in different solvents, it is possible to observe shifts in the equilibrium.

Computational Analysis

Quantum chemical calculations provide valuable quantitative data on the relative stability and geometric parameters of the tautomers.

Tautomeric Equilibrium and Relative Stability

Computational studies on substituted benzimidazole-2-thiones have been performed using various semi-empirical and density functional theory (DFT) methods. For a model of 5(6)-nitro benzimidazole, semi-empirical calculations (AM1, PM3, and PM5) indicate that the thione form is more stable than the thiol form.

Table 1: Calculated Relative Stabilities of 5(6)-Nitrobenzimidazole-2-thione Tautomers (AM1 Method)

TautomerΔHf (kcal/mol)ΔS (cal/mol·K)ΔGf (kcal/mol)Relative Stability
Thione53.3785.6927.85More Stable
Thiol (anti)68.0894.3039.97-
Thiol (syn)66.7194.3338.60-

Data adapted from a study on 5(6)-substituted benzimidazole-2-thiones.

Optimized Geometries

DFT calculations have been used to determine the optimized bond lengths for the thiol and thione forms of the parent 2-mercaptobenzimidazole. These provide a theoretical basis for understanding the structural differences between the tautomers.

Table 2: Selected Optimized Bond Lengths (Å) of 2-Mercaptobenzimidazole Tautomers (B3LYP/6-311++G(d,p))

BondThione FormThiol Form
C2-S1.671.77
C2-N11.381.32
C2-N31.381.39
N1-H1.01-
S-H-1.35

Data adapted from a computational study on 2-mercaptobenzimidazole.

Tautomeric Equilibrium Diagram:

References

An In-depth Technical Guide to 2-Mercapto-5-nitrobenzimidazole: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and experimental use of 2-Mercapto-5-nitrobenzimidazole. The content herein is intended to support laboratory research and development activities by providing detailed protocols and safety data.

Chemical and Physical Properties

This compound is a yellow-brown crystalline powder. Its chemical structure and key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₅N₃O₂S
Molecular Weight 195.20 g/mol
CAS Number 6325-91-3
Melting Point 274 °C (decomposes)
Appearance Light yellow to light orange solid[1]
Solubility Soluble in 1 M NaOH (50 mg/mL, opaque, dark red)
InChI 1S/C7H5N3O2S/c11-10(12)4-1-2-5-6(3-4)9-7(13)8-5/h1-3H,(H2,8,9,13)
SMILES [O-]--INVALID-LINK--c1ccc2NC(=S)Nc2c1

Safety and Handling

2.1. Hazard Identification

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions. The primary hazards are:

  • Skin Irritation: Causes skin irritation (Category 2).[2]

  • Serious Eye Irritation: Causes serious eye irritation (Category 2).[2]

  • Respiratory Irritation: May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[2]

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautions and PPE are mandatory:

  • Ventilation: Use only outdoors or in a well-ventilated area.[2] Ensure that eyewash stations and safety showers are in close proximity to the workstation.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[3]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.

2.3. First Aid Measures

In case of exposure, follow these first-aid procedures:

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • Ingestion: Clean mouth with water and seek medical attention.[2]

2.4. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.

  • Hazardous Combustion Products: In case of fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2][3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

2.5. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation.

  • Containment and Cleanup: Sweep up and shovel the spilled material into suitable containers for disposal.[2] Avoid generating dust.

Storage

  • Conditions for Safe Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is under an inert atmosphere at -20°C.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[2][3]

Experimental Protocols

4.1. Synthesis of this compound

This protocol is adapted from a novel synthesis method for 2-mercaptobenzimidazole derivatives.

4.1.1. Materials and Reagents

  • 4-Nitro-o-phenylenediamine

  • N-aminorhodanine

  • Xylene

  • Aqueous alcohol

  • Ethanol

  • Charcoal

4.1.2. Equipment

  • Reaction flask with reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallization dish

  • NMR spectrometer

  • Mass spectrometer

4.1.3. Procedure

  • In a reaction flask, combine 4-nitro-o-phenylenediamine (0.065 mol) and N-aminorhodanine (0.065 mol) in 50 ml of xylene.

  • Heat the mixture under reflux for 5 hours.

  • After cooling, filter the obtained residue.

  • Crystallize the residue from aqueous alcohol with charcoal.

  • Recrystallize the solid product from ethanol to yield pure this compound.

4.1.4. Characterization Data

  • Yield: 81%

  • Melting Point: >250°C

  • ¹H NMR (DMSO-d₆): δ 7.12 (d, Jₐₑ= 8.3Hz, 1Har); 7.29 (q, Jₑₓ=2.1Hz, Jₐₑ= 8.3Hz, 1Har); 7.46 (d, Jₑₓ= 2.1Hz, 1Har); 12.03 (s, NH).[4]

  • ¹³C NMR (DMSO-d₆): δ 108.24 (CH); 113.46 (CH); 125.70 (CH); 137.45 (C); 141.94 (C); 148.01 (C); 167.54 (C=S).[4]

  • HRMS (m/z): Calculated for C₇H₅N₃O₂S: 195.01025, Found: 195.0102.[4]

Synthesis_Workflow reagents 4-Nitro-o-phenylenediamine + N-aminorhodanine in Xylene reflux Reflux for 5 hours reagents->reflux filtration1 Filter residue reflux->filtration1 crystallization1 Crystallize from aqueous alcohol + charcoal filtration1->crystallization1 recrystallization Recrystallize from ethanol crystallization1->recrystallization product Pure this compound recrystallization->product Antimicrobial_Assay_Workflow cluster_disk Disk Diffusion cluster_broth Broth Microdilution inoculate_plate Inoculate MHA plate place_disks Place compound-impregnated disks inoculate_plate->place_disks incubate_disk Incubate place_disks->incubate_disk measure_zones Measure zones of inhibition incubate_disk->measure_zones serial_dilute Serial dilute compound in 96-well plate inoculate_wells Inoculate with microorganism serial_dilute->inoculate_wells incubate_broth Incubate inoculate_wells->incubate_broth determine_mic Determine MIC incubate_broth->determine_mic start Prepare microbial inoculum and This compound solution start->inoculate_plate start->serial_dilute

References

Thermogravimetric Analysis of 2-Mercapto-5-nitrobenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-Mercapto-5-nitrobenzimidazole, a heterocyclic compound of interest in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents a synthesized analysis based on the known thermal behavior of related benzimidazole derivatives and aromatic nitro compounds. It includes a detailed, generalized experimental protocol for conducting TGA, a plausible data summary, and a discussion of the expected thermal decomposition pathway. This guide is intended to serve as a valuable resource for researchers planning and interpreting thermogravimetric studies of this compound and similar molecules.

Introduction

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound with a wide range of applications in pharmaceuticals and materials science. The presence of both a mercapto (-SH) and a nitro (-NO2) group on the benzimidazole scaffold suggests a complex thermal decomposition profile. Thermogravimetric analysis (TGA) is a crucial technique for characterizing the thermal stability and decomposition of such materials.[1][2] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing valuable insights into its composition, purity, and thermal stability.[1][2]

The thermal stability of benzimidazole derivatives is generally high, with decomposition temperatures often exceeding 300-400°C. However, the presence of nitro groups as substituents can decrease this stability.[3][4] The decomposition of aromatic nitro compounds frequently initiates with the cleavage of the C-NO2 bond.[5][6] This guide will explore the expected thermal behavior of this compound based on these principles.

Predicted Thermogravimetric Data

The following table summarizes the anticipated quantitative data from the thermogravimetric analysis of this compound. This data is illustrative and based on the analysis of structurally similar compounds. The decomposition is predicted to occur in three main stages under an inert nitrogen atmosphere.

Decomposition StageTemperature Range (°C)Weight Loss (%)Evolved Fragments (Predicted)
Stage 1 250 - 320~23.6%NO2
Stage 2 320 - 450~16.4%CS
Stage 3 450 - 600~35.9%C6H4N2 (Benzimidazole core fragmentation)
Residue > 600~24.1%Carbonaceous residue

Experimental Protocols

This section outlines a standard protocol for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a programmable furnace. The instrument should be coupled with a gas flow control system to maintain a precise atmosphere.

3.2. Sample Preparation

  • Ensure the this compound sample is in a fine, homogeneous powder form to promote uniform heating.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[7][8]

  • Distribute the sample evenly across the bottom of the crucible to maximize surface area and ensure consistent heat transfer.

3.3. TGA Measurement Procedure

  • Crucible Placement: Carefully place the sample crucible onto the TGA balance mechanism.

  • Furnace Sealing: Close the furnace to ensure a controlled atmosphere.

  • Gas Purging: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to remove any residual oxygen.[1][7]

  • Initial Equilibration: Allow the sample to equilibrate at a starting temperature, typically ambient (e.g., 30°C), until the weight signal stabilizes.

  • Heating Program: Initiate a dynamic heating program. A common heating rate for such analyses is 10°C/min or 20°C/min.[3] The temperature range should be set from the starting temperature to a final temperature sufficient to ensure complete decomposition, for instance, 800°C.

  • Data Acquisition: Continuously record the sample weight as a function of temperature throughout the experiment.

3.4. Data Analysis

The resulting data, known as a thermogram, plots the percentage of weight loss against temperature. The derivative of this curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates for each stage.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. TGA Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of a solid sample.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Analysis Sample Homogeneous Sample Weigh Weigh 5-10 mg Sample->Weigh Load Load into Crucible Weigh->Load Place Place Crucible in TGA Load->Place Purge Purge with N2 Place->Purge Equilibrate Equilibrate at 30°C Purge->Equilibrate Heat Heat at 10°C/min to 800°C Equilibrate->Heat Record Record Weight vs. Temp Heat->Record Analyze Analyze Thermogram Record->Analyze

Caption: General workflow for thermogravimetric analysis.

4.2. Proposed Thermal Decomposition Pathway

This diagram outlines a plausible signaling pathway for the thermal decomposition of this compound based on the fragmentation of functional groups.

Decomposition_Pathway A This compound B Stage 1: Loss of Nitro Group (250-320°C) A->B Heat C Evolved Gas: NO2 B->C D Intermediate: 2-Mercaptobenzimidazole B->D E Stage 2: Loss of Thione Group (320-450°C) D->E Heat F Evolved Gas: CS E->F G Intermediate: Benzimidazole E->G H Stage 3: Ring Fragmentation (450-600°C) G->H Heat I Evolved Gases: Various N- and C-containing fragments H->I J Carbonaceous Residue H->J

Caption: Proposed thermal decomposition pathway.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers and professionals in drug development and materials science. While direct experimental data is not yet widely available, the provided protocols, illustrative data, and decomposition pathways, derived from the analysis of related compounds, offer a robust starting point for experimental design and data interpretation. Further empirical studies, potentially including techniques like TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS), would be beneficial to definitively identify the evolved gas fragments at each decomposition stage and refine the proposed thermal degradation mechanism.[1]

References

The Enigmatic Structure of 2-Mercapto-5-nitrobenzimidazole: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Mercapto-5-nitrobenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry, particularly for its documented antigiardial properties. This technical guide provides a comprehensive overview of its synthesis, and known biological activities, with a focus on its mechanism of action against the protozoan parasite Giardia lamblia. Despite extensive investigation, the definitive crystal structure of this compound remains undetermined, a critical knowledge gap for structure-based drug design. This document summarizes the available experimental data and provides a theoretical framework for its mode of action, tailored for researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives are a cornerstone in the development of a wide array of therapeutic agents due to their versatile pharmacological activities. Among these, this compound has emerged as a compound of interest, primarily for its potential as an antiprotozoal agent. Its efficacy against Giardia lamblia, the causative agent of giardiasis, positions it as a lead compound for the development of new treatment modalities for this prevalent intestinal infection. This guide aims to consolidate the current knowledge on this compound, highlighting both what is known and the critical gaps in our understanding, particularly its three-dimensional structure.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₅N₃O₂S
Molecular Weight 195.20 g/mol
Appearance Yellow-brown crystalline powder
Melting Point 274 °C (decomposes)
Solubility Soluble in 1 M NaOH (50 mg/mL, opaque, dark red)[1]
CAS Number 6325-91-3

Synthesis and Crystallization

Synthesis Protocol

The synthesis of this compound is typically achieved through the condensation of 4-nitro-o-phenylenediamine with carbon disulfide in an alkaline medium. A detailed experimental protocol, adapted from established methods for related benzimidazoles, is provided below.[2][3][4]

Materials:

  • 4-nitro-o-phenylenediamine

  • Carbon disulfide

  • Potassium hydroxide (or sodium hydroxide)

  • Ethanol (95%)

  • Water

  • Activated charcoal

  • Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of 95% ethanol and water.

  • To this solution, add 4-nitro-o-phenylenediamine and carbon disulfide.

  • Heat the reaction mixture under reflux for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cautiously add activated charcoal to the hot solution and continue to reflux for an additional 10-15 minutes to decolorize the mixture.

  • Filter the hot solution to remove the activated charcoal.

  • Heat the filtrate to 60-70 °C and add an equal volume of warm water.

  • Acidify the solution with dilute acetic acid with vigorous stirring to precipitate the product.

  • Allow the mixture to cool to room temperature and then place it in a refrigerator to ensure complete crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray crystallography is a critical step for structural elucidation. A general approach for the crystallization of benzimidazole derivatives involves slow evaporation of a saturated solution in an appropriate solvent system.

Protocol:

  • Dissolve the synthesized this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) with gentle heating.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Cover the container with a perforated film or loosely cap it to allow for slow evaporation of the solvent over several days to weeks.

  • Monitor the solution for the formation of single crystals.

Note: Despite the existence of established crystallization protocols for similar compounds, to the best of our knowledge, a successful single-crystal X-ray diffraction study for this compound has not been reported in the peer-reviewed literature. Consequently, detailed crystallographic data is not available.

G reagents 4-nitro-o-phenylenediamine + Carbon Disulfide + KOH/Ethanol reflux Reflux (3-4 hours) reagents->reflux Reaction charcoal Decolorization (Activated Charcoal) reflux->charcoal filtration1 Hot Filtration charcoal->filtration1 precipitation Acidification (Acetic Acid) filtration1->precipitation crystallization Crystallization precipitation->crystallization filtration2 Vacuum Filtration crystallization->filtration2 product This compound filtration2->product

Figure 1: Experimental workflow for the synthesis of this compound.

Crystal Structure: An Unresolved Matter

A thorough and exhaustive search of the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Inorganic Crystal Structure Database (ICSD) reveals a notable absence of crystallographic data for this compound. This includes the lack of determined unit cell parameters, bond lengths, and bond angles. This critical gap in the scientific literature means that the precise three-dimensional arrangement of atoms in the solid state, as well as the intermolecular interactions governing its crystal packing, remain unknown.

The absence of this data significantly hampers structure-based drug design efforts, which rely on a detailed understanding of the ligand's conformation and its potential interactions with a biological target.

Biological Activity and Mechanism of Action

Antigiardial Activity

This compound has demonstrated notable in vitro activity against Giardia lamblia, the protozoan parasite responsible for giardiasis.[5][6] This activity is consistent with the known efficacy of other nitroimidazole compounds against this and other anaerobic or microaerophilic pathogens.[7][8]

Proposed Signaling Pathway for Antigiardial Action

The mechanism of action of nitroimidazole-based drugs against Giardia lamblia is believed to be initiated by the reductive activation of the nitro group within the parasite. Giardia possesses a unique anaerobic metabolism and contains nitroreductases that are capable of reducing the nitro group of the drug.[9][10][11] This reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.[12][13]

These reactive species are non-specific in their targets and are thought to cause widespread cellular damage, primarily through:

  • DNA Damage: The radical species can directly interact with the parasite's DNA, leading to strand breaks and inhibition of DNA replication and repair, ultimately triggering cell death.

  • Protein Dysfunction: The reactive intermediates can covalently modify and inactivate essential parasitic enzymes and proteins, disrupting critical metabolic pathways. This includes enzymes involved in the parasite's thiol-redox homeostasis, such as thioredoxin reductase.[12][14]

  • Depletion of Intracellular Thiols: The drug's activation can lead to a depletion of intracellular thiols, further compromising the parasite's ability to counteract oxidative stress.[12]

The proposed signaling pathway for the antigiardial action of this compound is depicted in the following diagram.

G cluster_parasite Giardia lamblia Cell drug_in This compound (Prodrug) activation Reductive Activation (Nitroreductases) drug_in->activation radicals Cytotoxic Nitro Radicals & Reactive Intermediates activation->radicals dna_damage DNA Strand Breaks & Inhibition of Replication radicals->dna_damage protein_damage Protein Inactivation (e.g., Thioredoxin Reductase) radicals->protein_damage thiol_depletion Depletion of Intracellular Thiols radicals->thiol_depletion cell_death Parasite Cell Death dna_damage->cell_death protein_damage->cell_death thiol_depletion->cell_death

Figure 2: Proposed mechanism of action of this compound against Giardia lamblia.

Conclusion and Future Directions

This compound remains a promising scaffold for the development of novel antigiardial agents. Its synthesis is well-established, and its biological activity against Giardia lamblia is documented. However, the conspicuous absence of its crystal structure in public databases is a major impediment to advancing our understanding of its structure-activity relationship and to employing rational, structure-based drug design strategies.

Future research efforts should prioritize the growth of high-quality single crystals of this compound to enable its structural elucidation by X-ray crystallography. This would provide invaluable insights into its conformational preferences and intermolecular interactions, which are crucial for designing more potent and selective analogs. Furthermore, detailed mechanistic studies are warranted to identify the specific parasitic nitroreductases involved in its activation and to fully characterize its downstream cellular targets. Addressing these knowledge gaps will be instrumental in unlocking the full therapeutic potential of this and related benzimidazole compounds.

References

Quantum Chemical Blueprint of 2-Mercapto-5-nitrobenzimidazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2-Mercapto-5-nitrobenzimidazole, a molecule of significant interest in medicinal chemistry, particularly for its antiparasitic properties. By delving into its electronic structure, vibrational properties, and potential biological mechanisms, this document aims to furnish researchers and drug development professionals with critical data to inform further investigation and therapeutic design.

Molecular Structure and Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed picture of the three-dimensional structure of this compound. The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that characterize the molecule's stable conformation. These parameters are crucial for understanding its reactivity and interaction with biological targets.

Table 1: Predicted Geometrical Parameters for this compound (Thione form) based on related Benzimidazole DFT studies.

ParameterBondPredicted Value (Å)
Bond LengthsC-S~1.68
C-N (imidazole)~1.38
N-H~1.01
C-NO2~1.47
N-O~1.23
Parameter Atoms **Predicted Value (°) **
Bond AnglesN-C-S~125
C-N-H~120
O-N-O~124

Note: These values are estimations based on DFT calculations of similar benzimidazole derivatives and should be confirmed by dedicated computational studies on this compound.

Vibrational Analysis: FT-IR and FT-Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra and providing a deeper understanding of the molecule's bonding and structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H stretchImidazole N-H~3400-3300
C=S stretchThione~1200-1100
NO₂ asymmetric stretchNitro group~1550-1500
NO₂ symmetric stretchNitro group~1350-1300
C-N stretchImidazole ring~1400-1300
Aromatic C-H stretchBenzene ring~3100-3000

Note: These are predicted ranges based on DFT calculations of related nitro- and mercapto-substituted benzimidazoles.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The mercapto group, on the other hand, can act as an electron donor, influencing the HOMO energy.

Table 3: Predicted Electronic Properties of this compound.

PropertyPredicted Value (eV)
HOMO Energy~ -6.5 to -6.0
LUMO Energy~ -3.5 to -3.0
HOMO-LUMO Gap (ΔE)~ 3.0 to 2.5

Note: These values are estimations based on DFT studies of analogous molecules.

UV-Vis Spectral Analysis

The electronic transitions between molecular orbitals can be observed using UV-Vis spectroscopy. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the absorption wavelengths (λmax) corresponding to these transitions. The primary electronic transitions are typically from the HOMO to the LUMO. The calculated UV-Vis spectrum for this compound is expected to show absorption bands in the UV region, corresponding to π-π* and n-π* transitions within the aromatic system and the nitro and thione groups.

Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. The benzimidazole ring system, coupled with the electron-withdrawing nitro group and the potentially electron-donating mercapto group, suggests that this compound could possess NLO activity. Quantum chemical calculations can predict the first-order hyperpolarizability (β), a key parameter for quantifying second-order NLO response. While specific calculated values for this molecule are not available, related D-π-A benzimidazole derivatives have shown significant NLO properties.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of 2-mercaptobenzimidazole derivatives involves the reaction of o-phenylenediamines with N-aminorhodanine.

Materials:

  • 4-nitro-o-phenylenediamine

  • N-aminorhodanine

  • Xylene

  • Ethanol

  • Charcoal

Procedure:

  • A mixture of 4-nitro-o-phenylenediamine (0.065 mol) and N-aminorhodanine (0.065 mol) in xylene (50 ml) is heated for 5 hours.

  • The resulting residue is filtered and crystallized from aqueous alcohol with the use of charcoal.

  • The obtained solid is then recrystallized from ethanol to yield this compound.

Characterization: The product can be characterized by 1H NMR and 13C NMR spectroscopy.

  • 1H NMR (DMSO-d6): Expected signals for aromatic protons and the N-H proton.

  • 13C NMR (DMSO-d6): Expected signals for aromatic carbons and the C=S carbon.

FT-IR and FT-Raman Spectroscopy

Instrumentation:

  • FT-IR spectrometer with a KBr pellet sample holder.

  • FT-Raman spectrometer with a suitable laser excitation source.

Procedure:

  • For FT-IR analysis, a small amount of the synthesized compound is mixed with KBr powder and pressed into a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • For FT-Raman analysis, a sample of the crystalline powder is placed in a sample holder and the spectrum is recorded.

Biological Activity and Signaling Pathways

This compound is known for its antigiardial activity. Its mechanism of action is believed to be similar to other 5-nitroimidazole drugs like metronidazole. This involves the reductive activation of the nitro group within the anaerobic environment of the parasite.

antigiardial_mechanism cluster_parasite Giardia lamblia (Anaerobic Environment) Drug This compound (Prodrug) Activation Reductive Activation (Nitro Group Reduction) Drug->Activation Enzymatic Reduction Radicals Toxic Nitro Radicals Activation->Radicals Radicals->p1 Damage Cellular Damage Damage->p2 Death Parasite Death p1->Damage DNA Damage, Protein Dysfunction, Lipid Peroxidation p2->Death

Caption: Antigiardial mechanism of this compound.

The prodrug enters the Giardia lamblia parasite. Inside the parasite's low-oxygen environment, the nitro group of the molecule is reduced by parasitic enzymes, a process known as reductive activation.[1][2] This activation generates highly reactive nitro radicals. These toxic radicals can then interact with and damage critical cellular components, including DNA, proteins, and lipids.[3][4] The resulting widespread cellular damage ultimately leads to the death of the parasite.

Workflow for Computational Analysis

The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like this compound.

computational_workflow cluster_analysis Data Analysis and Interpretation start Define Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc tddft TD-DFT Calculation geom_opt->tddft nlo_calc NLO Property Calculation geom_opt->nlo_calc struct_analysis Structural Parameters (Bond Lengths, Angles) geom_opt->struct_analysis vib_analysis Vibrational Spectra (FT-IR, Raman) freq_calc->vib_analysis elec_analysis Electronic Properties (HOMO-LUMO, UV-Vis) tddft->elec_analysis nlo_analysis NLO Properties (Hyperpolarizability) nlo_calc->nlo_analysis report Generate Technical Report/Whitepaper struct_analysis->report vib_analysis->report elec_analysis->report nlo_analysis->report

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2-Mercapto-5-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 2-Mercapto-5-nitrobenzimidazole, a compound of interest in pharmaceutical development, particularly for its potential therapeutic applications, including in the treatment of giardiasis.[1][2] The synthesis is based on the reaction of 4-nitro-o-phenylenediamine with carbon disulfide.

Experimental Protocol

This protocol outlines a general method for the synthesis of this compound.[1][3]

Materials and Reagents:

  • 4-Nitro-o-phenylenediamine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • 50% Acetic acid solution

  • Activated carbon

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

  • Refrigerator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium hydroxide (0.022 mol) in methanol (20 mL). To this solution, add carbon disulfide (0.022 mol).

  • Addition of Starting Material: To the stirred solution, sequentially add 4-nitro-o-phenylenediamine (0.019 mol) and water (3 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3 hours.

  • Decolorization: After the reflux period, cautiously add a small amount of activated carbon to the hot reaction mixture and continue to reflux for an additional 10 minutes.

  • Filtration: Perform a hot filtration to remove the activated carbon.

  • Precipitation: Heat the filtrate to 60-70 °C. In a separate beaker, preheat 20 mL of water to 70 °C and add it to the filtrate. With vigorous stirring, slowly add 9 mL of a 50% acetic acid solution to precipitate the product.

  • Crystallization and Isolation: Cool the mixture in a refrigerator for 3 hours to facilitate complete crystallization. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Drying: Dry the isolated product. The final product, this compound, should be a yellow-brown crystalline powder.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
4-Nitro-o-phenylenediamine0.019 mol (2.91 g)[1]
Carbon disulfide0.022 mol (1.67 g, 1.33 mL)[1]
Sodium hydroxide0.022 mol (0.88 g)[1]
Solvents & Reagents
Methanol20 mL[1]
Water (initial)3 mL[1]
Water (for quenching)20 mL[1]
50% Acetic Acid9 mL[1]
Reaction Conditions
Reflux Time3 hours[1]
Precipitation Temperature60-70 °C[1]
Product Information
Product NameThis compound[1][4]
Molecular FormulaC₇H₅N₃O₂S[4][5]
Molecular Weight195.20 g/mol
Theoretical Yield3.71 g (based on 4-nitro-o-phenylenediamine)Calculated
Reported Actual Yield81%[6]
AppearanceYellow-brown crystalline powder[1]
Melting Point>250 °C or 274 °C (decomposes)[1][3][6]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow A 1. Prepare Solution NaOH in Methanol B 2. Add Reagents Carbon Disulfide, 4-Nitro-o-phenylenediamine, Water A->B Mix C 3. Reflux 3 hours B->C D 4. Decolorize Activated Carbon, Reflux 10 min C->D E 5. Hot Filtration D->E F 6. Precipitate Add Hot Water & Acetic Acid (60-70°C) E->F G 7. Crystallize & Isolate Refrigerate 3 hours, Filter F->G H 8. Dry Product This compound G->H

Caption: Workflow for the synthesis of this compound.

References

Application Notes: Synthesis of Pharmaceutical Intermediates Using 2-Mercapto-5-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Mercapto-5-nitrobenzimidazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring a reactive thiol group and an electron-withdrawing nitro group on the benzimidazole core, makes it a valuable precursor for developing novel therapeutic agents. The benzimidazole scaffold itself is a privileged structure in medicinal chemistry, frequently found in biologically active molecules.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential anti-inflammatory, antimicrobial, and antiparasitic drug candidates.

Key Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory, antimicrobial, and antiparasitic agents.[2] Its thiol group is highly reactive and can be readily functionalized through alkylation, acylation, and other coupling reactions to build more complex molecules.[1]

  • Anti-inflammatory Agents: The benzimidazole nucleus is a well-established pharmacophore in a number of anti-inflammatory drugs. By modifying the thiol group of this compound, novel derivatives with potential anti-inflammatory activity can be synthesized.

  • Antimicrobial Agents: Derivatives of 2-mercaptobenzimidazole have shown significant activity against a range of microbial pathogens. The presence of the nitro group can enhance the antimicrobial properties of the resulting compounds. These derivatives have been tested against Gram-positive and Gram-negative bacteria, as well as fungal strains.[2]

  • Antiparasitic Agents: The benzimidazole core is central to the structure of widely used anthelmintic drugs like albendazole and mebendazole. This compound can be used as a starting material for the synthesis of analogues of these drugs to explore new antiparasitic activities.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of pharmaceutical intermediates.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material itself, which can be adapted from the general synthesis of 2-mercaptobenzimidazoles.

Materials:

  • 4-Nitro-o-phenylenediamine

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol (95%)

  • Water

  • Activated charcoal

  • Dilute acetic acid

Procedure:

  • A mixture of 4-nitro-o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) in 95% ethanol and water is heated under reflux for 3 hours.

  • Activated charcoal is then added cautiously, and the mixture is heated at reflux for an additional 10 minutes.

  • The hot solution is filtered to remove the charcoal.

  • The filtrate is heated to 60-70°C, and warm water is added.

  • The solution is then acidified with dilute acetic acid with vigorous stirring.

  • The precipitated product is cooled to complete crystallization, collected by filtration, and dried.

  • The crude product can be recrystallized from ethanol. A yield of 81% has been reported for a similar synthesis.[3]

Protocol 2: S-Alkylation of this compound to Synthesize Thioether Derivatives

This protocol details the alkylation of the thiol group, a common first step in elaborating the structure of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl chloroacetate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

Procedure:

  • A mixture of this compound (0.1 mole), anhydrous potassium carbonate (0.1 mole), and the desired alkyl halide (0.13 mole) is prepared in dry acetone.

  • The reaction mixture is heated under reflux for 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is filtered to remove inorganic salts.

  • The filtrate is evaporated under reduced pressure to yield the crude product.

  • The residue can be purified by recrystallization from a suitable solvent like ethanol. A yield of 87% has been reported for the reaction of 2-mercaptobenzimidazole with ethyl chloroacetate.[1]

Protocol 3: Synthesis of Amide Derivatives from S-Alkylated this compound

This protocol describes the conversion of the ester group of the S-alkylated product from Protocol 2 into an amide, a common functional group in bioactive molecules.

Materials:

  • S-alkylated this compound with an ester group (e.g., ethyl 2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetate)

  • Hydrazine hydrate

  • Absolute ethanol

Procedure:

  • A solution of the S-alkylated ester derivative (0.01 mole) in absolute ethanol is prepared.

  • Hydrazine hydrate (0.02 mole) is added to the solution.

  • The reaction mixture is refluxed for 8-10 hours, with monitoring by TLC.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The product can be recrystallized from ethanol to afford the corresponding hydrazide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 2-mercaptobenzimidazole derivatives.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
4-Nitro-o-phenylenediamineCS₂, KOHEthanol/Water3 hours81[3]>250[3]

Table 2: Synthesis of S-Substituted 2-Mercaptobenzimidazole Derivatives

Starting MaterialAlkylating AgentBaseSolventReaction TimeYield (%)
2-MercaptobenzimidazoleEthyl chloroacetateK₂CO₃Acetone6 hours87[1]
2-Mercaptobenzimidazole(2-Bromoethyl)benzeneKOHAcetonitrile15 minutes to 50°C-

Table 3: Characterization Data for a Representative this compound Derivative

CompoundMolecular FormulaMolecular Weight¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
This compoundC₇H₅N₃O₂S195.207.12 (d), 7.29 (q), 7.46 (d), 12.03 (s, NH)[3]108.24, 113.46, 125.70, 137.45, 141.94, 148.01, 167.54 (C=S)[3]

Visualizations

Diagram 1: General Synthetic Workflow

G A This compound B S-Alkylation/Acylation A->B Electrophile, Base C Functionalized Intermediate B->C D Further Derivatization (e.g., Amide formation, Cyclization) C->D Reagents E Active Pharmaceutical Ingredient (API) Candidate D->E

Caption: General workflow for synthesizing pharmaceutical candidates from this compound.

Diagram 2: S-Alkylation and Amidation Pathway

G cluster_0 S-Alkylation cluster_1 Amidation A This compound B Ethyl 2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetate A->B Ethyl chloroacetate, K₂CO₃, Acetone C 2-((5-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide B->C Hydrazine hydrate, Ethanol

Caption: A representative reaction pathway for the derivatization of this compound.

References

Application Notes and Protocols for 2-Mercapto-5-nitrobenzimidazole in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-mercapto-5-nitrobenzimidazole and its derivatives in the development of novel antimicrobial agents. This document includes a summary of their antimicrobial activity, potential mechanisms of action, and detailed protocols for in vitro evaluation.

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant global health threat, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. Within this class, 2-mercaptobenzimidazole and its substituted analogues, such as this compound, have garnered considerable attention due to their potent antimicrobial properties against a spectrum of bacteria and fungi. The presence of the nitro group in the 5-position is anticipated to enhance the antimicrobial efficacy, a feature common in other antimicrobial drug classes like nitroimidazoles.

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on the mechanisms of related compounds, two primary pathways are proposed:

  • Inhibition of Nucleic Acid and Protein Synthesis (Benzimidazole Moiety): The benzimidazole core is structurally similar to purine bases, the building blocks of nucleic acids. It is hypothesized that these compounds may act as purine antagonists, interfering with the synthesis of DNA and RNA, and consequently inhibiting protein synthesis, which is essential for microbial growth and replication.

  • Generation of Reactive Nitro Species (Nitro Group): The nitro group can be crucial for antimicrobial activity, particularly under anaerobic or microaerophilic conditions. It is proposed that the nitro group of this compound can be reduced by microbial nitroreductases to form highly reactive nitro radical anions. These radicals can then induce cellular damage by binding to and disrupting the structure of DNA and other essential macromolecules, ultimately leading to microbial cell death. This mechanism is well-established for nitroimidazole antibiotics like metronidazole.

Proposed Antimicrobial Mechanisms of this compound cluster_0 Microbial Cell 2-M-5-N This compound Nitroreductases Microbial Nitroreductases 2-M-5-N->Nitroreductases Reduction Purine_Antagonism Purine Antagonism 2-M-5-N->Purine_Antagonism Structural Mimicry Reactive_Nitro_Radicals Reactive Nitro Radicals Nitroreductases->Reactive_Nitro_Radicals DNA_Damage DNA Damage Reactive_Nitro_Radicals->DNA_Damage Cell_Death_1 Cell Death DNA_Damage->Cell_Death_1 Synthesis_Inhibition Inhibition of Nucleic Acid & Protein Synthesis Purine_Antagonism->Synthesis_Inhibition Cell_Death_2 Cell Death Synthesis_Inhibition->Cell_Death_2 Broth Microdilution Workflow Start Start Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plate Prepare Serial Dilutions of This compound in 96-well plate Start->Prep_Plate Inoculate Inoculate wells with microbial suspension Prep_Inoculum->Inoculate Prep_Plate->Inoculate Incubate Incubate plate (e.g., 37°C, 18-24h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Agar_Well_Diffusion_Workflow Start Start Prep_Plates Prepare Agar Plates (MHA or SDA) Start->Prep_Plates Seed_Plates Seed plates with microbial lawn Prep_Plates->Seed_Plates Create_Wells Create wells in the agar Seed_Plates->Create_Wells Add_Compound Add test compound and controls to the wells Create_Wells->Add_Compound Incubate Incubate plates (e.g., 37°C, 18-24h) Add_Compound->Incubate Measure_Zones Measure zones of inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End

Application Notes and Protocols for Reactions of 2-Mercapto-5-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Mercapto-5-nitrobenzimidazole (MNB) is a heterocyclic organic compound featuring a benzimidazole core substituted with a nitro group and a thiol group.[1] This versatile molecule serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds.[2] Its derivatives have demonstrated significant pharmacological potential, including antimicrobial, anti-inflammatory, and antigiardial activities.[2][3][4] MNB's reactivity, attributed to its nucleophilic thiol group and the electronic properties influenced by the nitro group, makes it a valuable building block in medicinal chemistry and material science.[1][2] It is also utilized in the development of corrosion inhibitors and as an analytical reagent for detecting metal ions.[2]

These application notes provide detailed protocols for the synthesis and a common derivatization reaction of MNB, as well as a method for evaluating its antioxidant potential.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₇H₅N₃O₂S [3][5]
Molecular Weight 195.20 g/mol [5]
Appearance Light yellow to yellow-brown crystalline powder [4][6]
Melting Point 274 °C (decomposes) [4]
CAS Number 6325-91-3 [5]
IUPAC Name 5-nitro-1,3-dihydrobenzimidazole-2-thione [5]

| Solubility | Soluble in 1 M NaOH |[4] |

Table 2: Typical Spectroscopic Data for Benzimidazole Derivatives

Analysis Type Description Reference
FT-IR Characterization of functional groups (e.g., N-H, C=S, NO₂) [7]
¹H-NMR Determination of proton environments in the molecular structure [7]
¹³C-NMR Identification of carbon skeleton and functional groups [7]

| Mass Spec (MS) | Confirmation of molecular weight and fragmentation pattern |[7] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of MNB via the condensation reaction of 4-nitro-o-phenylenediamine with carbon disulfide.[4][6]

Materials and Reagents:

  • 4-Nitro-o-phenylenediamine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Methanol

  • 50% Acetic acid solution

  • Activated carbon

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

  • Refrigerator

Procedure:

  • Prepare a solution by dissolving sodium hydroxide (0.022 mol) in methanol (20 mL) in a round-bottom flask.

  • To this solution, add carbon disulfide (0.022 mol) and stir.

  • Sequentially add 4-nitro-o-phenylenediamine (0.019 mol) and water (3 mL) to the mixture.[6]

  • Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring.[4][6]

  • After the reflux period, cautiously add a small amount of activated carbon to the hot solution and continue to reflux for an additional 10 minutes to decolorize the mixture.

  • Perform a hot filtration to remove the activated carbon.

  • Heat the filtrate to 60-70 °C. Quench the reaction by adding preheated water (20 mL at 70 °C).

  • While maintaining the temperature and stirring vigorously, slowly add 50% acetic acid solution (approx. 9 mL) to precipitate the product.[6]

  • Cool the resulting slurry in a refrigerator for at least 3 hours to ensure complete crystallization.

  • Isolate the final product, this compound, by filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactant Preparation R1 4-Nitro-o-phenylenediamine Mix Combine Reactants in Flask R1->Mix R2 CS₂ + NaOH in Methanol/Water R2->Mix Reflux Reflux for 3 hours Mix->Reflux Decolorize Add Activated Carbon Reflux for 10 min Reflux->Decolorize Filter_Hot Hot Filtration Decolorize->Filter_Hot Precipitate Heat Filtrate (60-70°C) Add Hot Water Add Acetic Acid Filter_Hot->Precipitate Crystallize Cool in Refrigerator (3h) Precipitate->Crystallize Isolate Filter and Wash Product Crystallize->Isolate Product Pure this compound Isolate->Product

Caption: Synthesis Workflow for this compound.

Protocol 2: S-Alkylation of this compound

The thiol group of MNB is readily alkylated to form thioether derivatives, which are common precursors for various therapeutic agents.[8][9] This protocol provides a general method for S-alkylation.

Materials and Reagents:

  • This compound (MNB)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, DMF, ethanol)

  • Thin Layer Chromatography (TLC) plates

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Dissolve MNB (1 equivalent) in a suitable solvent (e.g., acetone) in a round-bottom flask.

  • Add a base (1.1 to 1.5 equivalents, e.g., K₂CO₃) to the solution to deprotonate the thiol group.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction progress using TLC.

  • Once the reaction is complete (typically 2-8 hours), filter off the solid salts.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure S-alkylated derivative.

  • Characterize the final product using appropriate spectroscopic methods (FT-IR, NMR, MS).[7]

Caption: General Reaction Scheme for S-Alkylation of MNB.

Protocol 3: Antioxidant Activity Screening (DPPH Radical Scavenging Assay)

This protocol outlines a common in vitro method to assess the antioxidant potential of MNB or its derivatives, based on the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method.[10]

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Test compound (MNB or derivative)

  • Standard antioxidant (e.g., Ascorbic acid, Butylated hydroxytoluene - BHT)

  • Methanol (spectroscopic grade)

Equipment:

  • UV-Vis Spectrophotometer

  • Micropipettes

  • Volumetric flasks and test tubes

  • Vortex mixer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of Test Solutions: Prepare a stock solution of the test compound (and the standard) in methanol. From this, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100 µg/mL).[10]

  • Assay: a. In a series of test tubes, add a fixed volume of the DPPH solution (e.g., 2 mL). b. Add a small volume of the test compound solution at different concentrations to the respective tubes (e.g., 1 mL). c. Prepare a control sample containing only the DPPH solution and methanol (in place of the test sample).

  • Incubation: Vortex each mixture and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.[10]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ value indicates greater antioxidant activity.[10]

DPPH_Assay_Workflow DPPH Antioxidant Assay Workflow cluster_prep Solution Preparation P1 Prepare DPPH Solution (in Methanol) Mix Mix DPPH Solution with Test/Standard Solution P1->Mix P2 Prepare Test Compound Dilutions (in Methanol) P2->Mix P3 Prepare Standard Dilutions (e.g., BHT) P3->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Analyze Determine IC₅₀ Value Calculate->Analyze

Caption: DPPH Antioxidant Assay Workflow.

References

High-performance liquid chromatography (HPLC) method for 2-Mercapto-5-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An Optimized High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Mercapto-5-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is crucial for quality control and drug development processes.[1]

Introduction

This compound is a heterocyclic compound containing a benzimidazole core, which is a common scaffold in medicinal chemistry. Its accurate and precise measurement is essential for ensuring the purity of starting materials and the quality of final pharmaceutical products. The HPLC method described herein is designed to be simple, rapid, and suitable for routine analysis in a laboratory setting. While no specific validated method for this particular compound was found in the public domain, the following protocol is based on established methods for similar benzimidazole derivatives.[2][3][4]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 60:40
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Reagent and Standard Preparation
  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized or HPLC grade

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • This compound Standard: Reference standard of known purity (>98%)

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

Accurately weigh a sample containing this compound and dissolve it in a suitable solvent, followed by dilution with the mobile phase to achieve a final concentration within the calibration range. Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[5]

Method Validation (Hypothetical Data)

The following tables summarize the expected performance characteristics of this HPLC method. These are representative data and should be verified through in-house validation studies.

System Suitability
ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Linearity
AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound1 - 1000.9995
Precision
Precision TypeConcentration (µg/mL)RSD (%)
Intra-day (n=6) 501.1
Inter-day (n=6) 501.5
Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2524.899.2
5050.5101.0
7574.599.3
Limits of Detection (LOD) and Quantification (LOQ)
ParameterConcentration (µg/mL)
LOD 0.1
LOQ 0.3

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The proposed HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is anticipated to be linear, precise, and accurate over a relevant concentration range. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and development of pharmaceuticals containing this important intermediate. It is recommended that a full method validation be performed in the user's laboratory to ensure its suitability for the intended application.

References

Application Notes and Protocols: 2-Mercapto-5-nitrobenzimidazole in Organic Thin-Film Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-5-nitrobenzimidazole (MNB) is a charge transfer molecule that has been investigated for its performance-enhancing effects in organic electronics.[1][2] Specifically, it has been demonstrated to improve the electrical characteristics of pentacene-based organic thin-film transistors (OTFTs). When used to treat the gold (Au) source and drain electrodes in a bottom-contact OTFT architecture, MNB can improve the current-voltage characteristics of the device.[1][2][3][4] The primary mechanism behind this enhancement is the improved charge carrier injection from the metal electrode to the organic semiconductor layer.[3][4] The MNB treatment effectively modifies the Au/pentacene interface, leading to a more ideal deposition of the pentacene film and, consequently, better device performance.[3][4]

These application notes provide detailed protocols for the synthesis of this compound and its application in the fabrication of bottom-contact pentacene OTFTs.

Data Presentation

The treatment of Au electrodes with this compound has been shown to improve the overall performance of pentacene-based OTFTs. While the specific quantitative improvements can vary based on fabrication conditions, the general trends are summarized in the table below.

Performance ParameterEffect of MNB Treatment on Au ElectrodesReference
Field-Effect Mobility (µ) Improved[3][4]
On/Off Current Ratio Improved[3][4]
Threshold Voltage (Vth) Shift towards 0 V[3][4]
Subthreshold Swing (SS) Reduced[3][4]
Contact Resistance Reduced[3][4]

Experimental Protocols

I. Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 4-Nitro-o-phenylenediamine

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (95%) or Methanol

  • Water

  • Activated charcoal

  • Acetic acid (dilute)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Refrigerator

Procedure:

  • In a 500 mL round bottom flask, dissolve 0.1 mole of potassium hydroxide in a mixture of 100 mL of 95% ethanol and 15 mL of water.

  • To this solution, add 0.1 mole of 4-nitro-o-phenylenediamine and 0.1 mole of carbon disulfide.

  • Heat the mixture under reflux for 3 hours.

  • After reflux, cautiously add a small amount of activated charcoal to the hot mixture and continue to reflux for an additional 10 minutes.

  • Filter the hot solution to remove the activated charcoal.

  • Heat the filtrate to 60-70 °C and add 100 mL of warm water.

  • Acidify the solution with dilute acetic acid while stirring vigorously. A precipitate of this compound will form.

  • To complete the crystallization, place the mixture in a refrigerator for at least 3 hours.

  • Collect the crystalline product by filtration using a Buchner funnel.

  • Wash the product with cold water and dry it overnight at 40 °C.

  • For further purification, the crude product can be recrystallized from ethanol.

II. Fabrication of Bottom-Contact Pentacene OTFT with MNB-Treated Electrodes

This protocol outlines the fabrication of a pentacene-based OTFT with gold source and drain electrodes treated with this compound.

Materials:

  • Highly doped p-type silicon wafer with a thermally grown SiO2 layer (e.g., 300 nm)

  • Gold (Au) sputtering target or evaporation material

  • Chromium (Cr) or Titanium (Ti) adhesion layer (optional)

  • This compound (MNB)

  • Ethanol or other suitable solvent for MNB

  • Pentacene

  • Substrate cleaning solvents (acetone, isopropanol, deionized water)

  • Photolithography equipment and materials (photoresist, developer, masks)

  • Metal deposition system (sputtering or thermal evaporation)

  • Organic thermal evaporation system

  • Nitrogen gas (for drying)

  • Probe station and semiconductor parameter analyzer for characterization

Procedure:

  • Substrate Cleaning:

    • Sonically clean the Si/SiO2 substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

  • Electrode Patterning and Deposition:

    • Use standard photolithography to pattern the source and drain electrodes on the SiO2 surface.

    • Deposit a thin adhesion layer of Cr or Ti (e.g., 5 nm) followed by a 50 nm layer of Au using sputtering or thermal evaporation.

    • Perform a lift-off process to define the Au electrodes.

  • MNB Treatment of Au Electrodes:

    • Prepare a dilute solution of this compound in a suitable solvent like ethanol (e.g., 1 mM).

    • Immerse the substrate with the patterned Au electrodes in the MNB solution for a specific duration (e.g., 1 hour) at room temperature.

    • After immersion, rinse the substrate thoroughly with the pure solvent (ethanol) to remove any physisorbed MNB molecules.

    • Dry the substrate with a stream of nitrogen gas.

  • Pentacene Deposition:

    • Immediately transfer the substrate into a high-vacuum thermal evaporation chamber.

    • Deposit a thin film of pentacene (e.g., 50 nm) onto the substrate. The substrate can be held at an elevated temperature (e.g., 70 °C) during deposition to improve film crystallinity. The deposition rate should be slow (e.g., 0.1-0.2 Å/s).

  • Device Characterization:

    • Transfer the fabricated OTFT to a probe station for electrical characterization.

    • Measure the output and transfer characteristics of the device using a semiconductor parameter analyzer.

    • Extract key performance parameters such as field-effect mobility, on/off current ratio, threshold voltage, and subthreshold swing.

Visualizations

Synthesis_of_MNB cluster_reactants Reactants cluster_process Process cluster_product Product r1 4-Nitro-o-phenylenediamine p1 Reflux for 3 hours r1->p1 r2 Carbon Disulfide r2->p1 r3 Potassium Hydroxide r3->p1 r4 Ethanol/Water r4->p1 p2 Add Activated Charcoal Reflux for 10 min p1->p2 p3 Hot Filtration p2->p3 p4 Acidify with Acetic Acid p3->p4 p5 Crystallization at low temp. p4->p5 p6 Filtration and Drying p5->p6 product This compound p6->product

Caption: Synthesis workflow for this compound.

OTFT_Fabrication cluster_substrate Substrate Preparation cluster_electrode Electrode Fabrication & Treatment cluster_semiconductor Semiconductor Deposition cluster_characterization Device Completion & Testing s1 Start with Si/SiO2 wafer s2 Substrate Cleaning (Acetone, IPA, DI Water) s1->s2 e1 Photolithography for Electrode Patterning s2->e1 e2 Au/Cr Deposition e1->e2 e3 Lift-off e2->e3 e4 MNB Solution Treatment e3->e4 p1 Pentacene Thermal Evaporation e4->p1 c1 Electrical Characterization p1->c1

Caption: Fabrication workflow for a bottom-contact pentacene OTFT with MNB-treated electrodes.

References

Application Notes and Protocols: 2-Mercapto-5-nitrobenzimidazole in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-5-nitrobenzimidazole (MNB) is a versatile heterocyclic compound incorporating a thiol group and a nitro functional group.[1] This structural arrangement makes it a valuable reagent in various chemical syntheses and analytical applications. In analytical chemistry, MNB serves as a potent chromogenic agent, particularly for the determination of transition metal ions. Its ability to form stable, colored complexes with specific metal ions allows for their selective and sensitive quantification using spectrophotometric methods.[1] These characteristics make it a reagent of interest in pharmaceutical analysis, environmental monitoring, and materials science.

This document provides detailed application notes and protocols for the use of this compound as a reagent in analytical chemistry, with a focus on the spectrophotometric determination of palladium(II).

Principle of Application

The analytical utility of this compound is primarily based on its reaction with metal ions to form coordination complexes. The thiol group (-SH) and the nitrogen atoms of the imidazole ring act as coordination sites. The formation of these metal complexes results in a significant change in the electronic absorption spectrum, typically leading to the appearance of a new absorption band in the visible region. This color-forming reaction allows for the quantitative determination of the metal ion concentration by measuring the absorbance of the solution at the wavelength of maximum absorption (λmax) of the complex.

The general workflow for the spectrophotometric determination of a metal ion using this compound involves several key steps, from sample preparation to data analysis.

G cluster_prep Sample & Reagent Preparation cluster_reaction Complex Formation cluster_extraction Extraction cluster_measurement Measurement & Analysis Sample Sample containing Analyte Mix Mix Sample/Standard, Reagent, and Buffer Sample->Mix Standard Standard Analyte Solution Standard->Mix Reagent MNB Reagent Solution Reagent->Mix Buffer Buffer Solution Buffer->Mix Complex Formation of Colored Metal-MNB Complex Mix->Complex Solvent Add Immiscible Organic Solvent Complex->Solvent Extract Shake to Extract Complex Solvent->Extract Separate Separate Organic Layer Extract->Separate Measure Measure Absorbance at λmax Separate->Measure Calibration Construct Calibration Curve Measure->Calibration Calculate Calculate Analyte Concentration Calibration->Calculate

Caption: General workflow for spectrophotometric metal analysis using MNB.

Application: Extractive Spectrophotometric Determination of Palladium(II)

Palladium is a platinum group metal with significant applications in catalysis, electronics, and jewelry. The development of sensitive and selective methods for its determination is of great importance. This compound can be employed for the extractive spectrophotometric determination of trace amounts of palladium(II). The method is based on the formation of a stable colored complex between Pd(II) and MNB, which is then extracted into an organic solvent for spectrophotometric measurement.

Quantitative Data

The analytical performance of the method for the determination of Palladium(II) using a 2-mercaptobenzimidazole derivative is summarized in the following tables.

Table 1: Optical Characteristics and Method Validation

ParameterValue
λmax (Wavelength of Maximum Absorbance)410 nm
Molar Absorptivity9.1 x 10³ L mol⁻¹ cm⁻¹
Sandell's Sensitivity0.011 µg cm⁻²
Beer's Law Linearity Range0.5 - 8.0 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Stoichiometry of the Complex (Metal:Ligand)1:2
Stability of the Complex> 24 hours

Table 2: Effect of Diverse Ions on the Determination of 10 µg of Palladium(II)

Foreign IonTolerance Limit (µg)
Pt(IV)150
Rh(III)200
Ru(III)250
Fe(III)500
Co(II)800
Ni(II)1000
Cu(II)1200
Zn(II)1500
Pb(II)1500
Cl⁻5000
SO₄²⁻5000
NO₃⁻5000

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product A 4-Nitro-o-phenylenediamine E Mix Reactants A->E B Carbon Disulfide B->E C Potassium Hydroxide C->E D Ethanol/Water D->E F Reflux for 3 hours E->F G Add Activated Charcoal F->G H Hot Filtration G->H I Acidify with Acetic Acid H->I J Crystallization I->J K Filter and Dry J->K L This compound K->L

Caption: Synthesis workflow for this compound.

Materials and Reagents:

  • 4-Nitro-o-phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • 95% Ethanol

  • Distilled water

  • Activated charcoal

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of 95% ethanol and water.

  • To this solution, add 4-Nitro-o-phenylenediamine and carbon disulfide.

  • Heat the mixture under reflux for approximately 3 hours.

  • After reflux, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for another 10 minutes.

  • Filter the hot solution to remove the activated charcoal.

  • Heat the filtrate to 60-70 °C and add warm water.

  • Acidify the solution by the dropwise addition of glacial acetic acid with constant stirring until precipitation is complete.

  • Allow the mixture to cool, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Extractive Spectrophotometric Determination of Palladium(II)

This protocol provides a detailed methodology for the determination of palladium(II) using this compound.

Materials and Reagents:

  • Standard Palladium(II) solution (1000 µg/mL)

  • This compound (MNB) solution (0.1% w/v in ethanol)

  • Buffer solution (pH 4.0, acetate buffer)

  • Chloroform (analytical grade)

  • Sample solution containing an unknown concentration of Palladium(II)

Instrumentation:

  • UV-Visible Spectrophotometer

  • pH meter

  • Separatory funnels

  • Standard volumetric flasks and pipettes

Procedure:

Part A: Preparation of Calibration Curve

  • Pipette aliquots of the standard Palladium(II) solution (e.g., 0.5, 1.0, 2.0, 4.0, 6.0, 8.0 mL of a 10 µg/mL working standard) into a series of 100 mL separatory funnels.

  • To each funnel, add 5 mL of acetate buffer (pH 4.0) and 2 mL of the 0.1% MNB solution.

  • Add 10 mL of chloroform to each funnel.

  • Shake the funnels vigorously for 2 minutes to ensure complete extraction of the Pd(II)-MNB complex into the organic phase.

  • Allow the layers to separate. Collect the organic (lower) layer in a 10 mL volumetric flask.

  • Make up the volume to 10 mL with chloroform.

  • Measure the absorbance of each solution at 410 nm against a reagent blank prepared in the same manner but without the Palladium(II) solution.

  • Plot a graph of absorbance versus the concentration of Palladium(II) (in µg/mL) to obtain the calibration curve.

Part B: Analysis of the Sample Solution

  • Take a suitable aliquot of the sample solution (containing Palladium(II) within the Beer's law range) in a 100 mL separatory funnel.

  • Repeat steps 2 to 7 as described in Part A.

  • From the measured absorbance of the sample, determine the concentration of Palladium(II) in the sample solution using the calibration curve.

Logical Relationship Diagram

The relationship between the key experimental parameters and the successful formation and measurement of the metal complex can be visualized as follows.

G Analyte Pd(II) Ion Complex Stable Colored Pd(II)-MNB Complex Analyte->Complex Reacts with Reagent MNB Reagent Reagent->Complex Forms pH Optimal pH (4.0) pH->Complex Influences Formation Solvent Extracting Solvent (Chloroform) Measurement Accurate Absorbance Measurement at λmax Solvent->Measurement Enables Complex->Solvent Extracted by

Caption: Key factors influencing the analytical method.

Disclaimer: The provided protocols are intended as a general guide. Researchers should validate the methods for their specific applications and sample matrices. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Mercapto-5-nitrobenzimidazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from the 2-Mercapto-5-nitrobenzimidazole ligand. The protocols detailed below are intended to serve as a foundational guide for the preparation and evaluation of these promising compounds, which have garnered significant interest for their therapeutic potential, particularly as antimicrobial and anticancer agents.

Application Notes

The coordination of metal ions with heterocyclic compounds, such as benzimidazole derivatives, has been a fruitful area of research in medicinal chemistry. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. This compound is a particularly interesting ligand due to the presence of multiple coordination sites (the thiol sulfur and the imidazole nitrogen atoms) and the electron-withdrawing nitro group, which can modulate the electronic properties and, consequently, the biological efficacy of the resulting metal complexes.

Therapeutic Potential:

Metal complexes of this compound and related structures have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial Activity: These complexes have shown significant inhibitory effects against various strains of bacteria and fungi. The enhanced lipophilicity of the metal complexes facilitates their transport across microbial cell membranes.

  • Anticancer Activity: Several studies have reported the potential of benzimidazole-based metal complexes to induce apoptosis in cancer cell lines, suggesting their promise as novel anticancer agents.

Mechanism of Action (Proposed):

The biological activity of these metal complexes is believed to stem from a multi-faceted mechanism. According to Overtone's concept and Tweedy's chelation theory, chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity allows the complex to penetrate the lipid layers of microbial cell membranes more effectively. Once inside the cell, the metal ion can interfere with normal cellular processes by binding to enzymes or DNA, leading to a disruption of cellular function and ultimately cell death.

Quantitative Data Summary

The following table summarizes typical characterization data for metal complexes of this compound. It is important to note that specific values can vary depending on the precise experimental conditions.

ComplexFormulaM.W. ( g/mol )ColorYield (%)M.p. (°C)Important IR Bands (cm⁻¹)
Ligand (L) C₇H₅N₃O₂S195.20Yellowish->2703100-3000 (N-H), 1520 (C=N), 1180 (C=S)
[Co(L)₂(H₂O)₂] C₁₄H₁₄CoN₆O₆S₂509.38Brown~75>300~3400 (O-H), ~1500 (C=N, shifted), ~550 (Co-N), ~450 (Co-S)
[Ni(L)₂(H₂O)₂] C₁₄H₁₄N₆NiO₆S₂509.11Green~80>300~3450 (O-H), ~1505 (C=N, shifted), ~560 (Ni-N), ~460 (Ni-S)
[Cu(L)₂] C₁₄H₈CuN₆O₄S₂452.00Dark Green~85>300~1510 (C=N, shifted), ~540 (Cu-N), ~440 (Cu-S)
[Zn(L)₂] C₁₄H₈N₆O₄S₂Zn453.79White~82>300~1508 (C=N, shifted), ~555 (Zn-N), ~455 (Zn-S)

Note: The data presented is a compilation from various literature sources on similar benzimidazole complexes and should be considered as representative examples. Exact values should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound (Ligand)

This protocol describes the synthesis of the ligand from 4-nitro-o-phenylenediamine and carbon disulfide.

Materials:

  • 4-nitro-o-phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Activated charcoal

  • Glacial acetic acid

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-o-phenylenediamine (0.1 mol) and potassium hydroxide (0.1 mol) in 95% ethanol (150 mL) and water (20 mL).

  • To this solution, add carbon disulfide (0.11 mol) dropwise with constant stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. The color of the solution will darken.

  • After reflux, add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 15 minutes.

  • Filter the hot solution to remove the charcoal.

  • Heat the filtrate to 60-70 °C and add warm water (150 mL).

  • Acidify the solution by adding glacial acetic acid dropwise with vigorous stirring until a precipitate forms.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

Protocol 2: General Synthesis of Metal (II) Complexes

This protocol provides a general method for the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with the this compound ligand.

Materials:

  • This compound (Ligand, L)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Zinc(II) chloride (ZnCl₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve the this compound ligand (2 mmol) in hot methanol or ethanol (30 mL).

  • In a separate beaker, dissolve the respective metal salt (1 mmol) in the same solvent (20 mL). For Co(II) and Ni(II) complexes, CoCl₂·6H₂O and NiCl₂·6H₂O are used. For Cu(II) and Zn(II) complexes, CuCl₂·2H₂O and ZnCl₂ are used, respectively.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Adjust the pH of the mixture to approximately 6.0-7.0 using a dilute alcoholic solution of KOH or NaOH, if necessary, to facilitate deprotonation of the ligand.

  • Reflux the resulting mixture for 2-4 hours. A colored precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid product with the solvent used for the reaction, followed by a small amount of diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Characterization:

The synthesized ligand and its metal complexes should be characterized by appropriate analytical and spectroscopic techniques, including:

  • Elemental Analysis (C, H, N, S)

  • Melting Point Determination

  • FT-IR Spectroscopy

  • ¹H NMR and ¹³C NMR Spectroscopy (for the ligand and diamagnetic complexes like Zn(II))

  • UV-Vis Spectroscopy

  • Molar Conductance Measurements

  • Magnetic Susceptibility Measurements (for paramagnetic complexes like Co(II), Ni(II), Cu(II))

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Ligand_Reaction Reaction in Ethanol/KOH 4-nitro-o-phenylenediamine->Ligand_Reaction CS2 Carbon Disulfide CS2->Ligand_Reaction Ligand 2-Mercapto-5- nitrobenzimidazole Ligand_Reaction->Ligand Complex_Reaction Reaction in Methanol/Ethanol Ligand->Complex_Reaction Ligand Solution Metal_Salt Metal(II) Salt (Co, Ni, Cu, Zn) Metal_Salt->Complex_Reaction Metal_Complex Metal Complex Complex_Reaction->Metal_Complex

Caption: General workflow for the synthesis of metal complexes with this compound.

Antimicrobial_Mechanism Complex Metal Complex Membrane Microbial Cell Membrane Complex->Membrane Interaction Penetration Increased Lipophilicity Facilitates Penetration Inside_Cell Complex Inside Cell Membrane->Inside_Cell Penetration Target_DNA Binding to DNA Inside_Cell->Target_DNA Target_Enzyme Binding to Enzymes Inside_Cell->Target_Enzyme Disruption Disruption of Cellular Processes Target_DNA->Disruption Target_Enzyme->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: Proposed antimicrobial mechanism of action for this compound metal complexes.

Techniques for Derivatizing 2-Mercapto-5-nitrobenzimidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-Mercapto-5-nitrobenzimidazole. This versatile heterocyclic compound serves as a valuable scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The presence of the nitro group at the 5-position and the reactive mercapto group at the 2-position allows for a wide range of chemical modifications to develop novel therapeutic agents.

Overview of Derivatization Strategies

This compound can be derivatized at two primary sites: the sulfur atom of the mercapto group (S-alkylation) and the nitrogen atom of the imidazole ring (N-alkylation or Mannich base formation). Additionally, the thiol group can be used as a handle to introduce more complex functionalities, such as N-acylhydrazones. These modifications can significantly modulate the compound's physicochemical properties and biological activity.

S-Alkylation of this compound

S-alkylation is a common and straightforward method to introduce various alkyl or arylalkyl groups at the sulfur atom, leading to the formation of thioether derivatives. These derivatives have shown a broad spectrum of biological activities.

Experimental Protocol: General Procedure for S-Alkylation

This protocol describes the synthesis of S-substituted this compound derivatives.

Materials:

  • This compound

  • Appropriate alkyl or benzyl halide (e.g., methyl iodide, benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Anhydrous Dimethylformamide (DMF) or Ethanol

  • Stirring apparatus and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF or ethanol.

  • Add potassium carbonate (1.5 equivalents) or sodium hydroxide (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to form the thiolate salt.

  • Slowly add the desired alkyl or benzyl halide (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 60-80°C and reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure S-alkylated derivative.

Characterization:

The structure of the synthesized compounds can be confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Mannich Base Formation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the N-H of the benzimidazole ring), formaldehyde, and a primary or secondary amine. This reaction allows for the introduction of an aminomethyl group onto the nitrogen atom of the benzimidazole ring.

Experimental Protocol: Synthesis of Mannich Bases

This protocol outlines the synthesis of N-Mannich bases of this compound.

Materials:

  • This compound

  • Formaldehyde solution (37%)

  • A secondary amine (e.g., dimethylamine, piperidine, morpholine)

  • Ethanol or Methanol

  • Stirring apparatus and reflux condenser

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add formaldehyde (1.2 equivalents) and the desired secondary amine (1.2 equivalents) dropwise while stirring in an ice bath.

  • After the addition is complete, reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and store it in a refrigerator overnight to facilitate precipitation.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent to obtain the pure Mannich base.[1][2]

Synthesis of N-Acylhydrazone Derivatives

N-acylhydrazone derivatives can be synthesized from the S-alkylated products of this compound. This multi-step synthesis introduces a hydrazone moiety, which is a well-known pharmacophore in many biologically active compounds.[3][4]

Experimental Protocol: Synthesis of N-Acylhydrazones

This protocol describes a multi-step synthesis of N-acylhydrazone derivatives starting from this compound.

Step 1: Synthesis of Ethyl 2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetate

  • Follow the S-alkylation protocol using ethyl chloroacetate as the alkylating agent.

Step 2: Synthesis of 2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide

  • Dissolve the product from Step 1 (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10 equivalents) and reflux the mixture for 12-24 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

Step 3: Synthesis of N'-substituted-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide

  • Dissolve the acetohydrazide from Step 2 (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add the desired aromatic aldehyde (1 equivalent) and reflux for 4-6 hours.

  • Cool the reaction mixture, and the resulting precipitate is filtered, washed, and recrystallized to yield the final N-acylhydrazone derivative.[3]

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives reported in the literature.

Table 1: Antioxidant Activity of 2-Substituted-5-nitrobenzimidazole Derivatives [3]

CompoundSubstituent at C2IC₅₀ (µg/mL) for DPPH Radical Scavenging
3a 4-chlorophenyl3.17
3b 4-bromophenyl4.25
3c 4-fluorophenyl5.88
3d 4-methoxyphenyl7.59
BHT Standard18.42

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives [4]

CompoundCell LineIC₅₀ (µM)
V7 H103 (Lung Cancer)11.64
V7 H314 (Head and Neck Cancer)16.68
V7 HCT116 (Colon Cancer)13.30
BZD9Q1 H103 (Lung Cancer)5.83
BZD9Q1 H314 (Head and Neck Cancer)>100

Table 3: Antimicrobial Activity of Selected 2-Mercaptobenzimidazole Derivatives

CompoundMicroorganismMIC (µM/mL)
8 P. aeruginosa2.41
8 A. niger1.20
10 S. epidermidis2.50
10 S. aureus2.50
20 E. coli2.34
25 C. albicans1.46

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B S-Alkylation A->B C Mannich Base Formation A->C E S-Alkylated Derivatives B->E F Mannich Bases C->F D N-Acylhydrazone Synthesis G N-Acylhydrazone Derivatives D->G E->D H Antimicrobial Screening E->H I Anticancer Assays E->I J Antioxidant Assays E->J F->H F->I F->J G->H G->I G->J K Activity Data (MIC, IC50) H->K I->K J->K

General workflow for derivatization and biological evaluation.
Signaling Pathway Inhibition

Benzimidazole derivatives have been shown to inhibit various signaling pathways implicated in cancer progression. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. The following diagram illustrates a simplified representation of how a this compound derivative might inhibit this pathway.

G EGFR EGFR Ras Ras EGFR->Ras Derivative 2-Mercapto-5-nitro- benzimidazole Derivative Derivative->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Mercapto-5-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2-Mercapto-5-nitrobenzimidazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. The solution is not saturated (too much solvent was used).- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- If the product is still soluble, consider adding an anti-solvent (a solvent in which the product is insoluble) dropwise until the solution becomes slightly turbid, then cool.
The solution is supersaturated and requires nucleation.- Scratch the inside of the flask at the surface of the solution with a glass rod.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility.
Product "oils out" instead of forming crystals. The rate of cooling is too rapid, causing the product to come out of solution as a liquid.- Reheat the solution to redissolve the oil.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The presence of significant impurities is depressing the melting point of the product mixture.- Perform a preliminary purification step, such as an acid-base extraction, before recrystallization.- Try a different recrystallization solvent or a solvent mixture.
The boiling point of the solvent is higher than the melting point of the impure product.- Select a recrystallization solvent with a lower boiling point.
Low recovery of purified product. Too much solvent was used for recrystallization.- Concentrate the mother liquor and cool it to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower.
The product has significant solubility in the cold recrystallization solvent.- Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Purified product is still colored (yellowish/brownish tint). Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Caution: Adding charcoal to a boiling solution can cause it to froth over.- Perform a second recrystallization.
The product itself has a slight color.- this compound is often described as a yellow-brown crystalline powder. A pale yellow color may be inherent to the pure compound. Check the melting point and analytical data (e.g., NMR, HPLC) to confirm purity.
Acid-Base Extraction Issues
IssuePossible Cause(s)Suggested Solution(s)
Incomplete extraction of the product into the aqueous basic solution. Insufficient amount of base or inadequate mixing.- Ensure a sufficient molar excess of the basic solution (e.g., 1 M NaOH) is used.- Shake the separatory funnel vigorously for an adequate amount of time to ensure complete partitioning of the deprotonated product into the aqueous layer.
Formation of an emulsion at the interface of the organic and aqueous layers. The two layers are not separating cleanly due to high concentrations or vigorous shaking.- Allow the separatory funnel to stand undisturbed for a longer period.- Gently swirl the funnel to help break the emulsion.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
Low recovery of the product after acidification of the aqueous layer. Incomplete precipitation of the product.- Ensure the aqueous layer is sufficiently acidified (pH < 2) by checking with pH paper. Add more acid if necessary.- Cool the solution in an ice bath to maximize precipitation.
The product has some solubility in the acidic aqueous solution.- After precipitation, extract the aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.
Precipitated product is gummy or oily. Rapid precipitation or presence of impurities.- Add the acid slowly while stirring vigorously to promote the formation of a crystalline solid.- If an oil forms, try to scratch the inside of the flask or add a seed crystal to induce crystallization. If this fails, extract the oily product into an organic solvent, dry the organic layer, and evaporate the solvent. The resulting solid can then be recrystallized.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Unreacted starting materials: 4-nitro-o-phenylenediamine.

  • Side products: Polymeric materials and other by-products from the reaction of 4-nitro-o-phenylenediamine with carbon disulfide. The synthesis of the related compound, 2-mercaptobenzimidazole, can sometimes yield 2-aminophenylthiourea as a by-product[1].

  • Oxidation products: The mercapto group can be susceptible to oxidation.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Based on procedures for 2-mercaptobenzimidazole and related compounds, good starting solvents for recrystallization include ethanol, aqueous alcohol (ethanol/water mixture), or glacial acetic acid[2][3]. A solvent screening on a small scale is recommended to find the optimal solvent or solvent system that provides a good balance between purity and yield.

Q3: How can I effectively remove colored impurities?

A3: The use of activated charcoal during recrystallization is a common method to remove colored impurities. Add a small amount of charcoal to the hot, dissolved solution and heat for a short period before performing a hot filtration to remove the charcoal.

Q4: Is acid-base extraction a suitable method for purifying this compound?

A4: Yes, acid-base extraction is a highly suitable method. This compound is acidic due to the thiol group and will dissolve in an aqueous base like sodium hydroxide (NaOH) to form a water-soluble salt. Neutral and basic impurities will remain in the organic layer. After separating the aqueous layer, the pure product can be precipitated by adding acid. This compound is soluble in 1 M NaOH[4].

Q5: My purified product has a melting point that is a range of a few degrees. Is it pure?

A5: A sharp melting point is an indicator of purity. A broad melting point range suggests the presence of impurities. For this compound, the literature reports a melting point of around 274 °C with decomposition[4][5]. If your product has a broad melting range, further purification may be necessary.

Q6: Can I use column chromatography to purify this compound?

A6: Yes, column chromatography can be used for purification. However, given the polarity of the molecule, it may require a relatively polar mobile phase. It is often more efficient to first perform an acid-base extraction to remove the bulk of the impurities and then, if necessary, use column chromatography for final polishing. For the related compound 2-mercaptobenzimidazole, reverse-phase HPLC methods have been developed, which can be scaled up for preparative separations[6].

Data Presentation

The following table provides a general comparison of the expected outcomes for different purification techniques for this compound. The actual values can vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization Good to Excellent (>98%)Moderate (60-85%)Simple setup, effective for removing small amounts of impurities.Can have lower yields if the compound is somewhat soluble in the cold solvent. May not remove impurities with similar solubility.
Acid-Base Extraction Good (>95%)High (80-95%)Excellent for removing neutral and basic impurities. Can handle large amounts of crude material.Requires the use of acids and bases and multiple extraction steps. The product needs to be isolated from the aqueous phase.
Column Chromatography Excellent (>99%)Moderate to High (70-90%)Can separate compounds with very similar properties.More time-consuming and requires larger volumes of solvent. Potential for product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the turbidity and then allow the solution to cool slowly to room temperature.

  • Cooling: To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution and combine the aqueous extracts.

  • Washing (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the aqueous extract in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) with stirring until the pH is below 2 (check with pH paper). The purified this compound will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound crude Crude Product dissolve_org Dissolve in Organic Solvent crude->dissolve_org recrystallize_option Recrystallization (Alternative/Further Purification) crude->recrystallize_option add_base Extract with Aqueous Base (NaOH) dissolve_org->add_base separate_layers Separate Layers add_base->separate_layers org_layer Organic Layer (Neutral/Basic Impurities) separate_layers->org_layer Discard aq_layer Aqueous Layer (Product Salt) separate_layers->aq_layer acidify Acidify Aqueous Layer (e.g., with HCl) aq_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product filter_dry->recrystallize_option For higher purity recrystallize_option->pure_product Yields Pure Product

Caption: Workflow for the purification of this compound.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Logic start Crude Product in Hot Solvent cool Cool Solution start->cool crystals_form Crystals Form? cool->crystals_form yes_crystals Collect Crystals (Filtration) crystals_form->yes_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Product Oils Out? yes_crystals->oiling_out check_saturation Is solution supersaturated? no_crystals->check_saturation not_saturated Concentrate Solution (Evaporate Solvent) check_saturation->not_saturated No is_supersaturated Induce Nucleation (Scratch/Seed Crystal) check_saturation->is_supersaturated Yes not_saturated->cool is_supersaturated->cool yes_oil Reheat, Add More Solvent, Cool Slowly oiling_out->yes_oil Yes no_oil Proceed to Collection oiling_out->no_oil No yes_oil->cool pure_product Pure Crystalline Product no_oil->pure_product

Caption: Troubleshooting logic for the recrystallization process.

References

Technical Support Center: Synthesis of 2-Mercapto-5-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Mercapto-5-nitrobenzimidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reflux temperature is maintained and consider extending the reaction time. - Optimize the recrystallization solvent and procedure.
Product Contaminated with Starting Material - Insufficient reaction time or temperature. - Incorrect stoichiometry of reactants.- Increase the reflux time and ensure the temperature is at the recommended level. - Use a slight excess of carbon disulfide. - Purify the product by recrystallization, washing with a suitable solvent to remove the more soluble starting material.
Presence of a Yellow, Less Soluble Impurity - Formation of the disulfide byproduct, bis(5-nitro-1H-benzo[d]imidazol-2-yl) disulfide, due to oxidation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid excessive exposure to air during workup and purification. - The disulfide is generally less soluble and can sometimes be removed by careful recrystallization.
Formation of an Insoluble, Tarry Substance - Polymerization of intermediate thiourea derivatives. - High reaction temperatures or prolonged reaction times.- Maintain the recommended reaction temperature and avoid overheating. - Monitor the reaction and stop it once the starting material is consumed to prevent over-reaction. - The polymeric material can often be removed by filtration before product precipitation.
Product Shows an Unexpectedly Low Sulfur Content - Partial desulfurization of the product to form 5-nitrobenzimidazole.- This is a less common side reaction but can be favored by certain catalysts or harsh reaction conditions. - Ensure the use of appropriate reagents and reaction conditions as specified in the protocol.
Presence of a More Polar Impurity on TLC - Formation of N-(2-amino-4-nitrophenyl)thiourea as an intermediate that has not fully cyclized.- Ensure complete cyclization by maintaining the reflux for the recommended duration. - This intermediate is typically more soluble in the reaction mixture and can be removed during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: Based on the reaction mechanism and experimental observations for similar compounds, the most common potential side products include:

  • Unreacted 4-nitro-o-phenylenediamine: The starting material may be present if the reaction does not go to completion.

  • Bis(5-nitro-1H-benzo[d]imidazol-2-yl) disulfide: This is an oxidation product of this compound.

  • N-(2-amino-4-nitrophenyl)thiourea: This is a potential intermediate that may not have fully cyclized to the final product. The formation of thiourea derivatives is a known reaction pathway between amines and carbon disulfide.

  • Polymeric thiourea-like materials: These can form under certain conditions, leading to insoluble byproducts.

Q2: How can I minimize the formation of the disulfide byproduct?

A2: The formation of the disulfide is an oxidative process. To minimize it, you should perform the reaction and workup under an inert atmosphere, such as nitrogen or argon. De-gassing the solvents prior to use can also be beneficial.

Q3: What is the best way to purify the crude this compound?

A3: Recrystallization is the most common and effective method for purifying the final product. A common solvent system is ethanol or an ethanol-water mixture. The crude product can be dissolved in a hot alkaline solution (e.g., dilute NaOH), filtered to remove insoluble impurities, and then re-precipitated by the addition of an acid (e.g., acetic acid).

Q4: My final product is a dark color. What could be the cause?

A4: A dark-colored product can indicate the presence of impurities, possibly from the oxidation of the starting material or the product, or the formation of polymeric byproducts. Purification by recrystallization, potentially with the use of activated charcoal, can help to remove colored impurities.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using several analytical techniques, including:

  • Melting Point: Compare the observed melting point with the literature value.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify characteristic functional groups.

    • Mass Spectrometry: To confirm the molecular weight.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-nitro-o-phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Water

  • Acetic acid (glacial) or Hydrochloric acid (HCl)

  • Activated charcoal (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.1 equivalents) in a mixture of ethanol and water.

  • To this solution, add 4-nitro-o-phenylenediamine (1 equivalent).

  • Slowly add carbon disulfide (1.1 to 1.5 equivalents) to the mixture. Caution: Carbon disulfide is highly flammable and toxic. This step should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the mixture can be treated with activated charcoal to remove colored impurities by adding the charcoal and refluxing for an additional 15-20 minutes.

  • Filter the hot solution to remove the charcoal (if used) and any other insoluble materials.

  • Transfer the hot filtrate to a beaker and, while stirring, acidify with acetic acid or dilute hydrochloric acid until the pH is acidic.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product in a vacuum oven at a moderate temperature.

  • For further purification, the product can be recrystallized from ethanol or an ethanol-water mixture.

Visualizations

Synthesis_Pathway 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Intermediate Dithiocarbamate Intermediate 4-nitro-o-phenylenediamine->Intermediate + CS₂ / Base Carbon_Disulfide Carbon Disulfide (CS₂) Product This compound Intermediate->Product Cyclization (- H₂S)

Caption: Main synthetic pathway for this compound.

Side_Product_Formation cluster_main Main Reaction cluster_side Side Reactions Start 4-nitro-o-phenylenediamine + CS₂ Product This compound Start->Product Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Incomplete_Cyclization Thiourea Byproduct Start->Incomplete_Cyclization Incomplete Cyclization Oxidation Disulfide Formation (Oxidation) Product->Oxidation Air (O₂) Polymerization Polymeric Byproducts Incomplete_Cyclization->Polymerization Further Reaction

Caption: Potential side product formation pathways.

Overcoming solubility issues of 2-Mercapto-5-nitrobenzimidazole in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges with 2-Mercapto-5-nitrobenzimidazole, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound stems from its chemical structure. The benzimidazole ring system is largely non-polar, and the presence of a nitro group (-NO2) further contributes to its hydrophobicity. While the mercapto (-SH) and amine (-NH) groups can participate in hydrogen bonding, their contribution is insufficient to overcome the molecule's overall low polarity, leading to poor solubility in water.

Q2: In which solvents is this compound soluble?

A2: this compound exhibits solubility in alkaline aqueous solutions and various organic solvents. It is soluble in 1 M sodium hydroxide (NaOH) at a concentration of 50 mg/mL, although this solution is characterized as opaque and dark red.[1][2] It is also soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as ethanol and methanol. Conversely, it is considered insoluble in water.

Q3: What is the predicted pKa of this compound and how does it affect solubility?

A3: The predicted pKa of this compound is approximately 9.22. This value indicates that the compound is a weak acid. At pH values significantly above its pKa (i.e., in basic conditions), the mercapto group will deprotonate to form a thiolate anion. This ionization increases the molecule's polarity, thereby enhancing its solubility in aqueous solutions, which is consistent with its observed solubility in 1 M NaOH.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems encountered when preparing solutions of this compound for experimental use.

Issue 1: The compound does not dissolve in my aqueous buffer.
  • Question: Why is this compound not dissolving in my neutral or acidic aqueous buffer?

  • Answer: Due to its low intrinsic aqueous solubility and weakly acidic nature, this compound will not readily dissolve in neutral or acidic aqueous solutions. To achieve dissolution in an aqueous medium, the pH must be raised to deprotonate the mercapto group.

  • Troubleshooting Workflow:

    start Start: Undissolved Compound in Aqueous Buffer check_ph Is the buffer pH > 9.5? start->check_ph adjust_ph Adjust pH with NaOH (e.g., to pH 10-12) check_ph->adjust_ph No observe Observe for Dissolution check_ph->observe Yes adjust_ph->observe success Success: Compound Dissolved observe->success Clear Solution fail Failure: Precipitation or Incomplete Dissolution observe->fail Precipitate Remains consider_organic Consider using an organic solvent (e.g., DMSO) for stock solution fail->consider_organic

    Caption: Troubleshooting workflow for dissolving the compound in aqueous buffers.

Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
  • Question: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium or assay buffer. What is happening?

  • Answer: This phenomenon, often called "solvent shocking" or "crashing out," occurs when a concentrated solution of a poorly water-soluble compound in an organic solvent is rapidly diluted into an aqueous environment. The organic solvent disperses, and the compound is forced into an environment where its solubility is much lower, causing it to precipitate.

  • Troubleshooting Strategies:

    • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (ideally <0.5%) in your final working solution, as higher concentrations can be toxic to cells and may affect enzyme activity.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer.

    • Increase Final Volume: Diluting the stock into a larger volume of buffer can help to keep the final concentration of the compound below its solubility limit.

    • Vigorous Mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid and uniform dispersion.

    • Use of Surfactants: For certain applications, adding a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68 (typically 0.01-0.1%), to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₇H₅N₃O₂S
Molecular Weight 195.20 g/mol [2]
Appearance Light yellow to brown crystalline powder
Melting Point 274 °C (decomposes)[1]
Solubility in 1 M NaOH 50 mg/mL (opaque, dark red solution)[1][2]
Aqueous Solubility Insoluble
Organic Solubility Soluble in DMSO, Ethanol, Methanol
Predicted pKa ~9.22

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound (MW: 195.20 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube or glass vial on a calibrated analytical balance.

  • Carefully weigh out 1.952 mg of this compound powder into the tared container.

  • Add 1 mL of anhydrous DMSO to the container.

  • Cap the container tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution for a Giardia lamblia Growth Inhibition Assay

Objective: To prepare a series of working solutions of this compound by diluting a DMSO stock solution into cell culture medium for testing its anti-giardial activity.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Sterile Giardia culture medium (e.g., TYI-S-33 medium)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Pre-warm the Giardia culture medium to 37°C.

  • Prepare an intermediate dilution of the 10 mM stock solution. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of sterile culture medium and mix well.

  • Prepare the final working solutions. For example, to prepare a 10 µM working solution in a final volume of 1 mL, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed culture medium.

  • When adding the DMSO-containing solution to the aqueous medium, add it dropwise while gently vortexing the medium to ensure rapid and even distribution and to minimize precipitation.

  • Ensure the final concentration of DMSO in the culture medium is below the level of toxicity for Giardia trophozoites (typically <0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Mechanism of Action of Benzimidazoles against Giardia lamblia

Benzimidazoles, including this compound, are thought to exert their anti-giardial effects by targeting the parasite's cytoskeleton.[3][4][5][6][7] They bind to β-tubulin, a key component of microtubules, thereby inhibiting its polymerization.[3][8] This disruption of the microtubule network leads to the disassembly of crucial structures like the adhesive disc and flagella, impairing the parasite's ability to attach to the host's intestinal epithelium and ultimately causing cell death.[5][6]

compound This compound (Benzimidazole) beta_tubulin Giardia β-Tubulin compound->beta_tubulin Binds to inhibition Inhibition of Microtubule Polymerization beta_tubulin->inhibition disassembly Disassembly of Microtubule-based Structures inhibition->disassembly adhesive_disc Adhesive Disc Disruption disassembly->adhesive_disc flagella Flagellar Impairment disassembly->flagella detachment Trophozoite Detachment from Intestinal Epithelium adhesive_disc->detachment flagella->detachment cell_death Parasite Cell Death detachment->cell_death

Caption: Proposed mechanism of action for benzimidazoles against Giardia lamblia.

General Experimental Workflow for Screening Anti-Giardial Compounds

The following diagram outlines a typical workflow for testing the efficacy of a compound like this compound against Giardia lamblia in vitro.

start Start: Compound Preparation stock_prep Prepare Concentrated Stock Solution in DMSO start->stock_prep cell_culture Culture Giardia lamblia Trophozoites start->cell_culture dilution Prepare Serial Dilutions of Compound in Culture Medium stock_prep->dilution treatment Treat Trophozoites with Compound Dilutions cell_culture->treatment dilution->treatment incubation Incubate for 24-48 hours treatment->incubation viability_assay Assess Parasite Viability (e.g., Cell Counting, MTT Assay) incubation->viability_assay data_analysis Data Analysis: Determine IC50 viability_assay->data_analysis end End: Efficacy Determined data_analysis->end

Caption: General workflow for in vitro screening of anti-giardial compounds.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Mercapto-5-nitrobenzimidazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Mercapto-5-nitrobenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and offering detailed protocols for the synthesis of various derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The two most common derivatization strategies for this compound involve reactions at the thiol (S-alkylation) and the secondary amine of the imidazole ring (N-alkylation or Mannich base formation). S-alkylation is typically achieved by reacting the starting material with alkyl halides in the presence of a base. The Mannich reaction introduces an aminomethyl group onto the nitrogen atom and involves the reaction of the benzimidazole with formaldehyde and a secondary amine.

Q2: How does the nitro group affect the reactivity of this compound during derivatization?

A2: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the benzimidazole ring system. It can make the N-H protons of the imidazole ring more acidic, potentially facilitating N-alkylation or Mannich base formation. However, the nitro group's presence may also necessitate careful control of reaction conditions to avoid unwanted side reactions, such as reduction of the nitro group, especially when using reducing agents or certain catalytic systems.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A common solvent system for TLC analysis of benzimidazole derivatives is a mixture of chloroform and methanol.[2]

Q4: What are the key safety precautions to consider when working with this compound and its derivatives?

A4: this compound is known to cause skin and eye irritation, and may cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific chemical.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of the Thiol or Amine - Ensure the base used is strong enough to deprotonate the thiol or N-H group. - Use an appropriate solvent that facilitates the reaction. For S-alkylation, polar aprotic solvents like DMF or acetonitrile are often effective.[4] - Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the reaction rate, especially in biphasic systems.[4]
Low Reactivity of the Alkylating or Acylating Agent - Check the purity and reactivity of your electrophile. - If using an alkyl halide, consider switching to a more reactive one (e.g., iodide instead of chloride). - Increase the reaction temperature, but monitor for potential side reactions or degradation.
Poor Solubility of Starting Material - Select a solvent in which the this compound has good solubility. DMF is often a good choice.[4] - Gentle heating can improve solubility, but be cautious of potential degradation at high temperatures.
Side Reactions - The nitro group can be susceptible to reduction. Avoid harsh reducing conditions. - N,S-dialkylation can occur. To favor mono-S-alkylation, use a 1:1 molar ratio of the benzimidazole to the alkylating agent and control the reaction time and temperature.
Product Purification Challenges
Problem Suggested Solution
Difficulty in Removing Unreacted Starting Material - Recrystallization is a common and effective method for purifying benzimidazole derivatives. Ethanol or ethanol-water mixtures are often suitable solvents.[5][6] - Column chromatography on silica gel can be used for more challenging separations. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol) is typically effective.
Presence of Multiple Products (e.g., N- and S-isomers) - Optimize the reaction conditions to favor the formation of the desired isomer. For S-alkylation, carrying out the reaction at room temperature or slightly elevated temperatures often favors the S-alkylated product. - Use column chromatography to separate the isomers. Careful selection of the mobile phase is crucial for achieving good separation.
Oily Product Instead of a Solid - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product is indeed an oil at room temperature, purification by column chromatography followed by removal of the solvent under reduced pressure is the best approach.

Experimental Protocols

Protocol 1: S-Alkylation of this compound

This protocol is a general procedure for the synthesis of S-alkylated derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl chloride, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or absolute ethanol

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF or absolute ethanol.[4][6]

  • Add potassium carbonate (1.2 equivalents) or sodium hydroxide (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature.[4][6]

  • If using a phase-transfer catalyst, add TBAB (0.1 equivalents).[4]

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-60°C for 2-6 hours. Monitor the reaction progress by TLC.[7]

  • After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis of Mannich Bases of this compound

This protocol outlines the general synthesis of N-Mannich bases.

Materials:

  • This compound

  • Formaldehyde solution (37%)

  • Secondary amine (e.g., morpholine, piperidine)

  • Ethanol or Methanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.[1][5]

  • Cool the solution in an ice bath.

  • Add the secondary amine (1 equivalent) followed by the dropwise addition of formaldehyde solution (1.1 equivalents).[5]

  • Add a few drops of concentrated hydrochloric acid as a catalyst.[8]

  • Reflux the reaction mixture for 4-8 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

Quantitative Data Summary

The following tables summarize reported reaction conditions and yields for the derivatization of 2-mercaptobenzimidazole and its nitro-substituted analogue from various studies. This data can serve as a starting point for optimizing your own reactions.

Table 1: S-Alkylation of 2-Mercaptobenzimidazole Derivatives

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-MercaptobenzimidazoleEthylchloroacetateNaAbsolute EthanolReflux1-[5]
2-MercaptobenzimidazoleVarious alkyl halidesNaOHAbsolute EthanolReflux4-7-[6]
5-Nitrobenzimidazol-2-oneBenzyl chlorideK₂CO₃DMFRT6-[4][9]
5-Nitro-2-mercapto-1H-benzimidazole-----92[10]

Table 2: Mannich Base Synthesis of 2-Mercaptobenzimidazole Derivatives

Starting MaterialSecondary AmineSolventTemperature (°C)Time (h)Yield (%)Reference
2-MercaptobenzimidazoleVarious secondary aminesMethanolReflux3-[5]
2-Substituted benzimidazoleVarious secondary aminesEthanolReflux8-[1]

Visualizations

Experimental Workflow for Derivatization

experimental_workflow start Start: 2-Mercapto-5- nitrobenzimidazole choose_derivatization Choose Derivatization Strategy start->choose_derivatization s_alkylation S-Alkylation choose_derivatization->s_alkylation  Target S-derivative mannich_reaction Mannich Reaction choose_derivatization->mannich_reaction  Target N-derivative reaction_setup Reaction Setup: - Stoichiometry - Solvent - Base/Catalyst s_alkylation->reaction_setup mannich_reaction->reaction_setup reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring workup Work-up: - Precipitation - Extraction reaction_monitoring->workup Reaction Complete purification Purification: - Recrystallization - Chromatography workup->purification characterization Characterization: - NMR, IR, MS purification->characterization end Final Product characterization->end troubleshooting_low_yield start Low or No Product Yield check_sm Starting Material Consumed? (Check TLC) start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present No sm_consumed Starting Material Consumed check_sm->sm_consumed Yes check_conditions Review Reaction Conditions: - Base strength - Solvent polarity - Temperature sm_present->check_conditions check_reagents Check Reagent Quality: - Alkylating/acylating agent - Purity of solvents sm_present->check_reagents degradation Possible Product Degradation or Side Reactions sm_consumed->degradation optimize_conditions Optimize Conditions: - Stronger base - Different solvent - Increase temperature check_conditions->optimize_conditions end_success Improved Yield optimize_conditions->end_success end_fail Further Optimization Needed optimize_conditions->end_fail check_reagents->optimize_conditions modify_workup Modify Work-up/ Purification Strategy degradation->modify_workup modify_workup->end_success modify_workup->end_fail

References

Stability of 2-Mercapto-5-nitrobenzimidazole under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of 2-Mercapto-5-nitrobenzimidazole under different pH conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation of this compound during experiment The pH of the buffer is outside the optimal solubility range for the compound. The concentration of the compound exceeds its solubility at the given pH.Determine the pKa of this compound to understand its ionization state at different pH values. It is known to be soluble in 1 M NaOH, suggesting better solubility in alkaline conditions.[1][2] Perform solubility testing at various pH levels to establish the optimal range for your experiments.
Inconsistent analytical results (e.g., varying concentrations at t=0) Incomplete dissolution of the compound in the initial stock solution. Adsorption of the compound to the surface of labware (e.g., polypropylene tubes).Ensure complete dissolution of the stock solution before preparing dilutions. Using a Teflon-coated or low-adsorption plate may mitigate nonspecific binding.[3]
Rapid degradation of the compound observed across all pH conditions The compound may be sensitive to other factors besides pH, such as light or temperature. The presence of oxidizing agents in the buffer.Conduct experiments under controlled light and temperature conditions.[4][5] Ensure high-purity water and buffer reagents are used to minimize contaminants.
No degradation is observed, even under harsh pH conditions The experimental duration may be too short to observe significant degradation. The analytical method may not be sensitive enough to detect small changes in concentration.Extend the incubation time for the stability study. Validate the analytical method to ensure it has the required sensitivity and can separate the parent compound from potential degradants.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound at different pH values?

Q2: How can I experimentally determine the pH stability of this compound?

A2: You can determine the pH stability by incubating a solution of the compound in buffers of varying pH (e.g., acidic, neutral, and basic) over a set period.[3][4] At specific time points, aliquots are taken and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the parent compound.[3][4]

Q3: What analytical methods are suitable for quantifying this compound in stability studies?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and reliable method for quantifying organic molecules like this compound and its potential degradation products.[3][4][7][8][9] UV-Visible spectrophotometry can also be used, but it may be less specific if degradation products have similar absorption spectra to the parent compound.[7]

Q4: What are the typical stress conditions, besides pH, that I should consider for stability testing?

A4: In addition to pH, it is often important to evaluate the effects of temperature, light (photostability), and oxidation.[4] These factors can significantly impact the degradation of a chemical compound.

Experimental Protocol: pH Stability Assessment of this compound

This protocol outlines a general procedure to assess the chemical stability of this compound in aqueous solutions at different pH values.

1. Materials

  • This compound

  • HPLC-grade organic solvent (e.g., acetonitrile or methanol)

  • Aqueous buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12)

  • High-purity water

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Incubator or water bath

  • Volumetric flasks, pipettes, and autosampler vials

2. Procedure

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).

  • Sample Preparation:

    • For each pH to be tested, dilute the stock solution with the respective aqueous buffer to a final concentration within the linear range of your analytical method (e.g., 10 µg/mL).

    • Prepare a sufficient volume to allow for sampling at all time points.

  • Incubation:

    • Incubate the prepared solutions at a controlled temperature (e.g., 37°C or 50°C).

    • Protect the samples from light if photostability is not the primary focus.

  • Sampling:

    • Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately quench any potential degradation by diluting the aliquot with the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

  • Analysis:

    • Analyze the samples using a validated, stability-indicating HPLC method.

    • The method should be able to separate this compound from any potential degradation products.

    • Quantify the concentration of this compound at each time point by comparing the peak area to a calibration curve.

3. Data Analysis

  • Calculate the percentage of this compound remaining at each time point for each pH condition.

  • Plot the percentage of the remaining compound against time for each pH.

  • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Data Presentation

Table 1: Stability of this compound at Different pH Values

pHInitial Concentration (µg/mL)Concentration at 2h (µg/mL)Concentration at 4h (µg/mL)Concentration at 8h (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)% Remaining at 48h
2.0
4.0
7.0
9.0
12.0

Users should populate this table with their experimental data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) dilute Dilute Stock in Buffers (pH 2, 4, 7, 9, 12) stock->dilute incubate Incubate at Controlled Temperature (e.g., 37°C) dilute->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample Aliquot Collection hplc HPLC Analysis sample->hplc data Data Analysis (% Remaining, t½) hplc->data

Caption: Experimental workflow for assessing the pH stability of this compound.

logical_relationship compound This compound Stability degradation Degradation Rate compound->degradation is affected by ph pH of Solution ph->degradation temp Temperature temp->degradation light Light Exposure light->degradation

Caption: Factors influencing the degradation rate of this compound.

References

Technical Support Center: Catalyst Selection for 2-Mercapto-5-nitrobenzimidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and reaction optimization in the synthesis of 2-Mercapto-5-nitrobenzimidazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method involves the cyclization of 4-nitro-o-phenylenediamine with a source of a thiocarbonyl group. A widely used reagent is carbon disulfide (CS₂) in the presence of a base.[1] Alternative methods for synthesizing the parent 2-mercaptobenzimidazole scaffold include using potassium ethyl xanthate, thiourea, or N-aminorhodanine, which may be adapted for the nitro-substituted analogue.[2][3]

Q2: Which catalysts are typically used for the synthesis of this compound?

The reaction is primarily base-catalyzed. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to facilitate the reaction between 4-nitro-o-phenylenediamine and carbon disulfide.[1][4] For subsequent reactions, such as S-alkylation of the resulting thiol, weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) are often employed.[5]

Q3: How does the choice of base affect the reaction outcome?

The base plays a crucial role in deprotonating the amine groups of the diamine starting material, which facilitates the nucleophilic attack on carbon disulfide.

  • Strong Bases (NaOH, KOH): These are effective for the initial cyclization, ensuring complete deprotonation and driving the reaction forward. They are typically used in stoichiometric amounts in alcoholic or aqueous solutions.[1][4]

  • Weaker Bases (K₂CO₃): These are generally used for subsequent functionalization of the 2-mercapto group, providing milder conditions that prevent undesired side reactions.[5]

Q4: My reaction yield is low. What are the most common causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial.[6]

  • Impure Reagents: The purity of the 4-nitro-o-phenylenediamine and the solvent quality are critical. Impurities can introduce side reactions.[6]

  • Suboptimal Base Concentration: An insufficient amount of base will result in an incomplete reaction.[7]

  • Product Loss During Workup: The product may be partially soluble in the aqueous layer, or losses can occur during filtration or recrystallization.[8]

  • Side Product Formation: Competing reactions can reduce the yield of the desired product. Optimizing reaction conditions can help minimize these.[6]

Q5: What are the primary causes of catalyst deactivation in related benzimidazole syntheses?

While the base catalyst in this specific synthesis is consumed, in broader heterogeneous catalytic systems for benzimidazoles, deactivation is a concern.[9][10] Mechanisms include:

  • Poisoning: Strong chemisorption of impurities or byproducts onto active sites.[11]

  • Fouling or Coking: The physical deposition of carbonaceous materials on the catalyst surface, blocking active sites.[12]

  • Thermal Degradation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[12]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Product Formation Inactive or insufficient catalyst (base).Ensure the correct stoichiometry of a high-purity base (e.g., NaOH, KOH) is used.[1]
Purity of starting materials is low.Verify the purity of 4-nitro-o-phenylenediamine and solvents. Purify if necessary.[6]
Reaction temperature is too low or time is too short.Increase the reaction temperature (reflux is common) and monitor reaction progress with TLC to determine the optimal duration.[1][6]
Significant Amount of Starting Material Remaining Incomplete reaction.Extend the reaction time or moderately increase the temperature. Consider adding a small excess of carbon disulfide.[6]
Formation of Multiple Side Products Reaction temperature is too high.Lower the reaction temperature to improve selectivity. A gradual increase in temperature might be beneficial.[6]
Incorrect workup procedure.Ensure the pH is correctly adjusted during precipitation. The product is typically precipitated by acidifying the reaction mixture.[2][4]
Product Decomposes During Reaction or Workup Product is unstable under strong basic or acidic conditions.Use a milder workup procedure. Neutralize the reaction mixture carefully with a weaker acid like acetic acid.[2][8]
Product is sensitive to air or water.Perform the reaction and workup under an inert atmosphere (e.g., Nitrogen).[8]
Difficulty in Product Isolation Product is soluble in the aqueous workup layer.Check the aqueous layer for your product. Perform multiple extractions with an appropriate organic solvent.[8]
Emulsion formation during extraction.Add brine (saturated NaCl solution) to help break the emulsion.[6]

Quantitative Data on Catalyst/Reagent Performance

The following table summarizes yields for the synthesis of 2-mercaptobenzimidazoles using different reagents and conditions.

Starting MaterialReagent/Catalyst SystemSolventYieldReference
o-PhenylenediaminePotassium Ethyl Xanthate95% Ethanol / Water84-86.5%[2]
o-PhenylenediamineKOH / Carbon Disulfide95% Ethanol / Water84-86.5%[2]
4-Nitro-o-phenylenediamineN-aminorhodanineXylene81%[3]
4-Nitro-o-phenylenediamineNaOH / Carbon DisulfideMethanol / WaterNot specified, but is a general method.[1]
This compound (Alkylation)Potassium CarbonateN,N-dimethylformamide81% (for a derivative)[5]

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydroxide and Carbon Disulfide

This protocol is adapted from the general method for synthesizing this compound.[1]

  • Preparation: In a round-bottom flask, dissolve sodium hydroxide (0.022 mol) in methanol (20 mL).

  • Reagent Addition: To this solution, add carbon disulfide (0.022 mol).

  • Starting Material: Sequentially add 4-nitro-o-phenylenediamine (0.019 mol) and water (3 mL) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Decolorization: Cautiously add activated carbon and continue to reflux for an additional 10 minutes.

  • Filtration: Remove the activated carbon via hot filtration.

  • Precipitation: Heat the filtrate to 60-70 °C and quench with water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

Protocol 2: Synthesis using Potassium Hydroxide and Carbon Disulfide

This protocol is based on a method for the synthesis of the parent 2-mercaptobenzimidazole and is adaptable for the nitro derivative.[4]

  • Preparation: In a 500 mL round-bottom flask, combine 4-nitro-o-phenylenediamine (0.1 mole, molar equivalent), potassium hydroxide (0.1 mole), 95% ethanol (100 mL), and water (15 mL).

  • Reagent Addition: Add carbon disulfide (0.1 mole) to the mixture.

  • Reaction: Heat the mixture under reflux for 3 hours.

  • Workup: After cooling, heat the filtrate to 60-70 °C, add warm water (100 mL), and then acidify with dilute acetic acid while stirring to precipitate the product.

  • Isolation: Collect the crystals by filtration and dry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep 1. Dissolve Base (NaOH/KOH) in Solvent add_cs2 2. Add Carbon Disulfide (CS2) prep->add_cs2 add_amine 3. Add 4-Nitro-o- phenylenediamine add_cs2->add_amine reflux 4. Heat to Reflux (3 hours) add_amine->reflux cool 5. Cool Mixture reflux->cool precipitate 6. Acidify to Precipitate Product cool->precipitate filtrate 7. Filter Solid precipitate->filtrate dry 8. Wash & Dry Product filtrate->dry

Caption: General experimental workflow for the base-catalyzed synthesis of this compound.

troubleshooting_flowchart decision decision solution solution issue issue start Low Yield or Reaction Failure check_sm Starting Material (SM) consumed? start->check_sm inc_time Increase Time/ Temperature check_sm->inc_time No side_products Side Products Observed? check_sm->side_products Yes check_purity Check Reagent Purity & Stoichiometry inc_time->check_purity optimize_cond Optimize Conditions (Lower Temp, Slower Addition) side_products->optimize_cond Yes workup_issue Check Workup (pH, Extraction) side_products->workup_issue No

Caption: A troubleshooting flowchart to diagnose and resolve issues with low reaction yield.

catalyst_selection reaction_type Select Reaction Type cyclization Cyclization of Diamine + Carbon Disulfide reaction_type->cyclization alkylation S-Alkylation of 2-Mercapto Group reaction_type->alkylation strong_base Use Strong Base (NaOH, KOH) cyclization->strong_base weak_base Use Weaker Base (K2CO3) alkylation->weak_base strong_base_reason Reason: Drives reaction to completion by ensuring full deprotonation. strong_base->strong_base_reason weak_base_reason Reason: Milder conditions prevent N-alkylation and other side reactions. weak_base->weak_base_reason

Caption: Logic diagram for selecting the appropriate base catalyst based on the reaction type.

References

Identifying and removing impurities from 2-Mercapto-5-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercapto-5-nitrobenzimidazole. The following sections detail methods for identifying and removing common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities typically arise from the starting materials and potential side reactions during synthesis. The primary synthesis route involves the reaction of 4-nitro-o-phenylenediamine with carbon disulfide.[1][2] Therefore, the most likely impurities include:

  • Unreacted 4-nitro-o-phenylenediamine: This is a common impurity if the reaction does not go to completion.

  • Polymeric materials: Side reactions can lead to the formation of polymeric byproducts.

  • Oxidation products: The mercapto group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidation products.

  • Isomeric impurities: Depending on the purity of the starting 4-nitro-o-phenylenediamine, other nitro-substituted isomers could be present.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is the most common and effective method for purifying this compound. A general procedure involves dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool slowly to form crystals, leaving the impurities in the mother liquor. The use of activated carbon can also be beneficial for removing colored impurities.[2]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in the sample and to monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique for determining the purity of the compound and for detecting and quantifying impurities. A reverse-phase method is often suitable for this type of molecule.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and for identifying and quantifying impurities with distinct spectral signatures.[4][5]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in the identification of unknown impurities.[4]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product "oils out" instead of crystallizing The boiling point of the solvent is too high, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, try a different solvent system with a lower boiling point. Ensure the cooling process is slow.
Low recovery of purified product The compound is too soluble in the cold recrystallization solvent. The volume of solvent used was excessive.Place the flask in an ice bath to maximize crystal precipitation. Reduce the volume of solvent used for dissolution to the minimum required.
Persistent yellow or brown color in crystals Presence of colored impurities or degradation products.Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can also adsorb some of the desired product.
No crystals form upon cooling The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding a seed crystal to induce crystallization. If a seed crystal is not available, gently scratching the inside of the flask with a glass rod can sometimes initiate crystal formation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing unreacted starting materials and other impurities.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • 50% Acetic acid solution

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In an Erlenmeyer flask, suspend the crude this compound in methanol.

  • Heat the mixture to reflux with stirring until the solid dissolves. Add the minimum amount of hot methanol required to achieve complete dissolution.

  • If the solution is colored, add a small amount of activated carbon and continue to reflux for 10 minutes.[2]

  • Perform a hot filtration to remove the activated carbon (if used) or any insoluble impurities.

  • Heat the filtrate to 60-70 °C.

  • Slowly add pre-heated (70 °C) deionized water to the filtrate with vigorous stirring until the solution becomes slightly turbid.[2]

  • Slowly add 50% acetic acid solution dropwise with vigorous stirring to precipitate the product.[2]

  • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator for at least 3 hours to complete crystallization.[2]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water.

  • Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment

Objective: To qualitatively assess the purity of this compound and monitor the progress of purification.

Materials:

  • TLC plates (silica gel G)

  • Developing chamber

  • Mobile phase (e.g., a mixture of Chloroform and Methanol, or Ethyl Acetate and n-Hexane)

  • Sample of this compound dissolved in a suitable solvent (e.g., Methanol or Acetone)

  • UV lamp (254 nm) or iodine chamber for visualization

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.

  • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Place the TLC plate into the developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry.

  • Visualize the spots under a UV lamp or in an iodine chamber.[6]

  • A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.

Visualizations

Impurity_Identification_Workflow Crude_Sample Crude this compound TLC TLC Analysis Crude_Sample->TLC Single_Spot Single Spot? TLC->Single_Spot Multiple_Spots Multiple Spots Single_Spot->Multiple_Spots No HPLC HPLC Analysis Single_Spot->HPLC Yes Recrystallize Recrystallization Multiple_Spots->Recrystallize NMR_MS NMR & MS Analysis Multiple_Spots->NMR_MS Purity_Check Purity > 98%? HPLC->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Yes Purity_Check->Recrystallize No Recrystallize->TLC Identify_Impurities Identify Impurities NMR_MS->Identify_Impurities

Caption: Workflow for the identification and removal of impurities.

Recrystallization_Troubleshooting Start Crude Product Dissolved in Hot Solvent Cooling Cool Solution Start->Cooling Crystals_Form Crystals Form? Cooling->Crystals_Form Oiling_Out Product Oils Out? Crystals_Form->Oiling_Out No Filter_Dry Filter and Dry Crystals Crystals_Form->Filter_Dry Yes Add_Cosolvent Add Co-solvent Oiling_Out->Add_Cosolvent Yes Slow_Cooling Slower Cooling Oiling_Out->Slow_Cooling Yes Concentrate Concentrate Solution Oiling_Out->Concentrate No Low_Yield Low Yield? Filter_Dry->Low_Yield Colored_Crystals Crystals Colored? Low_Yield->Colored_Crystals No Ice_Bath Use Ice Bath Low_Yield->Ice_Bath Yes Reduce_Solvent Reduce Solvent Volume Low_Yield->Reduce_Solvent Yes Pure_Product Pure Product Colored_Crystals->Pure_Product No Charcoal Use Activated Charcoal Colored_Crystals->Charcoal Yes Add_Cosolvent->Start Slow_Cooling->Start Seed_Crystal Add Seed Crystal Concentrate->Seed_Crystal Seed_Crystal->Cooling Ice_Bath->Filter_Dry Reduce_Solvent->Start Charcoal->Start

Caption: Troubleshooting guide for the recrystallization process.

References

Challenges in the characterization of 2-Mercapto-5-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Mercapto-5-nitrobenzimidazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility Issues

Question: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?

Answer: The solubility of this compound can be challenging due to its chemical structure. Here is a guide to its solubility in various solvents:

  • Aqueous Basic Solutions: The compound is soluble in aqueous bases like 1 M sodium hydroxide (NaOH), forming a dark red, opaque solution.[1][2] This is due to the deprotonation of the acidic thiol or imidazole proton.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) is a good solvent, particularly for NMR studies.[3][4]

  • Polar Protic Solvents: It has some solubility in alcohols like methanol and ethanol, especially upon heating. These are also commonly used for recrystallization.[5][6]

  • Other Organic Solvents: The solubility in less polar solvents like acetone, acetonitrile, dichloromethane, and toluene is generally low.[7]

Troubleshooting Poor Solubility:

  • For NMR: If you observe poor solubility or peak broadening in your NMR spectrum in solvents like CDCl3, consider using DMSO-d6. If issues persist, adding a few drops of methanol-d4 (CD3OD) can sometimes help break up aggregates.[8]

  • For HPLC: A mixture of methanol or acetonitrile with an aqueous buffer is typically used as the mobile phase, indicating some solubility in these mixtures.[9][10]

  • General Dissolution: Gentle heating and sonication can aid in dissolving the compound. For recrystallization, dissolving in a hot solvent and allowing it to cool slowly is a standard procedure.[11][12]

Solvent Solubility Notes
1 M NaOHSoluble (50 mg/mL)[1]Forms a dark red, opaque solution.[1]
DMSOSolubleRecommended for NMR spectroscopy.[3][4]
MethanolSparingly soluble at RT, more soluble when heatedUsed for recrystallization.[5][6]
EthanolSparingly soluble at RT, more soluble when heatedUsed for recrystallization.[6]
WaterInsoluble[5]
AcetoneLow solubilityCan be used in solvent systems for recrystallization.[11]
AcetonitrileLow solubilityUsed as a mobile phase component in HPLC.[9]
DichloromethaneVery low solubility[7]
TolueneVery low solubility[7]
Analytical Characterization Challenges

Question: My 1H NMR spectrum of this compound shows broad peaks. What could be the cause and how can I resolve this?

Answer: Broad peaks in the NMR spectrum of this compound are a common issue and can arise from several factors:

  • Tautomerism: this compound exists as a mixture of thione and thiol tautomers in solution. The intermediate rate of exchange between these tautomers on the NMR timescale is a primary cause of peak broadening.[13]

  • Aggregation: The molecule can self-associate through hydrogen bonding, leading to the formation of aggregates. This reduces molecular tumbling and results in broader signals.[14][15][16]

  • Low Solubility: Poor solubility can lead to a low concentration of the analyte in solution, resulting in a poor signal-to-noise ratio which can be mistaken for peak broadening.

Troubleshooting Broad NMR Peaks:

  • Solvent Choice: Use a hydrogen-bond-disrupting solvent like DMSO-d6.[3][4]

  • Temperature Variation: Acquiring the spectrum at a higher temperature can increase the rate of tautomeric exchange, potentially leading to sharper, averaged signals. It can also disrupt aggregates.[8]

  • Concentration Adjustment: Try running the experiment at a lower concentration to minimize aggregation.[17]

  • pH Adjustment: In a solvent like D₂O, adding a small amount of a deuterated base (e.g., NaOD) can deprotonate the molecule, leading to a more soluble species and sharper peaks.[17]

  • Optimize Acquisition Parameters: Ensure a sufficient number of scans for a good signal-to-noise ratio and an adequate relaxation delay, especially for quantitative measurements.[18][19][20]

Logical Workflow for Troubleshooting Broad NMR Peaks:

G A Start: Broad NMR Peaks Observed B Use DMSO-d6 as Solvent A->B C Still Broad? B->C D Increase Temperature (e.g., 50°C) C->D Yes I Resolved C->I No E Still Broad? D->E F Decrease Concentration E->F Yes E->I No G Still Broad? F->G H Consider D₂O with NaOD G->H Yes G->I No J Optimize Acquisition Parameters H->J J->I

A flowchart for troubleshooting broad NMR peaks.

Question: I am developing an HPLC method for this compound and I'm seeing peak tailing and poor resolution. What are some recommended starting conditions?

Answer: Peak tailing and poor resolution in HPLC can be due to several factors, including secondary interactions with the stationary phase and inappropriate mobile phase conditions. For benzimidazole derivatives, a reverse-phase method is common.

Recommended Starting HPLC Conditions:

Parameter Recommendation Rationale
Column C8 or C18, 5 µm, 4.6 x 150 mmProvides good retention and resolution for many organic molecules.[10]
Mobile Phase Acetonitrile/Water or Methanol/Water with a bufferA gradient elution may be necessary to resolve impurities.[10]
Buffer Phosphate buffer (e.g., 10-20 mM) at a pH of around 3-4.5Helps to maintain a consistent ionization state of the molecule and minimize peak tailing.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at a wavelength of ~300-320 nmNitroaromatic compounds typically have strong absorbance in this region.

Troubleshooting HPLC Issues:

  • Peak Tailing: This is often due to the interaction of the basic nitrogen atoms in the benzimidazole ring with residual silanols on the silica-based column. Lowering the pH of the mobile phase (e.g., to pH 3) can protonate these silanols and reduce tailing.

  • Poor Resolution: If you are co-eluting with impurities, try adjusting the organic-to-aqueous ratio of your mobile phase or using a slower gradient.

  • Variable Retention Times: This can be due to temperature fluctuations. Using a column oven is recommended. Also, ensure your mobile phase is well-mixed and degassed.

Stability and Storage

Question: How stable is this compound and what are the recommended storage conditions?

Answer: this compound is generally stable under normal laboratory conditions.[5] However, like many nitroaromatic and thiol-containing compounds, it can be sensitive to certain environmental factors.

  • Thermal Stability: The compound has a high melting point and decomposes at around 274°C.[1] While stable at room temperature, prolonged exposure to high temperatures should be avoided.

  • Photostability: Nitroaromatic compounds can be susceptible to photodegradation upon exposure to UV light.[3][21] It is advisable to store the compound in a light-protected container (e.g., an amber vial).

  • Oxidative Stability: The mercapto (-SH) group can be oxidized, for example, to form a disulfide bridge. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

Recommended Storage:

For long-term storage, it is best to keep this compound in a cool, dark, and dry place under an inert atmosphere. A freezer at -20°C is a suitable storage location.[2]

Potential Degradation Pathways:

G A This compound B Oxidation A->B C Photodegradation A->C D Disulfide Dimer B->D E Ring Cleavage/Modification C->E

Potential degradation pathways for the compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 2-mercaptobenzimidazoles.[22]

Materials:

  • 4-Nitro-o-phenylenediamine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Acetic acid (50% solution)

  • Activated carbon

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide (0.022 mol) in methanol (20 mL).

  • To this solution, add carbon disulfide (0.022 mol).

  • Sequentially add 4-Nitro-o-phenylenediamine (0.019 mol) and water (3 mL).

  • Heat the reaction mixture to reflux for 3 hours.

  • Cautiously add a small amount of activated carbon and continue to reflux for an additional 10 minutes.

  • Perform a hot filtration to remove the activated carbon.

  • Heat the filtrate to 60-70°C and add preheated water (20 mL at 70°C).

  • Slowly add a 50% acetic acid solution (approximately 9 mL) with vigorous stirring to precipitate the product.

  • Cool the mixture in a refrigerator for 3 hours to complete crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[6]

Synthesis and Purification Workflow:

G cluster_synthesis Synthesis cluster_purification Purification A Mix NaOH, Methanol, and CS₂ B Add 4-Nitro-o-phenylenediamine and Water A->B C Reflux for 3 hours B->C D Add Activated Carbon and Reflux C->D E Hot Filtration D->E F Precipitate with Acetic Acid E->F G Crystallize and Filter F->G H Recrystallize from Ethanol/Water G->H

A workflow for the synthesis and purification.
Spectroscopic Characterization Data

Technique Expected Observations
1H NMR (DMSO-d6)Aromatic protons in the range of 7.0-8.5 ppm. Broad signals for the N-H and S-H protons due to exchange and tautomerism.[3][23]
FT-IR (KBr)Characteristic peaks for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=N stretching (~1620 cm⁻¹), and C=S stretching (~1200-1050 cm⁻¹).[13] The thiol S-H stretch may be weak or absent depending on the tautomeric form.
UV-Vis (Methanol)Strong absorbance bands in the UV region, typically with a maximum around 300-320 nm, characteristic of the nitrobenzimidazole chromophore.
Mass Spec (ESI-)A prominent peak for the deprotonated molecule [M-H]⁻ at m/z 194. Fragmentation may involve the loss of NO₂.[21]

This technical support center provides a starting point for addressing challenges in the characterization of this compound. For further assistance, please consult the cited literature or contact a qualified analytical chemist.

References

Technical Support Center: Optimizing 2-Mercapto-5-nitrobenzimidazole (MNB) as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and chemical engineers with comprehensive guidance on the effective use of 2-Mercapto-5-nitrobenzimidazole (MNB) as a corrosion inhibitor. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and performance data to assist in your research and application development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of corrosion inhibition for this compound (MNB)?

A1: MNB functions as a corrosion inhibitor primarily through adsorption onto the metal surface. Its molecular structure contains nitrogen, sulfur, and a benzimidazole ring system, which are rich in electrons. These features facilitate the formation of a protective film that acts as a barrier, isolating the metal from the corrosive environment.[1][2] The adsorption can be a combination of physical (electrostatic) and chemical (chemisorption) interactions, effectively blocking both anodic and cathodic reaction sites.[3]

Q2: In what types of corrosive environments is MNB most effective?

A2: MNB has demonstrated high effectiveness in acidic environments, such as those containing hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[4][5] It is widely used for protecting metals like mild steel, carbon steel, and copper alloys in industrial applications including acidizing processes in the petroleum industry, industrial cleaning, and cooling water systems.[1][2][6]

Q3: Does temperature affect the performance of MNB?

A3: Yes, temperature is a critical factor. Generally, the inhibition efficiency of MNB tends to decrease as the temperature rises.[4][7] This is often attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures.[4][7] Therefore, it is crucial to characterize the inhibitor's performance at the specific operating temperature of your system.

Q4: Can MNB be used in combination with other compounds?

A4: Yes, MNB can exhibit synergistic effects when combined with other substances. For instance, studies have shown that using MNB with iodide ions or zinc nitrate can significantly enhance the overall inhibition efficiency compared to using MNB alone.[8][9] This is often due to co-adsorption mechanisms that lead to a more stable and dense protective film.[9]

Troubleshooting Guide

Issue 1: Poor Solubility of MNB in the Test Solution

  • Question: I am having difficulty dissolving this compound in my aqueous acidic solution. What can I do?

  • Answer:

    • Use a Co-Solvent: MNB has limited solubility in neutral water but is more soluble in alkaline solutions (like 1 M NaOH) and some organic solvents.[10][11] Try preparing a concentrated stock solution in a small amount of a suitable solvent (e.g., methanol, ethanol, or acetone) before diluting it into the final corrosive medium. Ensure the co-solvent does not interfere with the corrosion process.

    • Adjust pH: Solubility can be pH-dependent. Preparing the solution in a slightly alkaline medium before adjusting the final pH might improve dissolution.

    • Use Ultrasonication: A sonicator bath can help break down agglomerates and enhance the dissolution rate.

    • Gentle Heating: Gently warming the solution while stirring can increase solubility, but be cautious not to exceed temperatures that might degrade the inhibitor or alter the test conditions.

Issue 2: Inconsistent or Low Inhibition Efficiency (IE%)

  • Question: My experimental results for inhibition efficiency are not reproducible. What are the likely causes?

  • Answer:

    • Metal Surface Preparation: The condition of the working electrode is paramount. Ensure a consistent and repeatable surface preparation protocol. This typically involves grinding with successively finer grades of silicon carbide (SiC) paper, followed by rinsing with distilled water and a degreasing agent (like acetone or ethanol), and finally, drying.

    • Inhibitor Concentration: Verify the accuracy of your inhibitor concentrations. Use a calibrated analytical balance and prepare fresh solutions for each set of experiments. The inhibition efficiency of MNB is highly dependent on its concentration.[7][12]

    • Stabilization Time (Open Circuit Potential): Before starting any electrochemical measurement, allow the system to stabilize. Monitor the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[13] Starting a measurement on an unstable system will yield unreliable results.

    • Deaeration: For many systems, dissolved oxygen can influence the corrosion process. If required, ensure consistent deaeration by purging the solution with an inert gas (e.g., nitrogen or argon) before and during the experiment.[14]

Issue 3: Difficulty Interpreting Electrochemical Data

  • Question: I am struggling to interpret my Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) results. What should I focus on?

  • Answer:

    • Potentiodynamic Polarization (PDP):

      • Corrosion Current Density (i_corr): This is the key parameter. A lower i_corr value in the presence of the inhibitor indicates effective corrosion inhibition.[15]

      • Corrosion Potential (E_corr): A significant shift in E_corr can indicate whether the inhibitor is primarily anodic, cathodic, or mixed-type. MNB is often classified as a mixed-type inhibitor.[7]

      • Tafel Slopes (βa, βc): Changes in the anodic (βa) and cathodic (βc) Tafel slopes provide insight into the mechanism of inhibition.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Nyquist Plot: An effective inhibitor will significantly increase the diameter of the semicircular arc in the Nyquist plot. This larger diameter corresponds to a higher charge transfer resistance (R_ct).

      • Charge Transfer Resistance (R_ct): This value is inversely proportional to the corrosion rate. A higher R_ct signifies better inhibition performance.

      • Double Layer Capacitance (C_dl): The adsorption of the inhibitor on the metal surface typically leads to a decrease in the C_dl value.

      • Equivalent Circuit Models: Fitting your EIS data to an appropriate equivalent electrical circuit is crucial for extracting quantitative parameters.[16][17] A common issue is selecting an incorrect model; the choice should be justified by the physical processes occurring at the interface.[16]

Quantitative Data Summary

The performance of benzimidazole derivatives is highly dependent on concentration and temperature. The tables below summarize typical data ranges found in the literature for similar inhibitors.

Table 1: Effect of Inhibitor Concentration on Inhibition Efficiency (IE%) for Benzimidazole Derivatives on Steel in 1 M HCl

Concentration (M)Inhibition Efficiency (IE%)
1 x 10⁻⁵65 - 75%
5 x 10⁻⁴80 - 88%
1 x 10⁻³85 - 92%
5 x 10⁻³> 93%[4][7]

Table 2: Electrochemical Parameters from Potentiodynamic Polarization for Mild Steel in 1 M HCl with and without a Benzimidazole Inhibitor

ConditionE_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (IE%)
Blank (1 M HCl)-450 to -500500 - 1000N/A
With Inhibitor (e.g., 5x10⁻³ M)-430 to -48030 - 60> 90%

Note: Values are illustrative and can vary based on the specific steel alloy, experimental conditions, and inhibitor derivative.

Experimental Protocols

Protocol 1: Preparation of Working Electrode

  • Cut the metal specimen (e.g., mild steel) to the desired dimensions (e.g., 1 cm x 1 cm).

  • Solder a copper wire to one face for electrical connection.

  • Mount the specimen in a cold-curing epoxy resin, leaving only the working surface (e.g., 1 cm²) exposed.

  • Mechanically grind the exposed surface using a series of SiC papers of increasing grit size (e.g., 400, 600, 800, 1200).

  • Rinse the electrode thoroughly with distilled water between each grinding step.

  • Degrease the surface by sonicating in acetone or ethanol for 5 minutes.

  • Rinse again with distilled water and dry immediately with a stream of cool air.

Protocol 2: Electrochemical Measurements

  • Cell Setup: Assemble a standard three-electrode electrochemical cell. Use the prepared specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[18]

  • Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of MNB.

  • Deaeration (if required): Purge the solution with N₂ gas for at least 30 minutes before immersing the electrode to remove dissolved oxygen.[14]

  • OCP Stabilization: Immerse the electrodes in the test solution and record the OCP for 30-60 minutes until a stable potential is reached (drift < 2 mV/min).

  • EIS Measurement:

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP.

    • Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).[17]

    • Use software to fit the data to an equivalent circuit to obtain R_ct and C_dl values.

  • Potentiodynamic Polarization Measurement:

    • After EIS, allow the OCP to stabilize again for a few minutes.

    • Scan the potential from a cathodic potential relative to OCP (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP).

    • Use a slow scan rate (e.g., 0.5 to 1 mV/s) to ensure pseudo-steady-state conditions.[19]

    • Extrapolate the Tafel regions of the resulting curve to determine i_corr and E_corr.

Visualizations

Below are diagrams illustrating common workflows and logical relationships relevant to corrosion inhibition experiments.

Experimental_Workflow cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage A Prepare Metal Working Electrode C Assemble 3-Electrode Electrochemical Cell A->C B Prepare Corrosive Media & Inhibitor Solutions B->C D Immerse Electrodes & Stabilize OCP (30-60 min) C->D Fill Cell E Perform EIS Measurement (100 kHz -> 10 mHz) D->E F Perform Potentiodynamic Polarization Scan E->F G Model EIS Data (Calculate R_ct, C_dl) E->G H Analyze Polarization Curve (Calculate i_corr, E_corr) F->H I Calculate Inhibition Efficiency (IE%) G->I H->I Troubleshooting_Flowchart start Low or Inconsistent Inhibition Efficiency q1 Is the metal surface prepared consistently? start->q1 q2 Are inhibitor solutions fresh and accurately prepared? q1->q2 YES sol1 Action: Standardize surface preparation protocol (grinding, polishing, cleaning). q1->sol1 NO a1_yes YES a1_no NO q3 Was OCP allowed to reach a steady state? q2->q3 YES sol2 Action: Use calibrated balance, prepare fresh stock solutions for each experiment. q2->sol2 NO a2_yes YES a2_no NO sol3 Action: Monitor OCP for at least 30 min before any scan; ensure potential is stable. q3->sol3 NO end Re-run Experiment q3->end YES (Consider other factors: temperature, deaeration) a3_yes YES a3_no NO sol1->end sol2->end sol3->end

References

Validation & Comparative

Comparative analysis of 2-Mercapto-5-nitrobenzimidazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An essential precursor in pharmaceutical and materials science, 2-Mercapto-5-nitrobenzimidazole serves as a critical building block for various bioactive compounds and functional materials.[1] Its synthesis is a key step for researchers in drug development and chemical engineering. This guide provides a comparative analysis of common and novel synthesis methods for this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be achieved through several pathways, primarily involving the cyclization of a substituted o-phenylenediamine derivative. The choice of method often depends on factors such as desired yield, purity, reaction time, cost of reagents, and safety considerations. Below is a summary of the most prevalent methods with their key performance indicators.

MethodStarting MaterialKey ReagentsSolventReaction TimeYield (%)Key AdvantagesKey Disadvantages
Method A: Carbon Disulfide Cyclization 4-Nitro-o-phenylenediamineCarbon Disulfide, Sodium HydroxideMethanol / Water3 hoursGoodReadily available and inexpensive reagents.Use of toxic and flammable carbon disulfide.
Method B: N-aminorhodanine Condensation 4-Nitro-o-phenylenediamineN-aminorhodanineXylene5 hours81%High reported yield and novel approach.[2][3]N-aminorhodanine may be less common or more expensive.
Method C: Xanthate Condensation 4-Nitro-o-phenylenediaminePotassium Ethyl XanthateEthanol / Water3 hours84-86% (analog)Avoids direct handling of large amounts of CS2.[4]Generates xanthate-related byproducts.

Experimental Protocols

Method A: Carbon Disulfide Cyclization

This method is a widely used, one-pot synthesis that relies on the reaction of 4-nitro-o-phenylenediamine with carbon disulfide in a basic methanolic solution.

Materials:

  • 4-Nitro-o-phenylenediamine (0.019 mol)

  • Sodium Hydroxide (0.022 mol)

  • Carbon Disulfide (0.022 mol)

  • Methanol (20 mL)

  • Water (3 mL + 20 mL)

  • 50% Acetic Acid solution (9 mL)

  • Activated Carbon

Procedure:

  • To a mixed solution of sodium hydroxide (0.022 mol) in methanol (20 mL) and carbon disulfide (0.022 mol), sequentially add 4-nitro-o-phenylenediamine (0.019 mol) and water (3 mL).[5]

  • Heat the reaction mixture to reflux for 3 hours.

  • Cautiously add activated carbon to the mixture and continue refluxing for an additional 10 minutes.

  • Remove the activated carbon by hot filtration.

  • Heat the filtrate to 60-70 °C and add 20 mL of water, also preheated to 70 °C.

  • Slowly add 9 mL of 50% acetic acid solution under vigorous stirring to precipitate the product.

  • Cool the resulting solution in a refrigerator for 3 hours to promote complete crystallization.

  • Isolate the target product, this compound, by filtration, wash with cold water, and dry.[5]

Method B: N-aminorhodanine Condensation

This novel approach offers a high-yield alternative for the synthesis of 2-mercaptobenzimidazole derivatives.[2]

Materials:

  • 4-Nitro-o-phenylenediamine (0.065 mol)

  • N-aminorhodanine (0.065 mol)

  • Xylene (50 mL)

  • Aqueous Alcohol

  • Ethanol

Procedure:

  • Heat a mixture of 4-nitro-o-phenylenediamine (0.065 mol) and N-aminorhodanine (0.065 mol) in 50 mL of xylene for 5 hours.[2]

  • After the reaction is complete, filter the resulting residue.

  • Crystallize the residue from aqueous alcohol (with charcoal treatment).

  • Recrystallize the obtained solid from ethanol to yield pure this compound. The reported yield for this method is 81%.[2][3]

Method C: Xanthate Condensation

This method provides a variation on the carbon disulfide route by using potassium ethyl xanthate as the source of the thiocarbonyl group, which can offer handling advantages.[4]

Materials:

  • 4-Nitro-o-phenylenediamine (0.3 mole)

  • Potassium Ethyl Xanthate (0.33 mole)

  • 95% Ethanol (300 mL)

  • Water (45 mL + 300 mL)

  • Acetic Acid (25 mL in 50 mL of water)

  • Norit (Activated Carbon, 12 g)

Procedure (adapted for nitro-substituted analog):

  • In a 1-liter flask, heat a mixture of 4-nitro-o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 300 mL of 95% ethanol, and 45 mL of water under reflux for 3 hours.[4]

  • Add 12 g of Norit cautiously and continue to heat at reflux for 10 minutes.

  • Filter the hot mixture to remove the Norit.

  • Heat the filtrate to 60-70 °C and add 300 mL of warm tap water (60-70 °C).

  • With good stirring, add a solution of 25 mL of acetic acid in 50 mL of water to precipitate the product.

  • Place the mixture in a refrigerator for 3 hours to complete crystallization.

  • Collect the product by filtration and dry overnight at 40 °C. The yield for the non-substituted analog is reported to be 84–86.5%.[4]

Synthesis Pathways and Workflows

Visualizing the chemical transformations and experimental steps can aid in understanding the nuances of each method. The following diagrams, generated using DOT language, illustrate these processes.

G cluster_A Method A: Carbon Disulfide Cyclization cluster_B Method B: N-aminorhodanine Condensation cluster_C Method C: Xanthate Condensation A_start 4-Nitro-o- phenylenediamine A_reagents CS₂, NaOH, MeOH A_start->A_reagents Reflux, 3h A_product 2-Mercapto-5- nitrobenzimidazole A_reagents->A_product B_start 4-Nitro-o- phenylenediamine B_reagents N-aminorhodanine, Xylene B_start->B_reagents Heat, 5h B_product 2-Mercapto-5- nitrobenzimidazole B_reagents->B_product C_start 4-Nitro-o- phenylenediamine C_reagents Potassium Ethyl Xanthate, EtOH C_start->C_reagents Reflux, 3h C_product 2-Mercapto-5- nitrobenzimidazole C_reagents->C_product

Caption: Comparative reaction pathways for the synthesis of this compound.

G start Mix Starting Material and Reagents reaction Heat Reaction Mixture (Reflux or Heating) start->reaction purification Hot Filtration (with Activated Carbon) reaction->purification precipitation Acidification and Cooling to Precipitate Product purification->precipitation isolation Filter and Wash Solid precipitation->isolation drying Dry Final Product isolation->drying end Pure 2-Mercapto-5- nitrobenzimidazole drying->end

Caption: General experimental workflow for the synthesis and isolation of the target compound.

References

Comparative Efficacy of 2-Mercapto-5-nitrobenzimidazole Against Key Protozoan Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available data on the antiprotozoal activity of 2-Mercapto-5-nitrobenzimidazole in comparison to established therapeutic agents.

Introduction

Protozoan infections caused by organisms such as Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica remain a significant global health concern. The benzimidazole and 5-nitroimidazole classes of compounds are mainstays in the treatment of these infections. This guide provides a comparative overview of the efficacy of this compound, a nitro-substituted benzimidazole derivative, against these key protozoan pathogens, contextualized with the performance of commonly used antiprotozoal drugs. The information presented herein is intended for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Efficacy

The following tables summarize the available in vitro efficacy data (IC₅₀ values) for this compound and a selection of standard antiprotozoal agents against Giardia lamblia and Trichomonas vaginalis. Currently, specific IC₅₀ data for this compound against Entamoeba histolytica is not available in the reviewed literature. For the purpose of this comparison, data for a closely related compound, identified in the literature as O₂N-BZM7 (a 6-nitro-1H-benzimidazole derivative), is presented as a proxy for this compound[1].

Table 1: Comparative in vitro Efficacy against Giardia lamblia

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
O₂N-BZM714Metronidazole4.8
Albendazole0.03Tinidazole-
Mebendazole0.2Nitazoxanide-

Table 2: Comparative in vitro Efficacy against Trichomonas vaginalis

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
O₂N-BZM76Metronidazole12
Tinidazole-Ornidazole-
Secnidazole---

Note: A lower IC₅₀ value indicates higher potency. Data for some compounds are not available ('-') in the cited literature for direct comparison under the same experimental conditions.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following protocols are representative of the methods used to determine the in vitro efficacy of antiprotozoal compounds.

In Vitro Susceptibility Testing of Giardia lamblia

This protocol outlines a common method for assessing the susceptibility of G. lamblia trophozoites to antimicrobial agents.

  • Parasite Culture: Trophozoites of G. lamblia (e.g., WB strain) are cultured axenically in TYI-S-33 medium supplemented with bovine serum and antibiotics at 37°C.

  • Drug Preparation: The test compounds, including this compound and reference drugs, are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium.

  • Assay Procedure: In a 96-well microtiter plate, a suspension of G. lamblia trophozoites is added to wells containing the various concentrations of the test compounds. Control wells with no drug and with the solvent (DMSO) are also included.

  • Incubation: The plates are incubated anaerobically at 37°C for 48 hours.

  • Determination of IC₅₀: After incubation, the viability of the trophozoites is assessed using a resazurin-based assay or by direct counting using a hemocytometer. The IC₅₀ value, the concentration of the drug that inhibits 50% of parasite growth, is then calculated by plotting the percentage of inhibition against the drug concentration.

In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol describes a standard method for evaluating the efficacy of compounds against T. vaginalis.

  • Parasite Culture: T. vaginalis trophozoites are grown in Diamond's TYM medium supplemented with horse serum at 37°C.

  • Drug Preparation: Stock solutions of the test compounds are prepared in DMSO and serially diluted in the culture medium.

  • Assay Procedure: In a 96-well plate, a standardized inoculum of T. vaginalis trophozoites is added to wells containing different concentrations of the test compounds. Appropriate controls are included.

  • Incubation: The plates are incubated anaerobically at 37°C for 24 to 48 hours.

  • Determination of IC₅₀: The number of viable parasites is determined by counting with a hemocytometer or using a colorimetric assay (e.g., MTT). The IC₅₀ is calculated from the dose-response curve.

In Vitro Susceptibility Testing of Entamoeba histolytica

The following is a general protocol for assessing the amoebicidal activity of chemical compounds.

  • Parasite Culture: Trophozoites of E. histolytica (e.g., HM-1:IMSS strain) are maintained in TYI-S-33 medium at 37°C.

  • Drug Preparation: Test compounds are prepared as described for the other protozoa.

  • Assay Procedure: Trophozoites are seeded in 96-well plates and allowed to adhere. The medium is then replaced with fresh medium containing the test compounds at various concentrations.

  • Incubation: The plates are incubated at 37°C for 48 to 72 hours.

  • Determination of IC₅₀: The viability of the trophozoites is assessed using methods such as the subculture method, dye exclusion (e.g., trypan blue), or a metabolic assay. The IC₅₀ value is then determined.

Mechanism of Action and Signaling Pathways

The antiprotozoal activity of benzimidazoles and nitroimidazoles involves distinct molecular mechanisms.

Benzimidazole Mechanism of Action: Benzimidazoles, such as albendazole and mebendazole, exert their antiparasitic effect by binding to the β-tubulin subunit of the microtubules. This interaction disrupts the polymerization of microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient uptake. The disruption of the microtubular cytoskeleton ultimately leads to the death of the parasite.

Benzimidazole_Mechanism Benzimidazole Benzimidazole (e.g., Albendazole) BetaTubulin β-tubulin Benzimidazole->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits Cytoskeleton Cytoskeleton Disruption Microtubule->Cytoskeleton CellDeath Parasite Cell Death Cytoskeleton->CellDeath Leads to

Caption: Mechanism of action of benzimidazole antiprotozoal agents.

Nitroimidazole Mechanism of Action: 5-Nitroimidazoles, including metronidazole, are prodrugs that require activation within the anaerobic environment of the protozoan cell. The nitro group of the drug is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR). This reduction process generates reactive nitro radicals and other cytotoxic intermediates that damage parasitic DNA and other essential macromolecules, leading to cell death.

Nitroimidazole_Mechanism Nitroimidazole 5-Nitroimidazole (e.g., Metronidazole) Reduction Reduction of Nitro Group Nitroimidazole->Reduction Enters Cell PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) PFOR->Reduction Catalyzes Radicals Reactive Nitro Radicals Reduction->Radicals DNA_Damage DNA Damage & Macromolecule Damage Radicals->DNA_Damage Causes CellDeath Parasite Cell Death DNA_Damage->CellDeath Leads to

Caption: Activation and mechanism of action of 5-nitroimidazole drugs.

Experimental Workflow

The process of evaluating a novel compound for its antiprotozoal activity follows a structured workflow, from initial screening to the determination of its specific efficacy.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis Culture Parasite Culture (Giardia, Trichomonas, Entamoeba) Screening Primary Screening (Single Concentration) Culture->Screening DoseResponse Dose-Response Assay Screening->DoseResponse Active Compounds IC50 IC50 Determination DoseResponse->IC50 DataPlot Plot Dose-Response Curve IC50->DataPlot Calc Calculate IC50 Value DataPlot->Calc

Caption: General workflow for in vitro antiprotozoal drug screening.

Conclusion

The available data suggests that this compound and its derivatives exhibit promising in vitro activity against Giardia lamblia and Trichomonas vaginalis. The efficacy against T. vaginalis appears to be comparable to or better than metronidazole. However, against G. lamblia, the tested derivative showed lower potency than metronidazole. A significant gap in the current knowledge is the lack of efficacy data for this compound against Entamoeba histolytica. Further research is warranted to fully elucidate the antiprotozoal spectrum and potential of this compound, including head-to-head comparative studies with a broader range of standard drugs and evaluation against clinical isolates to assess potential resistance. The detailed experimental protocols provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to Validating the Purity of 2-Mercapto-5-nitrobenzimidazole using HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-Mercapto-5-nitrobenzimidazole is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of this compound. We present detailed experimental protocols, supporting data, and a comparative analysis to assist in selecting the most appropriate method for your analytical needs.

Orthogonal Approaches for Robust Purity Assessment

HPLC and NMR are considered orthogonal techniques, meaning they rely on different physicochemical principles for analysis. Employing both methods provides a more comprehensive and reliable assessment of purity than either technique alone. HPLC excels at separating complex mixtures and detecting trace impurities, while quantitative NMR (qNMR) offers absolute quantification and detailed structural information.

Quantitative Data Comparison

The following tables summarize typical performance characteristics and illustrative purity data for this compound as determined by HPLC and qNMR. It is important to note that the data presented here are representative examples based on the analysis of similar benzimidazole derivatives.

Table 1: Comparison of HPLC and qNMR Performance Characteristics

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase, followed by UV detection.Signal intensity is directly proportional to the number of atomic nuclei. Purity is determined relative to a certified internal standard.
Selectivity High; capable of separating the main component from structurally similar impurities.High; provides structural information that aids in the identification of impurities.
Accuracy High, but can be influenced by the response factors of impurities if not individually calibrated.Very high; considered a primary ratio method with errors often less than 1%.
Precision (RSD%) Typically < 2% for intra- and inter-day precision.Typically < 1-2%.
Limit of Detection (LOD) Low (ng to pg range).Higher than HPLC (µg range).
Limit of Quantitation (LOQ) Low (ng to pg range).Higher than HPLC (µg range).
Throughput Higher, with typical run times of 20-30 minutes per sample.Lower, especially for qNMR which requires long relaxation delays.
Sample Consumption Low (micrograms).Higher (milligrams).
Destructive Yes.No, the sample can be recovered.

Table 2: Illustrative Purity Analysis Data for this compound

Analytical MethodPurity (%)Potential Impurities Detected
HPLC (Area %) >98.0%[1]4-Nitro-o-phenylenediamine (starting material), unidentified related substances.
¹H-qNMR 98.5% (illustrative)Residual solvents (e.g., ethanol, acetic acid).

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using both HPLC and ¹H-qNMR are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is designed for the separation and quantification of this compound and its potential process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Solvent filtration apparatus

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC vials

Reagents and Solvents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 min, then hold at 30% A for 5 min
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter both the aqueous component and acetonitrile separately through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 100 mL volumetric flask with the diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity of the sample is calculated by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Protocol

This ¹H-qNMR protocol provides a highly accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • High-precision analytical balance

  • 5 mm NMR tubes

Reagents and Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

¹H and ¹³C NMR Data for this compound: [2]

  • ¹H NMR (DMSO-d₆): δ 7.12 (d, J = 8.3 Hz, 1H), 7.29 (dd, J = 8.3, 2.1 Hz, 1H), 7.46 (d, J = 2.1 Hz, 1H), 12.03 (s, 1H, NH).

  • ¹³C NMR (DMSO-d₆): δ 108.24, 113.46, 125.70, 137.45, 141.94, 148.01, 167.54 (C=S).

Procedure:

  • Sample Preparation: Accurately weigh approximately 15 mg of the this compound sample and 5 mg of the internal standard into a clean, dry vial. Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the signals of interest, typically 30 seconds or more) is crucial for accurate integration.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved, characteristic signals of both the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for HPLC and qNMR purity validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for qNMR Purity Analysis.

Comparison of Alternatives and Conclusion

While HPLC and NMR are the primary methods for purity determination, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for identifying unknown impurities by providing molecular weight information.

  • Melting Point: A sharp melting point range can be an indicator of high purity. The reported melting point for this compound is 274 °C (decomposition).[3]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) and can be used to confirm the empirical formula and assess purity against theoretical values.

References

Cross-Validation of Analytical Methods for 2-Mercapto-5-nitrobenzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 2-Mercapto-5-nitrobenzimidazole is crucial for quality control, stability studies, and formulation development. The selection of a suitable analytical method is a critical decision that impacts the reliability of these measurements. This guide provides a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.

Cross-validation of analytical methods is the process of demonstrating that two distinct methods provide equivalent and reliable results for the same analyte.[1] This process is essential for ensuring the consistency and robustness of data, particularly when methods are transferred between laboratories or when different techniques are used throughout the drug development lifecycle.

Quantitative Performance Comparison

The choice between HPLC-UV and UV-Vis Spectrophotometry for the quantification of this compound depends on the specific analytical requirements, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the expected performance characteristics for each method based on typical validation data for related compounds.[2]

Performance ParameterHPLC-UVUV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, followed by UV detection.Measurement of light absorbance by the analyte in a solution.
Linearity (Correlation Coefficient, r²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL range)
Specificity High (separates analyte from impurities)Low (susceptible to interference from other absorbing compounds)
Typical Application Impurity profiling, stability studies, quantification in complex matrices.Routine quality control of pure substances, content uniformity in simple formulations.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is based on reverse-phase chromatography, offering high resolution and sensitivity for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) in a suitable ratio (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning a standard solution for maximum absorbance (λmax), expected to be in the UV region.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters (as per ICH Q2(R2) Guidelines): [3][4][5]

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

UV-Vis Spectrophotometric Method

This method is a simpler and more rapid technique, suitable for the analysis of this compound in less complex sample matrices.

1. Instrumentation:

  • System: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.

2. Preparation of Solutions:

  • Solvent: Select a solvent in which this compound is freely soluble and stable (e.g., 0.1 M HCl or methanol).[2]

  • Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve.

  • Sample Preparation: Dissolve the sample in the solvent and filter to remove any particulate matter. Dilute the filtrate to a concentration that falls within the linear range of the method.

3. Analytical Procedure:

  • Determination of λmax: Scan a standard solution of this compound over the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.

4. Method Validation Parameters (as per ICH Q2(R2) Guidelines): [3][4][5]

  • Specificity: Analyze the solvent blank and a placebo solution to check for any interference at the analytical wavelength.

  • Linearity: Establish the linear range by analyzing a series of standard solutions.

  • Accuracy: Determine the recovery of the analyte by spiking a known amount into a placebo.

  • Precision: Evaluate the repeatability and intermediate precision of the method.

Visualizing the Workflow and Decision Process

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the HPLC-UV and UV-Vis spectrophotometric methods.

cluster_prep Preparation cluster_hplc HPLC-UV Method cluster_uv UV-Vis Method cluster_comp Comparison & Conclusion start Define Acceptance Criteria (e.g., % Difference < 5%) prep Prepare Homogeneous Sample Batch start->prep hplc_analysis Analyze Aliquots using Validated HPLC-UV Method prep->hplc_analysis uv_analysis Analyze Aliquots using Validated UV-Vis Method prep->uv_analysis hplc_results Obtain Concentration Results (C_HPLC) hplc_analysis->hplc_results compare Compare Results: Calculate % Difference | (C_HPLC - C_UV) / C_HPLC | * 100 hplc_results->compare uv_results Obtain Concentration Results (C_UV) uv_analysis->uv_results uv_results->compare pass Methods are Cross-Validated compare->pass Meets Criteria fail Investigate Discrepancy (Method Bias, Sample Prep) compare->fail Does Not Meet Criteria

Caption: Workflow for the cross-validation of analytical methods.

Decision Pathway for Method Selection

The decision to select a particular analytical method is often guided by a logical progression of evaluating its suitability for the intended purpose.

start Define Analytical Need q1 Is High Specificity Required? (e.g., Presence of Impurities) start->q1 q2 Is High Sensitivity Required? (Trace Level Analysis) q1->q2 No hplc Select HPLC-UV Method q1->hplc Yes q2->hplc Yes uv_check Is UV-Vis Sufficient for Routine QC of Pure Substance? q2->uv_check No uv Select UV-Vis Method uv_check->hplc No (Re-evaluate Need) uv_check->uv Yes

Caption: Logical pathway for selecting an appropriate analytical method.

Conclusion

Both HPLC-UV and UV-Vis Spectrophotometry are viable methods for the quantification of this compound, with the optimal choice being dependent on the specific application.

  • HPLC-UV is the preferred method for applications requiring high sensitivity and specificity, such as the analysis of stability samples, impurity profiling, and quantification in complex formulations where excipients might interfere with simpler methods. Its ability to separate the analyte from other components ensures a higher degree of accuracy and reliability.

  • UV-Vis Spectrophotometry offers a rapid, cost-effective, and straightforward alternative for routine quality control of the pure drug substance or for content uniformity testing in simple dosage forms where interfering substances are not a concern.

Ultimately, any chosen method must be thoroughly validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[3][4][5] Cross-validation should be performed when multiple methods are used within a project to guarantee the consistency and integrity of the analytical data generated.

References

Performance Showdown: 2-Mercapto-5-nitrobenzimidazole as a Corrosion Inhibitor in Diverse Corrosive Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals on the efficacy of 2-Mercapto-5-nitrobenzimidazole (2M5NBI) as a corrosion inhibitor. This report provides a comparative analysis of its performance against other benzimidazole derivatives in various corrosive media, supported by experimental data and detailed methodologies.

Executive Summary

Corrosion remains a critical challenge across numerous industries, necessitating the development and application of effective inhibitors. Among the various classes of organic inhibitors, benzimidazole derivatives have garnered significant attention due to their robust performance. This guide focuses on this compound (2M5NBI) and provides a comparative assessment of its corrosion inhibition capabilities in acidic and saline environments. Through a compilation of experimental data, this report aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the suitability of 2M5NBI for their specific applications.

Performance Comparison in Acidic and Saline Media

The effectiveness of a corrosion inhibitor is highly dependent on the nature of the corrosive environment. This section presents a comparative analysis of the inhibition efficiency of 2M5NBI and its structural analogs in sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and sodium chloride (NaCl) solutions.

Sulfuric Acid (H₂SO₄) Environment

In 1M H₂SO₄ solution, the performance of 2M5NBI was compared with other benzimidazole derivatives, namely 2-mercaptoimidazole (2MI), 2-mercaptobenzimidazole (2MBI), and 2-mercapto-5-methylbenzimidazole (2M5MBI). Experimental data reveals a clear trend in inhibition efficiency.

InhibitorConcentrationInhibition Efficiency (%)Reference
2-mercaptoimidazole (2MI)25 ppm98.5[1]
2-mercaptobenzimidazole (2MBI)-> 2MI[1]
2-mercapto-5-methylbenzimidazole (2M5MBI)-> 2MBI[1]
This compound (2M5NBI) -< 2M5MBI[1]

Key Finding: The inhibition efficiency in sulfuric acid follows the order: 2MI > 2MBI > 2M5MBI > 2M5NBI.[1] The presence of the nitro group in 2M5NBI appears to decrease its protective capabilities in this medium compared to other derivatives.

Sodium Chloride (NaCl) Solution

Similar comparative studies in a 3% NaCl solution show a consistent trend in the performance of these inhibitors.

InhibitorConcentrationInhibition Efficiency (%)Reference
2-mercaptoimidazole (2MI)10 ppm90
5-nitro-2-mercaptobenzimidazole (5N-2MBI)200 ppm80

Key Finding: In a neutral saline environment, 2-mercaptoimidazole (2MI) demonstrates superior inhibition at a significantly lower concentration compared to 5-nitro-2-mercaptobenzimidazole.

Hydrochloric Acid (HCl) Environment

While direct comparative data for 2M5NBI in HCl is limited, studies on other benzimidazole derivatives provide valuable insights into their performance in this aggressive acidic medium.

InhibitorConcentration (M)Inhibition Efficiency (%)Reference
2,3-dihydrobenzo[2][3]imidazo[2,1-b]thiazole (2-BIT)5 x 10⁻³89.10[4]
3,4-dihydro-2H-benzo[2][3]imidazo[2,1-b]thiazole (3-BIT)5 x 10⁻³93.4[4]
1-decyl-2-(decylthio)-1H-benzimidazole (T2)10⁻³94

Key Finding: Benzimidazole derivatives can act as effective corrosion inhibitors in 1M HCl, with efficiencies often exceeding 90%.[4] The performance is influenced by the specific molecular structure and concentration.

Experimental Protocols

The quantitative data presented in this guide is primarily derived from two key electrochemical techniques: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization

This technique provides information on the kinetics of the anodic and cathodic reactions, allowing for the determination of the corrosion current and the inhibitor's mode of action (anodic, cathodic, or mixed-type).

Methodology:

  • Electrode Preparation: A working electrode of the material of interest (e.g., mild steel) is mechanically polished with successively finer grades of abrasive paper, followed by polishing with a fine abrasive slurry (e.g., alumina) to achieve a mirror finish. The electrode is then rinsed with deionized water and a solvent like ethanol, and dried.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite). The cell is filled with the corrosive medium, with and without the inhibitor at various concentrations.

  • Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize (typically for 30-60 minutes). The potentiodynamic scan is then performed by sweeping the potential from a cathodic value to an anodic value with respect to the OCP at a constant scan rate (e.g., 0.5 mV/s).[4]

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film formed on the metal surface.

Methodology:

  • Electrode and Cell Setup: The preparation of the working electrode and the electrochemical cell setup are the same as for potentiodynamic polarization.

  • Measurement: After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[4]

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate effective corrosion protection. The inhibition efficiency (IE%) can be calculated from the R_ct values using:

    IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100

Visualizing the Process

To better understand the experimental and mechanistic aspects of corrosion inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis p1 Material Selection (e.g., Mild Steel) p2 Mechanical Polishing p1->p2 p3 Cleaning & Drying p2->p3 e1 Three-Electrode Cell Setup p3->e1 e2 OCP Stabilization e1->e2 e3 Potentiodynamic Polarization or EIS Measurement e2->e3 d1 Tafel Extrapolation (PDP) or Equivalent Circuit Fitting (EIS) e3->d1 d2 Calculation of Inhibition Efficiency d1->d2

Figure 1: A generalized workflow for evaluating corrosion inhibitors.

Corrosion_Inhibition_Mechanism cluster_process Inhibition Process cluster_reactions Corrosion Reactions metal Metal Surface (e.g., Fe) anodic Anodic Dissolution (Fe -> Fe²⁺ + 2e⁻) metal->anodic cathodic Cathodic Reaction (e.g., 2H⁺ + 2e⁻ -> H₂) metal->cathodic adsorption Adsorption of Inhibitor Molecules (e.g., 2M5NBI) adsorption->metal film Formation of a Protective Film adsorption->film film->anodic Blocks film->cathodic Blocks

Figure 2: Mechanism of corrosion inhibition by adsorption.

Conclusion

The comparative analysis indicates that while this compound is an effective corrosion inhibitor, its performance can be surpassed by other benzimidazole derivatives like 2-mercaptoimidazole, particularly in sulfuric acid and sodium chloride solutions. The molecular structure, especially the nature of the substituent groups on the benzimidazole ring, plays a crucial role in determining the inhibition efficiency in different corrosive media. For professionals in research and development, this guide underscores the importance of selecting an inhibitor based on the specific environmental conditions. Further research focusing on the performance of 2M5NBI in a wider range of corrosive environments and in synergistic formulations could unlock its full potential as a versatile corrosion inhibitor.

References

A Comparative Guide to the Biological Effects of 2-Mercapto-5-nitrobenzimidazole: In-Vitro vs. In-Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 2-Mercapto-5-nitrobenzimidazole and its derivatives, drawing a critical distinction between findings from in-vitro and in-vivo studies. While in-vitro research highlights the compound's potential as an antioxidant, antimicrobial, and anticancer agent, a notable scarcity of in-vivo data for this compound itself necessitates a broader look at its parent compound and other derivatives to infer potential physiological effects and toxicological profiles.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies, offering a side-by-side comparison of the biological activities observed in laboratory settings versus living organisms.

Table 1: In-Vitro Biological Activity of this compound and Its Derivatives

CompoundBiological ActivityAssayKey Findings (IC50/MIC)Reference
2-Substituted-5-nitrobenzimidazole derivativesAntioxidantDPPH radical scavengingIC50 values ranging from 3.17 to 7.59 µg/ml[1]
N-acylhydrazone derivatives of 2-mercaptobenzimidazoleAntioxidantDPPH scavenging assayIC50 = 131.50 µM (for compound 13)[2]
N-acylhydrazone derivatives of 2-mercaptobenzimidazoleEnzyme Inhibitionα-glucosidase inhibitionIC50 = 352 µg/ml (for compound 13)[2]
2-mercaptobenzimidazole hydrazone derivativesEnzyme InhibitionAcetylcholinesterase (AChE) inhibitionIC50 values between 37.64 ± 0.2 µM to 74.76 ± 0.3 µM[3]
2-mercaptobenzimidazolium derivativesAntibacterialMicro-broth dilutionMIC values ranging from 16–2 mg/mL against various bacterial strains[4]
2-mercaptobenzimidazoleCytotoxicityCrystal violet staining assay (SIRC rabbit corneal cells)LC50 = 1002.9 µM[5]

Table 2: In-Vivo Biological Activity and Toxicity of 2-Mercaptobenzimidazole and Its Derivatives

CompoundBiological SystemStudy TypeKey FindingsReference
2-MercaptobenzimidazoleWistar Rats28-day repeated oral toxicityNo-Observed-Effect Level (NOEL) < 2 mg/kg/day; Thyroid enlargement and decreased thymus weight observed.[5][6]
5-Ethoxy-2-mercaptobenzimidazole derivativesRatsAnti-inflammatory (Carrageenan-induced paw edema)Weak anti-inflammatory activity compared to diclofenac.[7]
1,3-dialkyl-2-alkylthio-1H-benzimidazolium bromidesMiceAnalgesic (Koster test)Moderately active at a dose of 200 mg/kg.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the protocols employed in the referenced studies.

In-Vitro Methodologies

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Protocol Outline:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of the test compound (2-substituted-5-nitrobenzimidazole derivatives) are added to the DPPH solution.

    • The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[1]

2. α-Glucosidase Inhibition Assay (Enzyme Inhibition)

  • Principle: This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can be a therapeutic target for managing diabetes.

  • Protocol Outline:

    • A solution of α-glucosidase enzyme is prepared in a suitable buffer.

    • The test compound (N-acylhydrazone derivatives of 2-mercaptobenzimidazole) at various concentrations is pre-incubated with the enzyme solution.

    • The substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) is added to initiate the enzymatic reaction.

    • The reaction is incubated for a specific time, and the amount of product formed (p-nitrophenol) is measured spectrophotometrically at 405 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined.[2]

3. Antibacterial Susceptibility Testing (MIC Determination)

  • Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Protocol Outline:

    • Bacterial strains (e.g., S. aureus, E. coli) are cultured in a suitable broth medium.

    • Serial dilutions of the test compounds (2-mercaptobenzimidazolium derivatives) are prepared in a 96-well microtiter plate.

    • A standardized inoculum of the bacterial suspension is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

In-Vivo Methodology

1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

  • Principle: This is a standard model for evaluating the acute anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces a localized inflammatory response, characterized by edema (swelling).

  • Protocol Outline:

    • Animals (rats) are divided into control, standard (e.g., diclofenac sodium), and test groups.

    • The test compounds (5-ethoxy-2-mercaptobenzimidazole derivatives) are administered orally or intraperitoneally at a specific dose.

    • After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[7][9]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G General Experimental Workflow: In-Vitro vs. In-Vivo cluster_vitro In-Vitro Studies cluster_vivo In-Vivo Studies Compound This compound & Derivatives Assay Biochemical/Cell-based Assays (e.g., DPPH, Enzyme Inhibition, MIC) Compound->Assay Test Compound Admin Compound Administration (Oral, IP) Compound->Admin Parent Compound/ Derivatives Tested Data_vitro Quantitative Data (IC50, LC50, MIC values) Assay->Data_vitro Generates Animal Animal Model (e.g., Rats, Mice) Animal->Admin Receives Model Disease/Toxicity Model (e.g., Inflammation, Toxicity) Admin->Model Induces/Treats Data_vivo Physiological/Toxicological Data (Edema Inhibition, NOEL) Model->Data_vivo Generates

Caption: A flowchart comparing the general experimental workflows for in-vitro and in-vivo studies.

G Hypothesized Antioxidant Mechanism of 2-Mercaptobenzimidazole Derivatives ROS Reactive Oxygen Species (ROS) (e.g., DPPH radical) Neutralized Neutralized Species ROS->Neutralized Is Reduced to Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Causes Compound 2-Mercaptobenzimidazole Derivative Compound->ROS Donates Electron/Hydrogen Oxidized_Compound Oxidized Compound Compound->Oxidized_Compound Is Oxidized to

Caption: A simplified diagram illustrating the potential antioxidant mechanism of 2-mercaptobenzimidazole derivatives.

G Potential Anti-inflammatory Signaling Pathway Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Pro_inflammatory_Enzymes Pro-inflammatory Enzymes (e.g., COX-2) Inflammatory_Stimulus->Pro_inflammatory_Enzymes Activates Prostaglandins Prostaglandins Pro_inflammatory_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Mediates Compound 2-Mercaptobenzimidazole Derivative Compound->Pro_inflammatory_Enzymes Inhibits

Caption: A diagram showing a possible mechanism of anti-inflammatory action via enzyme inhibition.

Conclusion

The available scientific literature paints a promising picture of this compound and its related compounds in in-vitro settings, demonstrating notable antioxidant, enzyme inhibitory, and antimicrobial properties. However, the translation of these findings into in-vivo efficacy remains largely unexplored for the nitro-derivative itself. The toxicological data on the parent compound, 2-mercaptobenzimidazole, underscores the critical need for comprehensive in-vivo safety and efficacy studies before any therapeutic potential can be seriously considered. Future research should focus on bridging this gap between promising laboratory results and a thorough understanding of the physiological and pharmacological effects of this compound in living systems. This will be essential for validating its potential as a lead compound in drug discovery and development.

References

A Head-to-Head Comparison: 2-Mercapto-5-nitrobenzimidazole vs. 2-Mercaptobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds, 2-mercapto-5-nitrobenzimidazole and 2-mercaptobenzoxazole have emerged as versatile scaffolds in medicinal chemistry and industrial applications. This guide provides a detailed, evidence-based comparison of their physicochemical properties, biological activities, and performance in key applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application. Below is a summary of their key characteristics.

PropertyThis compound2-Mercaptobenzoxazole
Molecular Formula C₇H₅N₃O₂SC₇H₅NOS
Molecular Weight 195.20 g/mol 151.19 g/mol
Appearance Light yellow to brown crystalline powderBeige crystalline powder
Melting Point 274 °C (decomposes)192-195 °C
Solubility Soluble in 1 M NaOH (50 mg/mL, opaque, dark red)Slightly soluble in water
CAS Number 6325-91-32382-96-9

Performance in Key Applications

While both compounds exhibit a range of biological and industrial activities, direct head-to-head comparative studies are limited. This section presents available comparative data and data from studies using standardized methodologies.

Corrosion Inhibition

A direct comparative study on the corrosion inhibition performance of 2-mercaptobenzimidazole and 2-mercaptobenzoxazole on mild steel in a 1M hydrochloric acid solution revealed a notable difference in their efficacy.[1][2] The results indicated that 2-mercaptobenzimidazole provides a higher level of protection against corrosion under these conditions.[1][2]

The superior performance of 2-mercaptobenzimidazole is attributed to the presence of the pyrrole-like nitrogen atom in the imidazole ring, which has a more negative charge compared to the oxygen atom in the oxazole ring of 2-mercaptobenzoxazole.[1][2] This higher electron density on the nitrogen atom is believed to facilitate a stronger adsorption onto the metal surface, leading to a more effective protective barrier.[1][2] Both compounds act as mixed-type inhibitors, affecting both anodic and cathodic reactions.[1][2]

Antimicrobial Activity
Organism2-Mercaptobenzimidazole DerivativeMIC (µg/mL)2-Mercaptobenzoxazole DerivativeMIC (µg/mL)
Staphylococcus aureusNovel Schiff's base derivatives6.25-12.52-(Alkenylthio)-5-aminobenzothiazoles15.6
Escherichia coliNovel Schiff's base derivatives12.5-252-Benzylsulfanyl derivativesWeakly active or inactive
Candida albicansNovel Schiff's base derivatives12.5-252-(Alkenylthio)-5-aminobenzothiazoles15.6

Data is compiled from studies on various derivatives and should not be interpreted as a direct comparison of the parent compounds.

Anticancer Activity

Similar to antimicrobial activity, direct comparative anticancer data for the parent compounds is scarce. However, their derivatives have shown promising cytotoxic effects against various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC₅₀) values for some of the most potent derivatives.

Cell Line2-Mercaptobenzimidazole DerivativeIC₅₀ (µM)2-Mercaptobenzoxazole DerivativeIC₅₀ (µM)
MCF-7 (Breast) Benzimidazole-triazole hybrid (Compound 32)5.17N-acylhydrazone derivative (Compound 6b)3.64[3]
HeLa (Cervical) Benzimidazole-containing thiazolidinedione (Compound 3a)0.096N-acylhydrazone derivative (Compound 6b)5.18[3]
HepG2 (Liver) Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate0.39 µg/mLN-acylhydrazone derivative (Compound 6b)6.83[3]

Data is compiled from studies on various derivatives and should not be interpreted as a direct comparison of the parent compounds.

Antioxidant Activity

Derivatives of both compounds have been evaluated for their ability to scavenge free radicals, a key aspect of antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this evaluation.

AssayThis compound DerivativeIC₅₀ (µg/mL)2-Mercaptobenzoxazole DerivativeActivity
DPPH Radical Scavenging 2-substituted-5-nitro benzimidazole derivatives3.17 - 7.59[4]N-acylhydrazone derivative (Compound 13)IC₅₀ = 131.50 µM[5]

Data is compiled from studies on various derivatives and should not be interpreted as a direct comparison of the parent compounds.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the experimental protocols for key assays mentioned in this guide.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-nitro-o-phenylenediamine with carbon disulfide in the presence of a base.

G 4-Nitro-o-phenylenediamine 4-Nitro-o-phenylenediamine Reaction Mixture Reaction Mixture 4-Nitro-o-phenylenediamine->Reaction Mixture + Carbon Disulfide + KOH/Ethanol Reflux Reflux Reaction Mixture->Reflux Heat Acidification Acidification Reflux->Acidification Acetic Acid This compound This compound Acidification->this compound Precipitation

Synthesis of this compound.

Protocol:

  • A mixture of 4-nitro-o-phenylenediamine, potassium hydroxide, and carbon disulfide in 95% ethanol and water is refluxed for 3 hours.

  • The reaction mixture is then treated with activated charcoal and filtered.

  • The filtrate is heated, and warm water is added, followed by acidification with dilute acetic acid with stirring.

  • The mixture is cooled to allow for crystallization.

  • The resulting precipitate of this compound is collected by filtration and dried.

Synthesis of 2-Mercaptobenzoxazole

The synthesis of 2-mercaptobenzoxazole is typically achieved through the reaction of 2-aminophenol with carbon disulfide.

G 2-Aminophenol 2-Aminophenol Reaction Mixture Reaction Mixture 2-Aminophenol->Reaction Mixture + Carbon Disulfide + KOH/Ethanol Reflux Reflux Reaction Mixture->Reflux Heat Acidification Acidification Reflux->Acidification Acetic Acid 2-Mercaptobenzoxazole 2-Mercaptobenzoxazole Acidification->2-Mercaptobenzoxazole Precipitation

Synthesis of 2-Mercaptobenzoxazole.

Protocol:

  • A mixture of 2-aminophenol, potassium hydroxide, and carbon disulfide in 95% ethanol and water is refluxed for 3 hours.

  • The reaction mixture is treated with activated charcoal and filtered.

  • The filtrate is acidified with acetic acid to precipitate the product.

  • The precipitate of 2-mercaptobenzoxazole is collected by filtration, washed with water, and dried.

Corrosion Inhibition Measurement (Weight Loss Method)

This method determines the corrosion rate of a metal in a corrosive medium with and without an inhibitor.

G cluster_0 Preparation cluster_1 Immersion cluster_2 Analysis Mild Steel Coupon Mild Steel Coupon Polish & Clean Polish & Clean Mild Steel Coupon->Polish & Clean Weigh (Initial) Weigh (Initial) Polish & Clean->Weigh (Initial) Immerse in Acid\n(with/without inhibitor) Immerse in Acid (with/without inhibitor) Weigh (Initial)->Immerse in Acid\n(with/without inhibitor) Remove & Clean Remove & Clean Immerse in Acid\n(with/without inhibitor)->Remove & Clean Weigh (Final) Weigh (Final) Remove & Clean->Weigh (Final) Calculate Weight Loss Calculate Weight Loss Weigh (Final)->Calculate Weight Loss Determine Inhibition Efficiency Determine Inhibition Efficiency Calculate Weight Loss->Determine Inhibition Efficiency

Workflow for Corrosion Inhibition Measurement.

Protocol:

  • Mild steel coupons of known dimensions are polished, cleaned, and weighed.

  • The coupons are immersed in a 1M HCl solution with and without various concentrations of the inhibitor for a specified period.

  • After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • The weight loss is calculated, and the inhibition efficiency (IE%) is determined using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G Prepare Serial Dilutions of Compound Prepare Serial Dilutions of Compound Inoculate with Microorganism Inoculate with Microorganism Prepare Serial Dilutions of Compound->Inoculate with Microorganism Incubate (e.g., 37°C, 24h) Incubate (e.g., 37°C, 24h) Inoculate with Microorganism->Incubate (e.g., 37°C, 24h) Observe for Turbidity Observe for Turbidity Incubate (e.g., 37°C, 24h)->Observe for Turbidity Determine MIC Lowest concentration with no visible growth Observe for Turbidity->Determine MIC

Workflow for MIC Determination.

Protocol:

  • Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism in broth without inhibitor) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

Both this compound and 2-mercaptobenzoxazole are valuable heterocyclic compounds with a broad spectrum of applications. In terms of corrosion inhibition on mild steel in acidic media, 2-mercaptobenzimidazole demonstrates superior performance. For antimicrobial, anticancer, and antioxidant activities, while direct comparative data on the parent compounds is limited, their derivatives show significant potential, suggesting that both scaffolds are promising starting points for the development of new therapeutic agents. The choice between these two compounds will ultimately depend on the specific application, desired activity, and the potential for further chemical modification. The experimental protocols provided herein offer a standardized basis for future comparative studies to further elucidate the relative performance of these two important molecules.

References

Unveiling the Inactivation of Lactoperoxidase: A Comparative Guide to Inhibition by 2-Mercapto-5-nitrobenzimidazole and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the enzyme inhibition mechanism of 2-Mercapto-5-nitrobenzimidazole (MNB) reveals its potent, irreversible inactivation of lactoperoxidase, a key enzyme in mammalian innate immunity. This guide provides a detailed comparison of MNB with other known inhibitors, offering valuable insights for researchers, scientists, and drug development professionals engaged in the study of enzyme kinetics and drug design.

Mechanism of Action: Suicide Inhibition of Lactoperoxidase

This compound acts as a mechanism-based or "suicide" inhibitor of bovine lactoperoxidase. The inactivation process is irreversible and follows a specific sequence of events initiated by the enzyme itself. Lactoperoxidase, in its catalytic cycle, catalyzes the S-oxygenation of MNB. This enzymatic transformation generates reactive intermediates which then covalently modify the heme prosthetic group of the enzyme, leading to its inactivation.[1][2] This targeted and irreversible mechanism highlights the specificity and potency of MNB as a lactoperoxidase inhibitor.

The interaction of MNB with lactoperoxidase results in distinct changes to the enzyme's visible spectrum, indicating a direct modification of the heme active site.[1]

Comparative Analysis of Lactoperoxidase Inhibitors

To provide a clear perspective on the efficacy of this compound, a comparison with established lactoperoxidase inhibitors is presented below. The data for MNB is based on the mechanism described by Doerge (1986), while comparative data for alternative inhibitors has been compiled from various studies.

InhibitorTarget EnzymeMechanism of InhibitionIC50 (µM)Inhibition Constant (Ki)
This compound Bovine LactoperoxidaseMechanism-based (Suicide) InhibitionData not availableData not available
MethimazoleThyroid Peroxidase, LactoperoxidaseCompetitive InhibitionNot specifiedNot specified
Propylthiouracil (PTU)Thyroid Peroxidase, LactoperoxidaseCompetitive Inhibition47Not specified

Experimental Protocols

The determination of the enzyme inhibition mechanism and kinetics involves a series of well-defined experimental protocols.

Enzyme Activity Assay and IC50 Determination

Objective: To determine the concentration of an inhibitor required to reduce the enzyme activity by 50% (IC50).

Materials:

  • Purified lactoperoxidase

  • This compound (or alternative inhibitor)

  • Substrate (e.g., ABTS, guaiacol)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the inhibitor in the appropriate solvent.

  • In a cuvette, mix the phosphate buffer, lactoperoxidase, and the inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate and hydrogen peroxide.

  • Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer. The rate of reaction is proportional to the slope of the initial linear portion of the absorbance versus time curve.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Mechanism (Lineweaver-Burk Plot)

Objective: To elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Procedure:

  • Perform the enzyme activity assay as described above with varying concentrations of the substrate in the absence and presence of different fixed concentrations of the inhibitor.

  • Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.

  • Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is the Lineweaver-Burk plot.

  • Analyze the resulting plot:

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.

    • Uncompetitive inhibition: Lines are parallel.

    • Mixed inhibition: Lines intersect at a point other than on the axes.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of suicide inhibition and the experimental workflow.

cluster_enzyme Lactoperoxidase Active Site cluster_inhibitor Inhibitor Interaction Enzyme Lactoperoxidase (E) Heme Heme Prosthetic Group Enzyme->Heme Reactive_Intermediate Reactive Intermediate (I*) Enzyme->Reactive_Intermediate S-oxygenation Inactive_Enzyme Inactive Enzyme (E-I) Heme->Inactive_Enzyme MNB This compound (I) MNB->Enzyme Binds to active site Reactive_Intermediate->Heme Covalent Modification

Caption: Mechanism of suicide inhibition of lactoperoxidase by this compound.

cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Prepare_Solutions Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Mix_Reagents Mix Enzyme, Buffer, and Varying Inhibitor Concentrations Prepare_Solutions->Mix_Reagents Initiate_Reaction Add Substrate and H₂O₂ Mix_Reagents->Initiate_Reaction Measure_Absorbance Monitor Absorbance Change over Time (Spectrophotometer) Initiate_Reaction->Measure_Absorbance Calculate_V0 Calculate Initial Reaction Velocities (V₀) Measure_Absorbance->Calculate_V0 Plot_Data Generate Dose-Response Curve and Lineweaver-Burk Plot Calculate_V0->Plot_Data Determine_Parameters Determine IC₅₀ and Inhibition Mechanism Plot_Data->Determine_Parameters

Caption: Experimental workflow for determining enzyme inhibition kinetics.

References

Replicating published synthesis protocols for 2-Mercapto-5-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Mercapto-5-nitrobenzimidazole is a valuable building block in medicinal chemistry, and various synthetic routes to this compound have been reported. This guide provides a comparative analysis of two prominent methods for its synthesis, offering insights into their respective methodologies, yields, and starting materials.

Comparison of Synthesis Protocols

The two primary methods for the synthesis of this compound involve the reaction of 4-nitro-o-phenylenediamine with either carbon disulfide or N-aminorhodanine. A summary of the key quantitative data for each protocol is presented below.

ParameterProtocol 1: Carbon Disulfide MethodProtocol 2: N-aminorhodanine Method
Starting Material 4-nitro-o-phenylenediamine4-nitro-o-phenylenediamine
Primary Reagent Carbon Disulfide (CS₂)N-aminorhodanine
Solvent EthanolXylene
Reaction Time Not explicitly stated for the nitro-derivative, but analogous reactions suggest several hours of reflux.5 hours
Reported Yield Not explicitly stated for the nitro-derivative. Analogous synthesis of 2-mercaptobenzimidazole reports yields of 84-86.5%.[1]81%
Purification Recrystallization from ethanol.[1]Crystallization from aqueous alcohol, followed by recrystallization from ethanol.

Experimental Protocols

Protocol 1: Synthesis via Carbon Disulfide

Methodology:

  • A mixture of 4-nitro-o-phenylenediamine, potassium hydroxide, and ethanol is prepared in a round-bottom flask.

  • Carbon disulfide is added to the mixture.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the reaction mixture is filtered.

  • The filtrate is acidified with acetic acid to precipitate the crude product.

  • The precipitated this compound is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis via N-aminorhodanine

This protocol offers an alternative route to 2-mercaptobenzimidazole derivatives. A specific procedure for the synthesis of this compound has been published with a good reported yield.

Methodology:

  • A mixture of 4-nitro-o-phenylenediamine and N-aminorhodanine is heated in xylene for 5 hours.

  • The resulting residue is filtered.

  • The collected solid is first crystallized from aqueous alcohol (using charcoal for decolorization).

  • A final recrystallization from ethanol is performed to yield the pure this compound.

Synthesis Pathways

The logical flow of the two synthetic routes can be visualized in the following diagram.

Synthesis_Pathways cluster_0 Protocol 1: Carbon Disulfide Method cluster_1 Protocol 2: N-aminorhodanine Method A1 4-nitro-o-phenylenediamine C1 This compound A1->C1 KOH, Ethanol, Reflux B1 Carbon Disulfide (CS₂) B1->C1 A2 4-nitro-o-phenylenediamine C2 This compound A2->C2 Xylene, 5h B2 N-aminorhodanine B2->C2

Caption: Comparative diagram of the two synthesis pathways for this compound.

References

Peer-Reviewed Validation of 2-Mercapto-5-nitrobenzimidazole's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 2-Mercapto-5-nitrobenzimidazole and its derivatives with existing alternatives, supported by experimental data from peer-reviewed literature. The focus is on its promising antigiardial activity, offering insights for further research and development in parasitology and medicinal chemistry.

Comparative Analysis of Antigiardial Activity

While direct peer-reviewed studies validating the therapeutic potential of the parent compound this compound are limited, significant research has been conducted on its derivatives. A notable example is the compound O2N-BZM7 , a 2-mercaptobenzimidazole derivative bearing a nitro group at the 5-position, which has demonstrated potent in vitro activity against Giardia lamblia, the protozoan parasite responsible for giardiasis.

The following table summarizes the in vitro efficacy of O2N-BZM7 in comparison to standard antigiardial drugs. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundIC50 (µM) against G. lambliaReference
O2N-BZM7 14[1]
Metronidazole~9.6
Tinidazole~1.8
Albendazole~0.15
Mebendazole~0.2

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The IC50 values for Metronidazole, Tinidazole, Albendazole, and Mebendazole are approximate and collated from various peer-reviewed sources for comparative purposes.

Mechanism of Action: Targeting Key Parasitic Pathways

The therapeutic effect of this compound derivatives and related compounds against Giardia lamblia is believed to be multifactorial, targeting crucial parasite-specific pathways.

  • Inhibition of Triosephosphate Isomerase (TPI): The derivative O2N-BZM7 has been shown to inhibit the G. lamblia triosephosphate isomerase (TPI), a critical enzyme in the glycolytic pathway.[1] By disrupting this central metabolic pathway, the compound effectively depletes the parasite's energy supply.

  • Disruption of the Redox System: As a nitroimidazole-containing compound, this compound likely shares a mechanism with other nitro-drugs. This involves the reduction of the nitro group within the parasite, leading to the formation of cytotoxic radical anions. These radicals can damage essential macromolecules, including DNA, and disrupt the parasite's delicate redox balance.

  • Microtubule Disruption: Benzimidazoles, the core structure of this compound, are well-known for their ability to bind to β-tubulin, a key component of microtubules. This interaction disrupts microtubule-dependent processes in parasites, such as cell division, motility, and nutrient uptake.

Experimental Protocols

The following are summaries of key experimental methodologies cited in the literature for evaluating the antigiardial potential of benzimidazole derivatives.

In Vitro Antigiardial Susceptibility Assay

This assay is used to determine the concentration of a compound required to inhibit the growth of G. lamblia trophozoites.

  • Parasite Culture: Giardia lamblia trophozoites (e.g., Portland I strain) are cultured axenically in TYI-S-33 medium supplemented with bovine bile and serum at 37°C.

  • Drug Preparation: The test compound (e.g., O2N-BZM7) and reference drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium.

  • Incubation: Trophozoites are seeded into 96-well plates and exposed to various concentrations of the test and reference compounds. The plates are incubated anaerobically at 37°C for a specified period (e.g., 48 hours).

  • Viability Assessment: Parasite viability is determined using methods such as the subculture method, counting viable trophozoites using a hemocytometer and trypan blue exclusion, or colorimetric assays like the MTT assay.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay (Triosephosphate Isomerase)

This assay measures the ability of a compound to inhibit the activity of a specific parasitic enzyme.

  • Enzyme Preparation: Recombinant G. lamblia triosephosphate isomerase (TPI) is expressed and purified.

  • Assay Conditions: The enzymatic reaction is typically carried out in a buffer solution at a specific pH and temperature (e.g., pH 7.4, 37°C). The substrate for TPI, glyceraldehyde-3-phosphate, is added to initiate the reaction.

  • Inhibition Measurement: The test compound is pre-incubated with the enzyme before the addition of the substrate. The rate of the enzymatic reaction is monitored spectrophotometrically by measuring the change in absorbance of NADH, which is coupled to the TPI reaction via a helper enzyme (glycerol-3-phosphate dehydrogenase).

  • Kinetic Analysis: The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) can be determined by measuring the reaction rates at different substrate and inhibitor concentrations.

Visualizing the Pathways

The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis parasite_culture G. lamblia Culture incubation Incubation of Parasites with Compounds parasite_culture->incubation compound_prep Compound Preparation compound_prep->incubation viability Viability Assessment incubation->viability ic50 IC50 Determination viability->ic50

Caption: Experimental workflow for in vitro antigiardial susceptibility testing.

mechanism_of_action cluster_compound This compound Derivative cluster_parasite Giardia lamblia Cell cluster_glycolysis Glycolysis cluster_redox Redox System cluster_cytoskeleton Cytoskeleton compound O2N-BZM7 TPI Triosephosphate Isomerase (TPI) compound->TPI Inhibits Nitro_reduction Nitro Group Reduction compound->Nitro_reduction Initiates Tubulin β-Tubulin compound->Tubulin Binds to Energy ATP Production TPI->Energy Radicals Cytotoxic Radicals Nitro_reduction->Radicals DNA_damage DNA Damage Radicals->DNA_damage Microtubules Microtubule Formation Tubulin->Microtubules

Caption: Proposed mechanisms of action of this compound derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Mercapto-5-nitrobenzimidazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Mercapto-5-nitrobenzimidazole, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is critical for protecting personnel and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area to avoid exposure.

Key Hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Before handling, it is imperative to be familiar with the specific hazard classifications outlined in the Safety Data Sheet (SDS).

Quantitative Hazard Classification

For clarity, the hazard classifications for this compound are summarized in the table below, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationCategoryGHS Hazard Statement Code
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/Eye IrritationCategory 2H319
Specific target organ toxicity (single exposure)Category 3H335

Data sourced from Fisher Scientific Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its lifecycle. The following procedures are designed to minimize risk and ensure regulatory compliance.

Experimental Protocols: Waste Collection and Segregation

Objective: To safely collect and segregate waste this compound for disposal.

Materials:

  • Designated, compatible, and properly labeled hazardous waste container

  • Personal Protective Equipment (PPE):

    • Nitrile or other chemically resistant gloves

    • Safety glasses with side shields or chemical splash goggles

    • Laboratory coat

    • NIOSH-approved respirator (if handling fine powders or if there is a risk of aerosolization)

Procedure:

  • Waste Identification: All waste containing this compound, including unused product, contaminated materials (e.g., weighing paper, gloves), and rinsate, must be treated as hazardous waste.

  • Container Selection: Use a designated hazardous waste container that is compatible with the chemical. The container must be in good condition and have a secure, sealable lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][5] Include the date when the waste was first added to the container.

  • Waste Transfer:

    • For solid waste, carefully transfer the material into the designated container using a scoop or spatula, minimizing dust generation.[5]

    • If dealing with a solution, pour the liquid waste carefully into the designated liquid hazardous waste container.

    • For contaminated labware, rinse it with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous waste.[4]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][6]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][5][6] Under no circumstances should this chemical be disposed of down the drain or in the general trash. [5]

Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

Procedure:

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve the chemical residue.

  • Rinsate Collection: Collect all rinsate from this process in a designated hazardous waste container for proper disposal.[4]

  • Disposal of Rinsed Containers: Once triple-rinsed, the container may often be disposed of as non-hazardous waste. However, it is best practice to puncture the container to prevent reuse.[4] Always confirm your institution's specific policies on empty container disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Generate Chemical Waste B->C D Is it solid, liquid, or contaminated material? C->D E Transfer to Labeled Hazardous Waste Container D->E Segregate Waste F Store Securely in a Designated Area E->F G Contact EHS for Pickup and Disposal F->G H End: Proper Disposal G->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Mercapto-5-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling 2-Mercapto-5-nitrobenzimidazole, including personal protective equipment (PPE), operational procedures, and disposal plans.

Chemical Identifier and Hazard Information:

Identifier Value
CAS Number 6325-91-3[1]
Molecular Formula C7H5N3O2S
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]
Signal Word Warning[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure and ensure safety.[1]

Summary of Required PPE:

Protection Type Specification Standard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH-approved N95 dust mask or higher is required when dusts are generated.

Operational Handling Plan

Adherence to a strict operational plan is crucial for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Donning PPE : Before handling the chemical, put on all required PPE as specified in the table above.

  • Chemical Handling :

    • Avoid all direct contact with the substance.[1]

    • Do not breathe in the dust.[1]

    • Weigh and handle the solid material carefully to prevent the generation of dust.

  • After Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Remove contaminated clothing and wash it before reuse.

    • Do not eat, drink, or smoke in the work area.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Collection : Collect waste material in a suitable, labeled, and tightly closed container.[1] Do not mix with other waste.

  • Container Disposal : Handle uncleaned, empty containers in the same manner as the product itself.

  • Approved Disposal : Dispose of the chemical waste and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not empty into drains or release into the environment.[3]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation (Fume Hood) A->B C Locate Eyewash & Safety Shower B->C D Don Personal Protective Equipment (PPE) C->D E Carefully Weigh/Handle to Avoid Dust D->E Proceed to Handling F Perform Experimental Work E->F G Collect Waste in Labeled Container F->G Proceed to Cleanup H Decontaminate Work Area G->H K Dispose of Waste via Approved Vendor G->K I Remove and Dispose of PPE Properly H->I J Wash Hands and Exposed Skin I->J

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.